Diazoxide choline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1098065-76-9 |
|---|---|
Molecular Formula |
C13H20ClN3O3S |
Molecular Weight |
333.84 g/mol |
IUPAC Name |
7-chloro-3-methyl-1λ6,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H6ClN2O2S.C5H14NO/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5;1-6(2,3)4-5-7/h2-4H,1H3;7H,4-5H2,1-3H3/q-1;+1 |
InChI Key |
YLLWQNAEYILHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[N-]1.C[N+](C)(C)CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Diazoxide Choline in Hypothalamic Neurons
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diazoxide (B193173) choline (B1196258), a potent activator of ATP-sensitive potassium (KATP) channels, exerts a significant influence on the intricate neuronal circuits of the hypothalamus that govern energy homeostasis. This technical guide delineates the core mechanism of action of diazoxide choline, focusing on its effects on hypothalamic neurons, particularly the orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons and the anorexigenic Pro-opiomelanocortin (POMC) neurons. By activating KATP channels, this compound leads to neuronal hyperpolarization, a reduction in neuronal firing, and a subsequent decrease in the release of appetite-stimulating neuropeptides. This guide provides a comprehensive overview of the molecular interactions, downstream signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound's effects in the hypothalamus.
Molecular Target and Core Mechanism
The primary molecular target of this compound is the ATP-sensitive potassium (KATP) channel . These channels are metabolic sensors that couple the cell's energetic state to its electrical excitability. In hypothalamic neurons, KATP channels are predominantly hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1]
The core mechanism of action of this compound involves its binding to the SUR1 subunit of the KATP channel. This binding event promotes a conformational change in the channel complex, leading to its opening. The opening of KATP channels allows for the efflux of potassium ions (K+) from the neuron, following its electrochemical gradient. This outward movement of positive charge results in hyperpolarization of the neuronal membrane, making the neuron less likely to reach the threshold for firing an action potential.[2]
Signaling Pathways and Neuronal Effects
The activation of KATP channels by this compound in hypothalamic neurons triggers a cascade of events that ultimately modulates feeding behavior.
Electrophysiological Effects
The primary consequence of KATP channel opening is the hyperpolarization of the neuronal membrane. This change in membrane potential directly impacts neuronal excitability:
-
Decreased Firing Rate: By moving the membrane potential further away from the action potential threshold, this compound reduces the spontaneous firing rate of hypothalamic neurons.[3]
-
Inhibition of Voltage-Gated Calcium Channels: The hyperpolarized state of the neuron reduces the likelihood of activation of voltage-gated calcium channels (VGCCs), which are critical for neurotransmitter release.[2]
Effects on NPY/AgRP and POMC Neurons
This compound differentially affects the two major populations of appetite-regulating neurons in the arcuate nucleus of the hypothalamus:
-
NPY/AgRP Neurons: These neurons are orexigenic, meaning they stimulate appetite and food intake. This compound-induced activation of KATP channels in NPY/AgRP neurons leads to their hyperpolarization and reduced firing. This, in turn, decreases the release of the potent appetite stimulants, NPY and AgRP.[3]
-
POMC Neurons: These neurons are anorexigenic, producing α-melanocyte-stimulating hormone (α-MSH) which suppresses appetite. Diazoxide also hyperpolarizes and inhibits POMC neurons.[4][5] While this may seem counterintuitive for an anti-obesity drug, the predominant effect of this compound on appetite regulation is believed to be mediated through its strong inhibition of the powerful orexigenic drive from NPY/AgRP neurons.
Downstream Signaling
The reduction in intracellular calcium influx due to the inhibition of VGCCs is a key step in the downstream signaling cascade. This leads to:
-
Reduced Neuropeptide Release: The fusion of synaptic vesicles containing NPY and AgRP with the presynaptic membrane is a calcium-dependent process. By limiting calcium entry, this compound effectively curtails the release of these neuropeptides into the synaptic cleft.
-
Potential Effects on Gene Expression: While the acute effects of this compound are primarily on neuronal excitability and neurotransmitter release, chronic activation of KATP channels and the subsequent alterations in neuronal activity may lead to changes in the expression of genes encoding neuropeptides and their receptors.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies investigating the effects of diazoxide and other KATP channel modulators on hypothalamic neurons.
Table 1: Electrophysiological Effects of Diazoxide on Hypothalamic Neurons
| Parameter | Neuronal Type | Diazoxide Concentration | Effect | Reference |
| EC₅₀ for outward K⁺ current | POMC | 61 µM | Induces outward current | [4][5] |
| Maximum outward K⁺ current | POMC | 300 µM | 18.7 ± 2.2 pA | [4][5] |
| Membrane Potential | AgRP/NPY | Not specified | Hyperpolarization | Inferred from mechanism |
| Firing Rate | AgRP/NPY | Not specified | Decrease | Inferred from mechanism |
Table 2: Effects of KATP Channel Modulation on Hypothalamic Neuropeptide Release
| Modulator | Neuropeptide | Experimental Model | Effect on Release | Reference |
| Diazoxide | NPY | Rat hypothalamic slices | Not directly measured, but inferred to decrease | [6] |
| High K⁺ (depolarization) | NPY | Rat hypothalamic slices | ~3-fold increase | [7] |
| Melanocortin-4 Agonists | NPY | Rat hypothalamic slices | Significant inhibition of K⁺-stimulated release | [8] |
| Leptin | NPY | Rat hypothalamic slices | No significant effect on basal or K⁺-stimulated release | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide overviews of key experimental protocols used to elucidate the mechanism of action of this compound in hypothalamic neurons.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons, such as membrane potential and firing rate, and to record ion channel currents.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal slices (250-300 µm thick) containing the hypothalamus using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Place a slice in a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Identify NPY/AgRP or POMC neurons, often using transgenic animals expressing fluorescent reporters (e.g., NPY-GFP).
-
Approach a target neuron with a glass micropipette filled with an internal solution.
-
Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline electrical activity in current-clamp (for membrane potential and firing rate) or voltage-clamp (for ion currents) mode.
-
Bath-apply this compound at various concentrations and record the resulting changes in electrical activity.
-
A KATP channel blocker, such as tolbutamide (B1681337) or glibenclamide, can be co-applied to confirm the specificity of the diazoxide effect.[4][5]
-
In Situ Hybridization
This technique is used to visualize the location of specific mRNA transcripts (e.g., for KATP channel subunits) within hypothalamic tissue.
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Cut frozen sections (10-20 µm thick) on a cryostat and mount them on slides.
-
-
Hybridization:
-
Prepare a labeled antisense RNA probe complementary to the mRNA of interest (e.g., Kir6.2 or SUR1).
-
Pretreat the tissue sections to enhance probe penetration.
-
Hybridize the probe to the tissue overnight.
-
Wash the slides to remove unbound probe.
-
-
Detection:
-
If using a radiolabeled probe, expose the slides to X-ray film or photographic emulsion.
-
If using a non-radiolabeled probe (e.g., digoxigenin-labeled), use an antibody-based detection system with a chromogenic or fluorescent substrate.
-
-
Analysis:
-
Visualize the signal using a microscope to determine the cellular and anatomical distribution of the mRNA.
-
Immunohistochemistry
This method is used to detect the presence and location of specific proteins (e.g., Kir6.2, SUR1, NPY, AgRP) in hypothalamic tissue sections.
-
Tissue Preparation:
-
Prepare fixed, cryoprotected brain sections as for in situ hybridization.
-
-
Staining:
-
Incubate the sections with a primary antibody that specifically binds to the protein of interest.
-
Wash to remove unbound primary antibody.
-
Incubate with a secondary antibody that is conjugated to a fluorescent dye or an enzyme and binds to the primary antibody.
-
If using an enzyme-conjugated secondary antibody, add a substrate to produce a colored precipitate.
-
-
Visualization:
-
Mount the sections with mounting medium and a coverslip.
-
Visualize the staining using a light or fluorescence microscope.
-
Neuropeptide Release Assay
This assay is used to measure the amount of neuropeptide (e.g., NPY) released from hypothalamic tissue in response to various stimuli.
-
Hypothalamic Slice Preparation:
-
Prepare hypothalamic slices as for electrophysiology.
-
-
Incubation and Stimulation:
-
Pre-incubate the slices in oxygenated aCSF.
-
Transfer the slices to aCSF containing the test compound (e.g., this compound).
-
To stimulate neuropeptide release, increase the potassium concentration in the aCSF (e.g., to 60 mM) to depolarize the neurons.
-
Collect the incubation medium for analysis.
-
-
Quantification:
-
Measure the concentration of the neuropeptide in the collected medium using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Normalize the amount of released neuropeptide to the total protein content of the tissue slice.
-
Conclusion
This compound's mechanism of action in hypothalamic neurons is centered on its ability to activate KATP channels, leading to neuronal hyperpolarization and a subsequent reduction in the release of orexigenic neuropeptides. This in-depth understanding, supported by quantitative data and detailed experimental protocols, provides a solid foundation for further research and the development of novel therapeutic strategies targeting the hypothalamic control of energy balance. Future investigations should focus on elucidating the complete dose-response relationship of this compound on NPY/AgRP neuron activity and further exploring the downstream signaling pathways that link KATP channel activation to the regulation of neuropeptide synthesis and release.
References
- 1. Dynamic duo: Kir6 and SUR in KATP channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral administration of the KATP channel opener diazoxide ameliorates disease progression in a murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasting Activation of AgRP Neurons Requires NMDA Receptors and Involves Spinogenesis and Increased Excitatory Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypothalamic proopiomelanocortin neurons are glucose responsive and express K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 6. Diazoxide effects on hypothalamic and extra-hypothalamic NPY content in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of neuropeptide Y release by neuropeptide Y receptor ligands and calcium channel antagonists in hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of neuropeptide Y release from hypothalamic slices by melanocortin-4 agonists and leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the difference between diazoxide and Diazoxide choline?
An In-depth Technical Guide to the Core Differences Between Diazoxide (B193173) and Diazoxide Choline (B1196258)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diazoxide is a well-established potassium channel activator used primarily for its antihypertensive and hyperglycemic effects. Diazoxide choline is a novel, patent-protected crystalline salt of the parent molecule, diazoxide.[1][2] The fundamental distinction lies not in the mechanism of action of the active moiety—which remains diazoxide—but in the formulation and resulting pharmacokinetic profile enabled by the choline salt. This compound was specifically developed to create a controlled-release oral tablet (DCCR), facilitating once-daily administration and stable plasma concentrations, a significant advancement over the immediate-release diazoxide suspension.[3][4][5] This guide provides a detailed technical comparison of their chemical properties, formulation, pharmacokinetics, and clinical applications, supported by quantitative data, experimental protocols, and pathway diagrams.
Chemical and Formulation Differences
The active pharmacological agent for both compounds is diazoxide. This compound is a new chemical entity that is the choline salt of diazoxide.[2] Upon oral administration, this compound rapidly hydrolyzes, releasing diazoxide for absorption.[6][7]
The primary innovation of this compound lies in its enhanced physicochemical properties, particularly its improved solubility.[3][4] This increased solubility across all physiologically relevant pH values allows for the creation of a proprietary, once-daily, extended-release tablet formulation known as DCCR (this compound Controlled-Release).[8][9] In contrast, traditional diazoxide is formulated as an oral suspension (e.g., Proglycem®), which is an immediate-release product requiring two to three daily doses to maintain therapeutic levels.[3][4][5]
The development of the choline salt and the controlled-release formulation are covered by multiple patents.[10][11][12]
Table 1: Comparison of Chemical and Physical Properties
| Property | Diazoxide | This compound |
| IUPAC Name | 7-chloro-3-methyl-4H-1λ⁶,2,4-benzothiadiazine 1,1-dioxide[13] | 7-chloro-3-methyl-1λ⁶,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium[14] |
| Molecular Formula | C₈H₇ClN₂O₂S[13][15] | C₁₃H₂₀ClN₃O₃S[14][16] |
| Molar Mass | 230.67 g·mol⁻¹[13][15] | 333.84 g/mol [14] |
| Formulation | Oral Suspension (Immediate-Release)[3][4] | Extended-Release Oral Tablet[8][17] |
| Active Moiety | Diazoxide[13] | Diazoxide[7] |
Mechanism of Action
The pharmacological activity of both diazoxide and this compound is mediated by the diazoxide molecule. Diazoxide is a potent activator of ATP-sensitive potassium (K-ATP) channels found in various tissues, including pancreatic β-cells, vascular smooth muscle cells, and neurons in the central nervous system.[9][18][19]
In Pancreatic β-Cells: By opening K-ATP channels, diazoxide increases potassium efflux, leading to hyperpolarization of the β-cell membrane.[18][19] This hyperpolarization prevents the influx of calcium through voltage-gated calcium channels, which is a critical step for insulin (B600854) vesicle fusion and secretion. The net effect is the potent inhibition of insulin release, leading to an increase in blood glucose levels.[18][19][20] This is the primary mechanism for its use in treating hyperinsulinemic hypoglycemia.[2][18]
In the Central Nervous System (for Prader-Willi Syndrome): Diazoxide is capable of crossing the blood-brain barrier.[4][9][21] In the hypothalamus, it is thought to activate K-ATP channels on Neuropeptide Y (NPY) and Agouti-related protein (AgRP) neurons.[4][9] Activation of these channels is believed to reduce the secretion of NPY and AgRP, which are potent appetite-stimulating neuropeptides.[4][9] This central action is the proposed mechanism for reducing hyperphagia in individuals with Prader-Willi Syndrome (PWS).[2][9]
Comparative Pharmacokinetics
The most significant difference between diazoxide and this compound lies in their pharmacokinetic profiles, driven entirely by the formulation. This compound's extended-release tablet (DCCR) is designed to provide stable plasma concentrations over a 24-hour period, contrasting sharply with the peaks and troughs observed with the immediate-release diazoxide suspension.[3][4]
A single-dose pharmacokinetic study (PK001) in obese subjects directly compared DCCR with the diazoxide oral suspension (Proglycem®).[6][7][22] The results demonstrate that while the total drug exposure (AUC) is comparable, the rate of absorption and peak concentration are markedly different.[6][7] DCCR achieves a much lower peak concentration (Cmax) and a significantly delayed time to peak concentration (Tmax), consistent with its extended-release profile.[6][7] This profile may contribute to better tolerability compared to equivalent doses of the immediate-release formulation.[3][4][23]
Table 2: Single-Dose Pharmacokinetic Parameters of DCCR vs. Diazoxide Oral Suspension
| Parameter | This compound (DCCR) | Diazoxide Oral Suspension (Proglycem®) |
| Tmax (Time to Peak Concentration) | 22 hours[6] | 6.5 hours[6] |
| Cmax (Peak Plasma Concentration) | 9.07 - 9.25 µg/mL[6][7] | 13.32 - 13.5 µg/mL[6][7] |
| AUC₀-∞ (Total Drug Exposure) | 588.34 - 618.53 µghr/mL[6][7] | 678.01 - 697.12 µghr/mL[6][7] |
| Terminal Half-life | ~29.2 hours[6] | ~32.4 hours[6] |
| Dosing Frequency | Once Daily[8] | 2-3 Times Daily[3][4] |
Data from the PK001 study in obese subjects.[6][7]
Clinical Development and Application
While the active moiety is the same, the distinct formulations have led to different clinical applications.
-
Diazoxide (Proglycem®): Approved for decades to treat low blood sugar (hypoglycemia) from specific causes like hyperinsulinism.[10][15] Its use is often in neonates, infants, and children.[20]
-
This compound (Vykat XR™): Specifically developed and approved for the treatment of hyperphagia (excessive hunger) in adults and pediatric patients aged 4 and older with Prader-Willi Syndrome (PWS).[8][17][24] The once-daily, controlled-release formulation was designed to provide the continuous CNS exposure needed to manage the chronic and life-threatening hyperphagia characteristic of PWS.[1][25] In clinical trials, DCCR administration was associated with improvements in hyperphagia, body composition (reduced fat mass, increased lean body mass), and behavior.[3][4][21][26]
Experimental Protocols
The clinical development of this compound Controlled-Release (DCCR) for Prader-Willi Syndrome was primarily evaluated in the DESTINY PWS program.
6.1 DESTINY PWS (NCT03440814) Phase 3 Trial Protocol
This study was a pivotal trial assessing the efficacy and safety of DCCR in PWS patients.
-
Study Design: A 13-week, randomized, double-blind, placebo-controlled Phase 3 trial.[3][23][24] Participants were randomized in a 2:1 ratio to receive either DCCR or a placebo.[3][23]
-
Participant Population: 127 individuals with genetically confirmed PWS, aged 4 years and older, who presented with hyperphagia.[3][23][24]
-
Primary Endpoint: The primary efficacy measure was the change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) score, a validated tool to assess food-seeking behaviors and appetite in PWS.[4][23]
-
Secondary Endpoints: Included assessments of body composition (fat mass and lean body mass via DXA scan), behavioral changes (e.g., aggression, anxiety), and global impression scores from both clinicians (CGI-I) and caregivers (CGI-C).[3][4][23]
-
Key Outcomes: While the primary endpoint did not reach statistical significance in the full analysis set, a pre-planned analysis showed a significant improvement in hyperphagia for participants with severe baseline hyperphagia.[21][23] DCCR treatment was also associated with significant improvements in key secondary endpoints, including a reduction in body fat mass and better clinician-reported outcomes (CGI-I).[3][4][23]
Conclusion
The distinction between diazoxide and this compound is a prime example of pharmaceutical product evolution, where modifying a known active molecule into a new salt form enables significant therapeutic advantages through formulation. While their fundamental mechanism of action is identical, this compound's development as a controlled-release tablet (DCCR) provides a superior pharmacokinetic profile with stable, once-daily dosing. This innovation has been pivotal in successfully targeting a new therapeutic indication—hyperphagia in Prader-Willi Syndrome—a clinical application for which the immediate-release diazoxide suspension is not suited. For drug development professionals, this case underscores the profound impact of formulation science on clinical utility and therapeutic targeting.
References
- 1. Soleno Therapeutics Announces Regulatory Update on DCCR [globenewswire.com]
- 2. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. fpwr.org [fpwr.org]
- 6. Pharmacokinetics of this compound Controlled-Release Tablets, a Once Daily Treatment Being Evaluation in Patients with Prader Willi Syndrome | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
- 7. abstracts.eurospe.org [abstracts.eurospe.org]
- 8. neurologylive.com [neurologylive.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. praderwillinews.com [praderwillinews.com]
- 11. Soleno Therapeutics Announces Issuance of New U.S. Patent for DCCR in Treatment of Prader-Willi Syndrome – Soleno Therapeutics Inc. [investors.soleno.life]
- 12. Will Soleno Therapeutics’ patents protect against generic competition for its anticipated DCCR drug? — Markman Advisors [markmanadvisors.com]
- 13. Diazoxide | C8H7ClN2O2S | CID 3019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C13H20ClN3O3S | CID 25014811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Diazoxide - Wikipedia [en.wikipedia.org]
- 16. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 17. drugs.com [drugs.com]
- 18. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 20. Diazoxide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 21. This compound Extended-Release Tablet in People with Prader-Willi Syndrome: Results from Long-Term Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. praderwillinews.com [praderwillinews.com]
- 23. researchgate.net [researchgate.net]
- 24. pharmacytimes.com [pharmacytimes.com]
- 25. fpwr.org [fpwr.org]
- 26. fpwr.org [fpwr.org]
A Technical Guide to the Subtype-Specific Activation of KATP Channels by Diazoxide Choline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazoxide (B193173), and its controlled-release choline (B1196258) salt formulation, is a well-characterized activator of ATP-sensitive potassium (KATP) channels. These channels play a critical role in coupling cellular metabolism to electrical excitability in various tissues, including pancreatic β-cells, neurons, and muscle cells. The therapeutic effects of diazoxide, particularly in conditions of hyperinsulinism, are mediated by its ability to open KATP channels, leading to membrane hyperpolarization and subsequent inhibition of voltage-gated calcium channels. This guide provides an in-depth technical overview of the KATP channel subtypes activated by diazoxide, the molecular mechanisms of action, and detailed experimental protocols for studying these interactions.
KATP Channel Subtypes and Diazoxide Selectivity
KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific combination of these subunits determines the channel's physiological and pharmacological properties. The primary KATP channel subtypes include:
-
Kir6.2/SUR1: Predominantly found in pancreatic β-cells and some neurons.
-
Kir6.2/SUR2A: Primarily located in cardiac and skeletal muscle.
-
Kir6.1/SUR2B: Mainly expressed in smooth muscle.
Diazoxide exhibits a degree of selectivity for these subtypes, showing a higher potency for SUR1-containing channels. This selectivity is crucial for its therapeutic application in hyperinsulinemic states, as it preferentially targets the KATP channels in pancreatic β-cells to suppress insulin (B600854) secretion.[1][2] While it has minimal to no effect on Kir6.2/SUR2A channels under normal physiological conditions, it can activate SUR2B-containing channels.[3]
Quantitative Analysis of Diazoxide Potency
The potency of diazoxide on different KATP channel subtypes is typically quantified by its half-maximal effective concentration (EC50). While comprehensive comparative studies providing EC50 values across all subtypes are limited, available data indicates a significantly higher affinity for the SUR1-containing channels.
| KATP Channel Subtype | Diazoxide EC50 (µM) | Tissue/Cell Type | Reference |
| Kir6.2/SUR1 | ~30 | Recombinant (HEK293 cells) | [4] from a 2002 publication |
| Kir6.2/SUR2A | > 100 | Recombinant / Cardiac Myocytes | [1] |
| Kir6.1/SUR2B | Activated, but specific EC50 not consistently reported | Smooth Muscle | [3] |
Note: The EC50 values can vary depending on the experimental conditions, such as intracellular ATP and MgADP concentrations.
Molecular Mechanism of Action and Signaling Pathway
The activation of KATP channels by diazoxide is a complex process that is critically dependent on the presence of intracellular magnesium and nucleotides, particularly MgADP.[1] Diazoxide is thought to interact with the SUR1 subunit, modulating its interaction with the Kir6.2 pore and promoting the open state of the channel.
The proposed mechanism involves the following key steps:
-
Binding to SUR1: Diazoxide binds to a specific site on the SUR1 subunit.
-
Role of Nucleotide Binding Folds (NBFs): The SUR1 subunit contains two nucleotide-binding folds, NBF1 and NBF2. The activation by diazoxide requires the functional integrity of these domains. Specifically, the second nucleotide-binding fold (NBF2) appears to be essential for channel activation by diazoxide.[1][5]
-
MgADP-Dependent Activation: The stimulatory effect of diazoxide is contingent on the presence of MgADP.[1][6] It is hypothesized that MgADP binding to the NBFs of SUR1 induces a conformational change that is stabilized by diazoxide, leading to channel opening.
-
Hyperpolarization: The opening of the KATP channel leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.
-
Inhibition of Voltage-Gated Calcium Channels: Membrane hyperpolarization prevents the opening of voltage-gated calcium channels.
-
Physiological Response: The reduction in calcium influx leads to the downstream physiological response, such as the inhibition of insulin secretion from pancreatic β-cells.
Signaling Pathway Diagram
Caption: Signaling pathway of KATP channel activation by Diazoxide.
Experimental Protocols
The primary technique for studying the effects of diazoxide on KATP channels is patch-clamp electrophysiology. This method allows for the direct measurement of ion channel activity in live cells or excised membrane patches.
Whole-Cell Patch-Clamp Recording
This configuration allows for the recording of the total KATP current from an entire cell.
Objective: To measure the effect of diazoxide on whole-cell KATP currents in a cell line expressing a specific KATP channel subtype (e.g., HEK293 cells transfected with Kir6.2 and SUR1).
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Borosilicate glass capillaries for pulling pipettes
-
Cell culture of interest (e.g., HEK293 cells expressing Kir6.2/SUR1)
-
External (bath) solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES (pH 7.4 with KOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 1 ATP, 0.1 ADP, 1 EGTA, 10 HEPES (pH 7.2 with KOH)
-
Diazoxide stock solution (e.g., 100 mM in DMSO)
Procedure:
-
Prepare the external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Plate the cells on glass coverslips in a recording chamber on the microscope stage.
-
Perfuse the recording chamber with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the pipette holder.
-
Approach a target cell with the pipette tip while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage steps to elicit KATP currents.
-
After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of diazoxide.
-
Record the changes in KATP current in the presence of diazoxide.
-
Wash out the diazoxide with the external solution to observe the reversal of the effect.
-
Analyze the data to determine the effect of diazoxide on current amplitude and kinetics.
Inside-Out Patch-Clamp Recording
This configuration allows for the study of single-channel activity and the direct application of intracellular messengers to the cytosolic face of the membrane patch.
Objective: To investigate the single-channel properties of KATP channels and their activation by diazoxide in the presence of MgADP.
Materials:
-
Same as for whole-cell recording, with the following modifications to the internal solution.
-
Internal (bath) solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES (pH 7.2 with KOH). ATP and ADP are added to this solution at desired concentrations.
Procedure:
-
Follow steps 1-7 of the whole-cell patch-clamp protocol to achieve a gigaohm seal.
-
Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
Clamp the patch membrane potential (e.g., at -60 mV).
-
Record baseline single-channel activity in the internal solution containing a specific concentration of ATP (e.g., 100 µM) to inhibit the channels.
-
Perfuse the patch with the internal solution containing ATP and MgADP (e.g., 100 µM ATP, 100 µM ADP, 1 mM MgCl2) to observe the basal channel activity.
-
Add diazoxide to the perfusing solution and record the activation of the KATP channels.
-
Analyze the single-channel recordings to determine the effects of diazoxide on channel open probability (Po) and mean open time.
Experimental Workflow Diagram
Caption: General workflow for patch-clamp experiments.
Conclusion
Diazoxide choline is a valuable pharmacological tool and therapeutic agent that acts as a subtype-preferring activator of KATP channels. Its mechanism of action, which is critically dependent on the SUR1 subunit and intracellular MgADP, provides a clear pathway for its inhibitory effects on insulin secretion. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the nuanced interactions between diazoxide and various KATP channel subtypes, paving the way for the development of more selective and potent channel modulators for a range of therapeutic applications.
References
- 1. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The essential role of the Walker A motifs of SUR1 in K‐ATP channel activation by Mg‐ADP and diazoxide | The EMBO Journal [link.springer.com]
The Effect of Diazoxide Choline on Neuropeptide Y and AgRP Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide (B193173) choline (B1196258), a controlled-release formulation of the K-ATP channel opener diazoxide, is under investigation as a therapeutic agent for hyperphagic disorders. Its mechanism of action is believed to involve the modulation of key orexigenic neuropeptides, Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). These neuropeptides are co-expressed in a specific population of neurons in the arcuate nucleus of the hypothalamus and are potent stimulators of appetite. This technical guide provides an in-depth overview of the current understanding of how diazoxide choline influences the secretion of NPY and AgRP, including the underlying signaling pathways, available quantitative data, and detailed experimental protocols for further investigation.
Core Mechanism of Action: K-ATP Channel Activation in NPY/AgRP Neurons
The primary mechanism by which this compound is proposed to reduce NPY and AgRP secretion is through the activation of ATP-sensitive potassium (K-ATP) channels on NPY/AgRP neurons.[1] These channels are crucial regulators of neuronal excitability, linking the cell's metabolic state to its electrical activity.
Under normal physiological conditions, the firing rate of NPY/AgRP neurons is modulated by hormones such as leptin and insulin, which promote the opening of K-ATP channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing the release of NPY and AgRP.
This compound acts as a direct agonist of these K-ATP channels.[1] By binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel, it promotes the open state, leading to a significant hyperpolarization of the NPY/AgRP neuron. This diazoxide-induced hyperpolarization is reported to be more potent than that induced by leptin.[2] The resulting decrease in neuronal firing rate is the basis for the proposed reduction in NPY and AgRP secretion.
Quantitative Data on Diazoxide's Effects
While the mechanism of action is well-described qualitatively, direct quantitative data on the dose-dependent effects of this compound on NPY and AgRP secretion from hypothalamic neurons is limited in publicly available literature. However, some studies provide quantitative insights into the electrophysiological effects and neuropeptide content.
One study in cultured cerebral cortical neurons demonstrated that diazoxide can hyperpolarize neurons and reduce their firing frequency.[3] Although not specific to NPY/AgRP neurons, this provides evidence for the primary mechanism of action.
A study by Hensley et al. (2001) investigated the effect of chronic diazoxide administration on NPY content in various hypothalamic nuclei of Zucker rats.[4] The findings of this study present a noteworthy contradiction to the expected outcome of reduced secretion, as they observed an increase in NPY content in several hypothalamic regions.
Table 1: Effect of Chronic Diazoxide (DZ) Treatment on NPY Content in Hypothalamic Nuclei of Zucker Rats
| Hypothalamic Nucleus | Animal Group | Treatment | NPY Content (pg/µg protein) | % Change vs. Placebo |
| Arcuate Nucleus (ARC) | Lean | Placebo | 15.3 ± 1.6 | - |
| Lean | DZ | 20.1 ± 2.1 | +31.4% | |
| Obese | Placebo | 18.9 ± 2.3 | - | |
| Obese | DZ | 25.4 ± 3.0 | +34.4% | |
| Paraventricular Nucleus (PVN) | Lean | Placebo | 12.8 ± 1.1 | - |
| Lean | DZ | 15.9 ± 1.5 | +24.2% | |
| Obese | Placebo | 14.7 ± 1.9 | - | |
| Obese | DZ | 18.2 ± 2.2 | +23.8% | |
| Suprachiasmatic Nucleus (SCN) | Lean | Placebo | 8.9 ± 0.9 | - |
| Lean | DZ | 11.2 ± 1.1 | +25.8% | |
| Obese | Placebo | 9.8 ± 1.2 | - | |
| Obese | DZ | 12.5 ± 1.5 | +27.6% | |
| Data are presented as mean ± SEM. p < 0.05 vs. placebo. Data extracted from Hensley et al., 2001. |
The observed increase in NPY content could be interpreted in several ways. It might reflect a compensatory upregulation of NPY synthesis in response to reduced secretion, or it could indicate that the primary effect of diazoxide is on synthesis rather than release. This highlights the need for further research to directly measure neuropeptide secretion.
Experimental Protocols
To further elucidate the precise effects of this compound on NPY and AgRP secretion, the following experimental protocols are recommended.
In Vivo Microdialysis for Measurement of AgRP Release
This protocol allows for the direct measurement of extracellular AgRP levels in the brain of a living animal, providing a dynamic view of neuropeptide release in response to pharmacological intervention.[5]
Experimental Workflow:
Detailed Methodology:
-
Animals: Adult male mice (e.g., C57BL/6J) are suitable for this procedure.
-
Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Implant a guide cannula targeting the paraventricular nucleus (PVN) of the hypothalamus, a primary site of action for AgRP.
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe (with a large molecular weight cutoff membrane, e.g., 30 kDa) through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into chilled tubes containing protease inhibitors.
-
Baseline and Treatment: Collect several baseline fractions to establish a stable baseline of AgRP release. Administer this compound at the desired dose(s). Continue collecting fractions for several hours post-administration.
-
Quantification: Measure the concentration of AgRP in the dialysate fractions using a highly sensitive enzyme-linked immunosorbent assay (ELISA) kit.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrophysiological properties of individual NPY/AgRP neurons, providing quantitative data on changes in membrane potential and firing rate in response to this compound.
Experimental Workflow:
Detailed Methodology:
-
Animals: Use a transgenic mouse line where NPY/AgRP neurons are fluorescently labeled (e.g., NPY-GFP mice) to facilitate identification.
-
Slice Preparation: Prepare acute coronal hypothalamic slices (250-300 µm thick) in ice-cold, oxygenated aCSF.
-
Recording: Transfer a slice to a recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Neuron Identification: Identify fluorescently labeled NPY/AgRP neurons in the arcuate nucleus.
-
Patching: Using a glass micropipette filled with an appropriate internal solution, establish a gigaseal and then a whole-cell configuration on a target neuron.
-
Data Acquisition: In current-clamp mode, record the resting membrane potential and spontaneous action potential firing.
-
Drug Application: After obtaining a stable baseline recording, bath-apply this compound at a range of concentrations.
-
Analysis: Measure the change in resting membrane potential and firing frequency at each concentration to construct a dose-response curve.
In Vitro Neuropeptide Release Assay from Hypothalamic Explants
This method provides a controlled environment to study the direct effects of this compound on NPY and AgRP secretion from hypothalamic tissue.
Experimental Workflow:
Detailed Methodology:
-
Tissue Preparation: Dissect the hypothalamus from mice and prepare explants of the mediobasal hypothalamus containing the arcuate nucleus.
-
Perifusion System: Place the explants into a perifusion chamber and perfuse with oxygenated Krebs-Ringer bicarbonate buffer at 37°C.
-
Sample Collection: Collect fractions of the perifusate at regular intervals.
-
Experimental Conditions: After a baseline collection period, switch the perfusion medium to one containing different concentrations of this compound.
-
Stimulation (Optional): At the end of the experiment, you can perfuse with a high potassium concentration to depolarize the neurons and measure the total releasable pool of neuropeptides.
-
Quantification: Measure NPY and AgRP concentrations in the collected fractions using specific and sensitive radioimmunoassays (RIA) or ELISAs.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its effects on appetite regulation by activating K-ATP channels in NPY/AgRP neurons, leading to their hyperpolarization and a subsequent reduction in firing rate. This is the proposed mechanism for the observed reduction in hyperphagia in clinical applications. However, there is a notable gap in the literature regarding direct, quantitative measurements of NPY and AgRP secretion in response to this compound. The contradictory finding of increased hypothalamic NPY content following chronic diazoxide administration further underscores the need for direct secretion studies.
Future research should focus on:
-
Quantitative Secretion Studies: Utilizing techniques such as in vivo microdialysis and in vitro hypothalamic explant perifusion to generate dose-response curves for the effect of this compound on NPY and AgRP release.
-
Electrophysiological Dose-Response: Performing detailed patch-clamp studies to quantify the dose-dependent hyperpolarization and reduction in firing frequency of NPY/AgRP neurons in response to this compound.
-
Translational Studies: Correlating the preclinical findings on neuropeptide secretion with behavioral outcomes in animal models of hyperphagia.
By addressing these research questions, a more complete and quantitative understanding of the therapeutic mechanism of this compound can be achieved, which will be invaluable for its continued development and clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Diazoxide reduces status epilepticus neuron damage in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KATP Channel Activator Diazoxide Ameliorates Aβ and Tau Pathologies and Improves Memory in the 3xTgAD Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazoxide effects on hypothalamic and extra-hypothalamic NPY content in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo measurement of enhanced agouti-related peptide release in the paraventricular nucleus of the hypothalamus through Gs activation of agouti-related peptide neurons - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Diazoxide Choline's Potassium Channel Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide (B193173) Choline (B1196258) (DCCR) is a novel, controlled-release formulation of diazoxide, a well-established activator of ATP-sensitive potassium (KATP) channels.[1] This technical guide provides an in-depth overview of the in vitro characterization of Diazoxide Choline's activity on KATP channels, tailored for researchers, scientists, and drug development professionals. While direct in vitro quantitative data for this compound is limited in publicly available literature, this guide summarizes the established knowledge for diazoxide and provides the experimental framework for the in vitro characterization of KATP channel openers like this compound. This compound is the choline salt of diazoxide and upon administration, it rapidly hydrolyzes, releasing diazoxide which is then absorbed.[2]
The primary molecular target of diazoxide is the ATP-sensitive potassium (KATP) channel, a hetero-octameric complex formed by four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[3][4] Diazoxide's therapeutic effects, including the inhibition of insulin (B600854) secretion and the modulation of neuronal activity, are primarily mediated through its interaction with these channels.[3][5][6]
Mechanism of Action and Signaling Pathways
This compound, through the action of diazoxide, modulates cellular excitability by opening KATP channels. This leads to membrane hyperpolarization and subsequent downstream effects that vary depending on the cell type and the specific subunit composition of the KATP channel.
Pancreatic β-Cells
In pancreatic β-cells, the KATP channels are composed of Kir6.2 and SUR1 subunits.[3] The activation of these channels by diazoxide is a critical mechanism for the regulation of insulin secretion. Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio. This closes the KATP channels, leading to membrane depolarization, opening of voltage-gated calcium channels (VGCCs), and subsequent influx of Ca2+, which triggers insulin exocytosis.[7] Diazoxide opens the KATP channels, counteracting the effect of ATP, leading to membrane hyperpolarization and a reduction in insulin release.[8]
Hypothalamic Neurons
In the hypothalamus, diazoxide has been shown to act on Neuropeptide Y (NPY) and Agouti-Related Protein (AgRP) expressing neurons, which are key regulators of appetite.[3][5] Activation of KATP channels in these neurons leads to hyperpolarization, which is thought to reduce the release of these orexigenic neuropeptides, thereby contributing to a decrease in hyperphagia.[5][6] While the precise subunit composition of KATP channels in these specific neurons is a subject of ongoing research, SUR1-containing channels are believed to play a significant role.
Quantitative In Vitro Data
| Compound | Channel Subtype | Cell Line | Assay Type | Parameter | Value | Reference(s) |
| Diazoxide | Kir6.2/SUR1 | HEK293 | Electrophysiology | EC50 | 11 µM | [4] |
| Diazoxide | Kir6.2/SUR1 | HEK293 | Thallium Flux | EC50 | ~31 µM | [5] |
| Diazoxide | Kir6.2/SUR1 | COSm6 | Electrophysiology | - | Activation observed | [3] |
| Diazoxide | Native β-cell | Mouse Islets | Electrophysiology | - | Activation observed | [9] |
Experimental Protocols for In Vitro Characterization
The in vitro characterization of KATP channel openers like this compound typically involves a combination of electrophysiological and cell-based functional assays.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels. Both whole-cell and inside-out patch configurations can be utilized to characterize the effects of this compound on KATP channels.
Objective: To directly measure the effect of this compound on KATP channel currents in cells expressing specific channel subtypes (e.g., Kir6.2/SUR1).
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or COSm6 cells are commonly used due to their low endogenous potassium channel expression.
-
Cells are transiently or stably co-transfected with cDNAs encoding the desired Kir6.x and SURx subunits (e.g., Kir6.2 and SUR1). A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.[3]
-
-
Electrophysiological Recordings:
-
Whole-Cell Configuration: This configuration allows for the measurement of the total KATP channel current in a single cell.
-
The pipette solution typically contains a low concentration of ATP (e.g., 0.1-0.5 mM) to maintain a basal level of channel inhibition, mimicking physiological conditions.
-
This compound is applied to the bath solution at varying concentrations to determine its effect on the whole-cell current.
-
-
Inside-Out Patch Configuration: This configuration allows for the direct application of compounds to the intracellular face of the channel.
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the increase in current as a function of this compound concentration.
-
The EC50 (half-maximal effective concentration) is calculated to quantify the potency of the compound.
-
References
- 1. This compound CR by Soleno Therapeutics for Prader-Willi Syndrome (PWS): Likelihood of Approval [pharmaceutical-technology.com]
- 2. fpwr.org [fpwr.org]
- 3. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of the KATP channel by ADP and diazoxide requires nucleotide hydrolysis in mouse pancreatic beta‐cells. | Semantic Scholar [semanticscholar.org]
Preclinical research on Diazoxide choline for genetic obesity disorders
An In-depth Technical Guide to the Preclinical Research of Diazoxide (B193173) Choline (B1196258) for Genetic Obesity Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genetic obesity disorders, such as Prader-Willi Syndrome (PWS), represent a significant unmet medical need. These conditions are characterized by hyperphagia, an insatiable hunger that leads to severe obesity and a host of metabolic and behavioral complications. Diazoxide Choline Controlled-Release (DCCR) has emerged as a promising therapeutic candidate for these disorders. Diazoxide has a long history of use for its effects on insulin (B600854) secretion.[1] The choline salt and controlled-release formulation of DCCR offer improved solubility and stable plasma concentrations with once-daily dosing.[2] This technical guide provides a comprehensive overview of the preclinical research on DCCR, with a focus on its mechanism of action, key experimental findings, and the methodologies used in its evaluation.
Mechanism of Action
This compound's primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels.[2][3] These channels are expressed in various tissues, including the pancreatic β-cells and specific neurons within the hypothalamus, a key brain region for regulating appetite and energy balance.[2][4]
In the context of genetic obesity, the critical action of DCCR is on the Neuropeptide Y (NPY)/Agouti-Related Protein (AgRP) neurons in the hypothalamus.[2][3] In conditions like PWS, these neurons are dysregulated, leading to excessive secretion of the potent appetite-stimulating neuropeptides NPY and AgRP.[3]
By opening KATP channels on these neurons, diazoxide causes membrane hyperpolarization.[4] This makes the neurons less likely to fire action potentials, thereby reducing the release of NPY and AgRP. This central action is believed to be the primary driver of DCCR's effect on reducing hyperphagia.[3][5]
Additionally, DCCR acts on KATP channels in pancreatic β-cells to suppress insulin secretion.[4] Chronic hyperinsulinemia is a common feature of obesity and is thought to contribute to insulin resistance and fat storage. By reducing insulin levels, DCCR may help to improve overall metabolic health.[1][6]
Signaling Pathway of this compound in Hypothalamic Neurons
Caption: DCCR activates KATP channels on NPY/AgRP neurons, leading to reduced neurotransmitter release.
Preclinical Animal Models
The primary animal model used in the preclinical evaluation of DCCR for genetic obesity is the Magel2-null mouse .[2] The MAGEL2 gene is located within the PWS critical region on chromosome 15 and its absence in these mice recapitulates key features of the human syndrome, including increased fat mass, reduced lean mass, and decreased physical activity.[7]
In addition to the Magel2-null model, studies have also utilized high-fat diet-induced obese (DIO) mice .[7] These mice, while not a model for a specific genetic disorder, are used to study the effects of diazoxide on obesity and metabolic dysfunction in a more general context.
Experimental Protocols
Chronic Diazoxide Treatment in Magel2-null and DIO Mice
This protocol is based on studies evaluating the long-term effects of diazoxide on body composition and metabolism.[7]
-
Animal Model: Male and female Magel2-null mice and wild-type (WT) littermate controls are used.
-
Diet-Induced Obesity: At approximately 8-10 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 14-20 weeks to induce obesity.[7]
-
Drug Administration: Following the obesity induction period, mice are continued on the HFD, which is now mixed with diazoxide at a concentration calculated to provide a daily dose of approximately 150 mg/kg of body weight.[7] The control group receives the HFD without the drug. The treatment duration is typically 12 weeks.[7]
-
Body Weight and Composition: Body weight is monitored weekly. Body composition (fat mass and lean mass) is measured at baseline and at the end of the treatment period using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative magnetic resonance (qMR).
-
Food Intake: Daily or weekly food intake is measured by weighing the amount of food consumed by the mice in their home cages.
-
Metabolic Monitoring: Towards the end of the study, a subset of mice may be placed in metabolic cages for 24-48 hours to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
Endurance Testing: Endurance capacity can be assessed using a treadmill test, where mice are run to exhaustion and the time and distance are recorded.[7]
-
Biochemical Analysis: At the end of the study, blood is collected for the measurement of plasma levels of glucose, insulin, leptin, triglycerides, and other relevant biomarkers using standard ELISA or colorimetric assays.[7]
Experimental Workflow
Caption: A typical workflow for a preclinical study of DCCR in a mouse model of genetic obesity.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of diazoxide in animal models of obesity.
Table 1: Effect of Diazoxide on Body Weight in High-Fat Diet-Fed Mice
| Mouse Strain | Treatment Duration | Change in Body Weight (vs. Control) | Reference |
| Wild-type (WT) | 12 weeks | ↓ 24% (males), ↓ 23% (females) | [7] |
| Magel2-null | 12 weeks | ↓ 16% (males), ↓ 13% (females) | [7] |
Table 2: Effect of Diazoxide on Body Composition and Metabolism
| Parameter | Animal Model | Effect of Diazoxide | Reference |
| Fat Mass | Magel2-null & WT mice | Significant decrease | [7] |
| Food Intake | Obese OLETF rats | Significant decrease | [1] |
| Blood Glucose | Magel2-null & WT mice | Decreased | [7] |
| Plasma Insulin | Obese OLETF rats | Significantly lowered | [1] |
| Plasma Triglycerides | Obese OLETF rats | Significantly lowered | [1] |
| Endurance Capacity | Magel2-null & WT mice | Improved | [7] |
| Energy Expenditure | DIO mice | Increased | [1] |
Note: The quantitative effects can vary depending on the specific experimental conditions, such as the exact composition of the diet and the age and sex of the animals.
Discussion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound for genetic obesity disorders.[7] Studies in the Magel2-null mouse model, which is highly relevant to PWS, have demonstrated that diazoxide can reduce body weight by specifically targeting fat mass, and also improve metabolic parameters and physical endurance.[7] The mechanism of action, centered on the modulation of hypothalamic KATP channels, provides a rational basis for the observed effects on appetite and body weight.[2][3]
While these preclinical findings are promising and have paved the way for clinical trials, further research is warranted. Future preclinical studies could explore:
-
The effects of DCCR in other genetic models of obesity to broaden its potential applications.
-
The long-term effects of DCCR on bone density and other potential off-target effects.
-
The combination of DCCR with other therapeutic modalities, such as exercise or other pharmacological agents, to assess for synergistic effects.
-
A more detailed investigation into the downstream signaling pathways in the hypothalamus to identify new therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic diazoxide treatment decreases fat mass and improves endurance capacity in an obese mouse model of Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 5. Beneficial effect of diazoxide in obese hyperinsulinemic adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazoxide effects on hypothalamic and extra-hypothalamic NPY content in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fpwr.org [fpwr.org]
Investigating the Role of Diazoxide Choline in Insulin Secretion Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of Diazoxide (B193173) Choline (B1196258) in the intricate pathways of insulin (B600854) secretion. Diazoxide Choline, a choline salt formulation of the K-ATP channel activator diazoxide, is a critical tool for researchers and a potential therapeutic agent for conditions characterized by excessive insulin secretion. This document details its mechanism of action, presents quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for its investigation, and provides visual representations of the key signaling pathways and experimental workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively study and utilize this compound in their work.
Introduction
Insulin, the primary anabolic hormone, plays a pivotal role in maintaining glucose homeostasis. Its secretion from pancreatic β-cells is a tightly regulated process, and dysregulation can lead to severe metabolic disorders such as hyperinsulinemic hypoglycemia. Diazoxide has long been a cornerstone in the management of these conditions due to its ability to suppress insulin release. This compound, a controlled-release formulation, offers potential advantages in terms of pharmacokinetics and patient compliance.
This guide delves into the molecular mechanisms by which this compound modulates insulin secretion, focusing on its interaction with the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. Understanding these pathways is crucial for the development of novel therapeutic strategies and for the precise application of this compound as a research tool.
Mechanism of Action of this compound in Insulin Secretion
The primary mechanism of action of this compound in inhibiting insulin secretion revolves around its function as a potent activator of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells[1]. The active moiety, diazoxide, binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel complex[2].
The canonical pathway of glucose-stimulated insulin secretion (GSIS) begins with the entry of glucose into the β-cell via GLUT transporters. Subsequent metabolism of glucose leads to an increase in the intracellular ATP/ADP ratio. This rise in ATP closes the K-ATP channels, which are composed of the pore-forming Kir6.2 subunits and the regulatory SUR1 subunits. The closure of these channels leads to depolarization of the cell membrane.
This depolarization activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.
Diazoxide disrupts this cascade by binding to the SUR1 subunit and locking the K-ATP channel in an open state[1][2]. This leads to a continuous efflux of potassium ions (K+), causing hyperpolarization of the β-cell membrane[3][4]. The hyperpolarized state prevents the opening of VGCCs, thereby inhibiting the influx of Ca2+ and ultimately suppressing insulin secretion[1][5].
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies on the effects of diazoxide on insulin secretion and related cellular parameters. While specific data for the choline salt is limited in publicly available literature, the data for diazoxide is directly relevant.
Table 1: In Vitro Efficacy of Diazoxide
| Parameter | Cell/Tissue Type | Condition | Diazoxide Concentration | Effect | Reference |
| EC50 | HEK293 cells expressing Kir6.2/SUR1 | Whole-cell currents | 31 µmol/L | Activation of K-ATP channels | [6] |
| IC50 | Isolated human islets | 20 mM Glucose | 10.2 µM | Inhibition of insulin secretion | [3] |
| K-ATP Channel Activation | Mouse pancreatic β-cells | 3 mM Glucose | 82 µM (half-maximal) | 13-fold activation at max concentration | [7] |
| Membrane Potential | CRI-G1 insulin-secreting cells | - | 0.6 mM | Hyperpolarization | [3] |
| Insulin Release Inhibition | Rat pancreatic islets | 15 mM Glucose | 100 µM | 93% inhibition | [8] |
| Intracellular Ca2+ | Fura-2 loaded β-cells | 500 µM Diazoxide | 500 µM | Moderate, reversible increase (likely from mitochondrial release) | [9] |
Table 2: Clinical Data on this compound Controlled-Release (DCCR) in Prader-Willi Syndrome
| Parameter | Study Population | Treatment Duration | Key Findings | Reference |
| Fasting Insulin | 82 PWS patients | 1 year | Statistically significant reduction (p=0.0004) | [5] |
| HOMA-IR | 82 PWS patients | 1 year | Statistically significant improvement in insulin sensitivity (p=0.0033) | [5] |
| Fasting Glucose | 13 PWS patients | 98 days | Transient increase, then regression to baseline | [10][11] |
| HbA1c | Patients with Very High Triglycerides | 126 days | Rose by 0.18% by Day 84, returned to baseline (+0.09%) by Day 126 | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on insulin secretion pathways.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets
This protocol is adapted from established methods for measuring insulin secretion from isolated pancreatic islets in a static incubation setting[9][12][13][14][15].
Objective: To quantify the effect of this compound on insulin secretion in response to low and high glucose concentrations.
Materials:
-
Isolated pancreatic islets (human or rodent)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
High glucose + various concentrations of this compound
-
-
Eppendorf tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Insulin ELISA kit
-
Acid-ethanol solution (for insulin content measurement)
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Hand-pick islets of similar size for the experiment.
-
Pre-incubation:
-
Place 10-15 size-matched islets into each well of a 24-well plate or tube.
-
Wash the islets with KRBH containing low glucose.
-
Pre-incubate the islets in 1 mL of KRBH with low glucose for 60 minutes at 37°C to establish a basal rate of insulin secretion.
-
-
Basal Insulin Secretion:
-
Remove the pre-incubation buffer.
-
Add 1 mL of fresh KRBH with low glucose and incubate for 60 minutes at 37°C.
-
At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.
-
-
Stimulated Insulin Secretion:
-
Remove the low-glucose buffer.
-
Add 1 mL of KRBH with high glucose (control) or KRBH with high glucose and the desired concentration of this compound (or vehicle control) to the respective wells.
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
-
Insulin Content:
-
After collecting the final supernatant, lyse the islets in each well using an acid-ethanol solution to extract the total insulin content.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Express secreted insulin as a percentage of total insulin content (secreted + intracellular) to normalize for variations in islet size and number.
-
Compare insulin secretion in the presence of this compound to the high glucose control to determine the inhibitory effect.
-
Perifusion Assay for Dynamic Insulin Secretion
This protocol describes a dynamic perifusion system to study the temporal effects of this compound on insulin secretion, adapted from established methods[16][17][18][19].
Objective: To assess the dynamic, time-resolved effects of this compound on biphasic insulin secretion.
Materials:
-
Perifusion system (including pump, chambers for islets, fraction collector)
-
Isolated pancreatic islets
-
KRBH buffer with varying glucose concentrations and with/without this compound
-
Water bath (37°C)
-
Insulin ELISA kit
Procedure:
-
System Setup:
-
Assemble the perifusion system according to the manufacturer's instructions.
-
Equilibrate the system by pumping KRBH with low glucose at a constant flow rate (e.g., 100 µL/min) at 37°C.
-
-
Islet Loading:
-
Place a group of islets (e.g., 100-200 islet equivalents) into each perifusion chamber.
-
-
Equilibration:
-
Perifuse the islets with KRBH containing low glucose for at least 60 minutes to establish a stable baseline of insulin secretion.
-
-
Dynamic Secretion Measurement:
-
Begin collecting fractions at regular intervals (e.g., every 1-2 minutes).
-
Switch the perifusion buffer to one containing high glucose and collect fractions to observe the first and second phases of insulin secretion.
-
Introduce KRBH with high glucose and this compound and continue collecting fractions to observe its inhibitory effect.
-
Switch back to high glucose alone to assess the reversibility of the inhibition.
-
Finally, switch back to low glucose to return to baseline.
-
-
Insulin Measurement:
-
Measure the insulin concentration in each collected fraction using an insulin ELISA.
-
-
Data Analysis:
-
Plot insulin concentration versus time to visualize the dynamics of insulin secretion under different conditions.
-
Quantify parameters such as the area under the curve for the first and second phases of insulin secretion.
-
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This protocol outlines the whole-cell patch-clamp technique to directly measure the effect of this compound on K-ATP channel currents in a β-cell line (e.g., INS-1E or MIN6), adapted from established methods[20][21][22].
Objective: To directly measure the activation of K-ATP channels by this compound.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E, MIN6)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipettes
-
Pipette puller
-
Extracellular (bath) solution
-
Intracellular (pipette) solution with ATP to inhibit K-ATP channels
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
Once a stable whole-cell recording is established, apply the extracellular solution containing this compound via the perfusion system.
-
Record the changes in the whole-cell current. Activation of K-ATP channels will be observed as an outward current at the holding potential.
-
-
Data Analysis:
-
Measure the amplitude of the diazoxide-induced current.
-
Construct a dose-response curve by applying different concentrations of this compound.
-
Conclusion
This compound is a valuable pharmacological agent for both research and potential therapeutic applications related to insulin secretion. Its well-defined mechanism of action as a K-ATP channel opener provides a targeted approach to inhibit insulin release. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for scientists and researchers to further investigate its properties and to explore its full potential in the context of metabolic diseases. The continued study of this compound and its effects on insulin secretion pathways will undoubtedly contribute to a deeper understanding of β-cell physiology and the development of improved treatments for hyperinsulinemic conditions.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Dual effects of diazoxide on ATP-K+ currents recorded from an insulin-secreting cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of two insulin secretion inhibitors: somatostatin and diazoxide [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diazoxide-sensitivity of the adenosine 5'-triphosphate-dependent K+ channel in mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycemic Impact of Long Term Use of this compound Controlled-Release Tablets in Patients with Prader-Willi Syndrome or with Very High Triglycerides | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
- 11. Measurements of intracellular free calcium concentration in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stimulation of the KATP channel by ADP and diazoxide requires nucleotide hydrolysis in mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Diazoxide Choline Controlled-Release (DCCR) for Prader-Willi Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prader-Willi syndrome (PWS) is a complex neurodevelopmental genetic disorder characterized by a relentless, life-threatening hyperphagia, which leads to severe obesity and a cascade of metabolic and behavioral complications. There are currently no approved treatments for hyperphagia in PWS. Diazoxide (B193173) Choline (B1196258) Controlled-Release (DCCR) is a novel, once-daily oral therapeutic candidate developed by Soleno Therapeutics that has shown promise in addressing this critical unmet need. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of DCCR for the treatment of PWS, with a focus on quantitative data and detailed methodologies for key experiments. The New Drug Application (NDA) for DCCR is currently under review by the U.S. Food and Drug Administration (FDA), with a Prescription Drug User Fee Act (PDUFA) target action date of March 27, 2025.[1][2]
Introduction to Prader-Willi Syndrome and the Rationale for DCCR
PWS is caused by the absence of paternally expressed genes in the 15q11-q13 region of chromosome 15.[3] The hallmark of PWS is hyperphagia, an insatiable hunger that begins in early childhood and persists throughout life.[4][5] This leads to significant challenges, including morbid obesity, type 2 diabetes, cardiovascular disease, and behavioral issues such as aggression and compulsivity.[3]
The underlying pathophysiology of hyperphagia in PWS is linked to the dysregulation of neuropeptide Y (NPY) and agouti-related protein (AgRP) in the hypothalamus. These are potent appetite-stimulating neurotransmitters.[4] DCCR is a novel, extended-release formulation of the choline salt of diazoxide, a well-characterized activator of ATP-sensitive potassium (KATP) channels.[4][6] The rationale for its use in PWS is based on its ability to modulate the activity of NPY/AgRP-expressing (NAG) neurons in the hypothalamus, thereby reducing the drive to eat.[4]
Mechanism of Action of DCCR
DCCR's therapeutic effect in PWS is primarily mediated through its action as a KATP channel opener.[4][7]
Signaling Pathway
DCCR targets KATP channels, which are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[8] In the hypothalamic NAG neurons, these channels are composed of Kir6.2 and SUR1 subunits.[8][9][10]
The proposed mechanism of action is as follows:
-
DCCR Administration: DCCR is administered orally as a once-daily controlled-release tablet.
-
Activation of KATP Channels: Diazoxide, the active moiety, crosses the blood-brain barrier and binds to the SUR1 subunit of the KATP channels on NAG neurons.[11]
-
Membrane Hyperpolarization: This binding opens the KATP channels, leading to an efflux of potassium ions (K+) from the neuron.
-
Inhibition of Neuronal Firing: The K+ efflux causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.
-
Reduced Neurotransmitter Release: The inhibition of neuronal firing leads to a decrease in the release of the orexigenic neuropeptides NPY and AgRP.[4]
-
Reduction in Hyperphagia: The reduced levels of NPY and AgRP in the hypothalamus are believed to decrease the sensation of hunger and the drive to eat, thereby ameliorating hyperphagia.[4]
Preclinical Development
Preclinical studies in animal models of obesity and PWS provided the initial proof-of-concept for the development of DCCR.[4][5] These studies demonstrated that activation of KATP channels by diazoxide could reduce food intake and body weight. In a mouse model of PWS (Magel2-null mice), diazoxide treatment was shown to reduce hyperphagia.
Clinical Development Program
The clinical development of DCCR for PWS has encompassed Phase 1, 2, and 3 studies, as well as long-term open-label extension studies.
Phase 2 Studies
A Phase 2 proof-of-concept study (PC025) in adolescents and young adults with PWS demonstrated that DCCR treatment was associated with statistically significant improvements in hyperphagia and aggressive behaviors, as well as reductions in body fat and increases in lean body mass.[6][10]
Phase 3 Program: DESTINY PWS (C601) and Open-Label Extension (C602)
The pivotal Phase 3 program for DCCR in PWS included the DESTINY PWS (C601) study, a randomized, double-blind, placebo-controlled trial, and its long-term open-label extension, study C602.[12][13]
Experimental Protocol: DESTINY PWS (C601)
-
Study Design: A multi-center, randomized (2:1, DCCR to placebo), double-blind, placebo-controlled, parallel-group study.[12][14]
-
Participants: 127 individuals with genetically confirmed PWS, aged 4 years and older, with moderate to severe hyperphagia (HQ-CT score ≥ 13).[12]
-
Duration: 13 weeks of treatment.[12]
-
Primary Endpoint: Change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) total score.[12]
-
Key Secondary Endpoints:
-
Assessments:
-
Hyperphagia: Assessed using the HQ-CT, a 9-item caregiver-reported questionnaire that evaluates food-seeking behaviors.[8]
-
Body Composition: Measured by DEXA scans at baseline and at the end of the study. Standardized procedures for pediatric populations are crucial for accurate interpretation, utilizing age-, gender-, and race-matched Z-scores.[15]
-
Behavior: Assessed using the PWS Profile (PWS-P), a validated 57-item informant-based measure of behavioral and emotional problems in PWS, covering domains such as aggressive behaviors, anxiety, and compulsivity.[12][16][17]
-
Clinical Efficacy and Safety Data
The following tables summarize the key quantitative data from the DESTINY PWS (C601) study and its open-label extension (C602).
Table 1: Change in Hyperphagia (HQ-CT Total Score) in DESTINY PWS (C601)
| Population | Treatment Group | N | Baseline Mean (SE) | Change from Baseline Mean (SE) | p-value |
| Overall | DCCR | 85 | 21.5 (0.7) | -5.94 (0.879) | 0.1983 |
| Placebo | 42 | 21.4 (1.0) | -4.27 (1.145) | ||
| Severe Hyperphagia (HQ-CT >22) | DCCR | 42 | 26.9 (0.6) | -9.67 (1.429) | 0.012 |
| Placebo | 19 | 26.1 (0.8) | -4.26 (1.896) |
Data from the 13-week double-blind period of the DESTINY PWS study.[12]
Table 2: Change in Body Composition in DESTINY PWS (C601)
| Endpoint | Treatment Group | Change from Baseline (LS Mean) | p-value vs. Placebo |
| Fat Mass (kg) | DCCR | -0.80 | 0.023 |
| Placebo | +0.25 | ||
| Lean Body Mass (kg) | DCCR | +0.67 | 0.058 |
| Placebo | +0.03 | ||
| Lean Body Mass to Fat Mass Ratio | DCCR | +0.18 | 0.001 |
| Placebo | -0.01 |
Data from the 13-week double-blind period of the DESTINY PWS study.[9]
Table 3: Long-Term Effects on Hyperphagia and Behavior in C602 Open-Label Extension
| Endpoint | Timepoint | Mean Change from Baseline (SE) | p-value |
| HQ-CT Total Score | 52 Weeks | -9.9 (0.77) | <0.0001 |
| 3 Years | -10.7 to -11.6 | <0.0001 | |
| PWS-P Aggression | 3 Years | Significant Improvement | <0.001 |
| PWS-P Anxiety | 3 Years | Significant Improvement | <0.001 |
| PWS-P Compulsivity | 3 Years | Significant Improvement | <0.001 |
Data from the C602 open-label extension study.[11][18]
Safety and Tolerability
In the DESTINY PWS study, DCCR was generally well-tolerated.[12] The most common treatment-emergent adverse events in the DCCR group were hypertrichosis, peripheral edema, and hyperglycemia. Most adverse events were mild to moderate in severity.
Drug Development and Regulatory Status
The development of DCCR for PWS has followed a structured path, from preclinical research to a comprehensive clinical trial program.
Soleno Therapeutics submitted a New Drug Application (NDA) to the U.S. FDA for DCCR for the treatment of PWS. The FDA has granted Priority Review for the application and has set a PDUFA target action date of March 27, 2025.[1][2]
Conclusion
DCCR represents a targeted therapeutic approach for the treatment of hyperphagia in individuals with Prader-Willi syndrome. Its mechanism of action, focused on the modulation of hypothalamic KATP channels, is supported by a comprehensive preclinical and clinical development program. The quantitative data from the DESTINY PWS study and its long-term extension demonstrate clinically meaningful and statistically significant improvements in hyperphagia, body composition, and behavior. If approved, DCCR has the potential to be the first therapy to address the most significant and life-threatening symptom of PWS, offering a much-needed treatment option for patients and their families.
References
- 1. Preclinical Testing in Translational Animal Models of Prader-Willi Syndrome: Overview and Gap Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. investors.soleno.life [investors.soleno.life]
- 4. Diazoxide reverses the enhanced expression of KATP subunits in cholinergic neurons caused by exposure to Aβ₁₋₄₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. praderwillinews.com [praderwillinews.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term Efficacy Results of this compound Extended-Release (DCCR) Tablets in Participants with Prader-Willi Syndrome from the Completed C601 (DESTINY PWS) and C602 Open Label Extension (OLE) Studies | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]
- 12. DCCR development update (DESTINY PWS and extension studies) - Prader-Willi Syndrome Association NZ [pws.org.nz]
- 13. fpwr.org [fpwr.org]
- 14. researchgate.net [researchgate.net]
- 15. Soleno Therapeutics Announces Start of Randomized Withdrawal Study for PWS Drug DCCR - Prader-Willi Syndrome Association | USA [pwsausa.org]
- 16. The Prader-Willi syndrome Profile: validation of a new measure of behavioral and emotional problems in Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fpwr.org [fpwr.org]
- 18. hra.nhs.uk [hra.nhs.uk]
Cellular targets of Diazoxide choline beyond pancreatic beta-cells
An In-depth Technical Guide on the Cellular Targets of Diazoxide (B193173) Choline (B1196258) Beyond Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide choline, a choline salt of diazoxide, is an activator of ATP-sensitive potassium (KATP) channels.[1][2] While its effects on pancreatic beta-cells to inhibit insulin (B600854) secretion are well-documented and utilized in the treatment of hyperinsulinemic hypoglycemia, a growing body of research highlights its significant cellular targets beyond the pancreas.[1][3][4] This technical guide provides a comprehensive overview of these non-pancreatic targets, summarizing key quantitative data from clinical studies and outlining the experimental approaches used to elucidate these mechanisms. This compound's ability to cross the blood-brain barrier allows it to exert effects on the central nervous system, further broadening its therapeutic potential.[1][5][6]
Core Mechanism of Action
This compound's primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels.[1][7] These channels are crucial in various physiological processes, including the regulation of insulin secretion and vascular tone.[7] By opening KATP channels, this compound leads to membrane hyperpolarization, which in turn reduces the influx of calcium and leads to the relaxation of vascular smooth muscle cells.[7] This action contributes to its vasodilatory effects.[7]
Central Nervous System Targets: Regulation of Appetite and Behavior
A significant focus of recent research has been on the effects of this compound within the central nervous system, particularly in the context of Prader-Willi Syndrome (PWS), a genetic disorder characterized by hyperphagia (insatiable hunger).[8][9]
Hypothalamic Neurons
This compound targets key neuronal populations in the hypothalamus involved in appetite regulation.[5][10]
-
NPY/AgRP Neurons: It activates KATP channels on neuropeptide Y (NPY) and agouti-related protein (AgRP) neurons.[5][8][11] This activation reduces the secretion of NPY and AgRP, which are potent appetite-stimulating neuropeptides.[5][8][11]
-
POMC Neurons: Appetite is also regulated by POMC neurons, which decrease appetite. KATP channels are present on these neurons as well, and their activation by this compound contributes to the reduction of hyperphagia.[10]
Dorsal Motor Nucleus of the Vagus Nerve
Activation of KATP channels in the dorsal motor nucleus of the vagus nerve is another mechanism through which this compound is thought to contribute to the improvement of satiety and reduction of hyperinsulinemia.[5][11][12]
Quantitative Data from Clinical Trials in Prader-Willi Syndrome
The efficacy of this compound controlled-release (DCCR) tablets in treating hyperphagia and other symptoms of PWS has been evaluated in several clinical trials.
Table 1: Effects of DCCR on Hyperphagia in PWS Patients
| Study/Analysis | Participant Group | Change in Hyperphagia Questionnaire for Clinical Trials (HQ-CT) Score | p-value |
| Phase II Study (Open-Label) | 11 PWS patients | -4.32 (reduction) | 0.006 |
| Phase II Study (Open-Label) | 6 patients with moderate to severe baseline hyperphagia | -5.50 (reduction) | 0.03 |
| DESTINY PWS (Phase 3) | ITT population | -5.94 (DCCR) vs -4.27 (placebo) | 0.198 |
| DESTINY PWS (Phase 3) | Participants with severe baseline hyperphagia | -9.67 (DCCR) vs -4.26 (placebo) | 0.012 |
| DESTINY PWS (Pre-COVID analysis) | - | - | 0.037 |
| Long-Term Open-Label Study | 125 PWS patients | -9.9 (reduction) | <0.0001 |
Table 2: Effects of DCCR on Body Composition in PWS Patients
| Study | Parameter | Change | p-value |
| Phase II Study | Fat Mass | -1.58 kg (reduction) | 0.02 |
| Phase II Study | Lean Body Mass | +2.26 kg (increase) | 0.003 |
| DESTINY PWS (Phase 3) | Fat Mass | Significant improvement | 0.023 |
| Long-Term Open-Label Study | Lean Body Mass | Significant increase | <0.0001 |
Table 3: Effects of DCCR on Hormonal and Metabolic Markers in PWS Patients (Long-Term Open-Label Study)
| Marker | Change | p-value |
| Leptin | Reduction | <0.0001 |
| Insulin | Reduction | 0.0004 |
| HOMA-IR (Insulin Resistance) | Reduction | 0.0033 |
| Adiponectin | Significant increase | <0.0001 |
Experimental Protocols: Clinical Trials in PWS
The following provides a generalized outline of the methodologies employed in the clinical evaluation of DCCR in PWS patients.
-
Study Design: The studies have included open-label, double-blind, placebo-controlled, and randomized withdrawal designs.[13][14]
-
Participant Population: Participants are typically individuals with a genetic confirmation of PWS, aged 4 years and older, exhibiting moderate to severe hyperphagia.[6][12]
-
Intervention: DCCR is administered orally as a once-daily extended-release tablet.[10][15] Doses are often titrated based on weight bands.[12]
-
Primary Outcome Measures: The primary efficacy endpoint is typically the change from baseline in hyperphagia, as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).[6][11]
-
Secondary and Exploratory Outcome Measures: These include changes in body composition (fat mass, lean body mass) assessed by dual-energy X-ray absorptiometry (DEXA), behavioral assessments (e.g., aggression, anxiety, compulsivity), and changes in hormonal and metabolic markers.[6][11][12]
-
Safety Assessments: Safety is monitored through the recording of treatment-emergent adverse events (TEAEs), with common TEAEs including hypertrichosis, peripheral edema, and hyperglycemia.[6][12]
Cardiovascular System Targets: Vasodilation
Diazoxide has been historically used as a vasodilator in the treatment of acute and malignant hypertension.[3][4]
Vascular Smooth Muscle Cells
The vasodilatory effect of diazoxide is mediated by the activation of KATP channels in vascular smooth muscle cells.[7] This leads to hyperpolarization of the cell membrane, which reduces the influx of calcium through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[7]
Adipocyte Targets: Metabolic Regulation
This compound also acts on adipocytes, contributing to its beneficial effects on body composition and metabolism.[5][11][12] Activation of KATP channels in adipocytes helps to reduce excess body fat and improve insulin and leptin resistance.[5][11][12]
Mitochondrial Targets
Emerging evidence suggests that diazoxide can directly affect mitochondrial function.
Mitochondrial Energy Metabolism
Studies in pancreatic B-cells and isolated rat liver mitochondria have shown that diazoxide can decrease the mitochondrial membrane potential.[16][17] This effect is associated with an accelerated release of stored mitochondrial calcium.[16][17] Furthermore, diazoxide has been observed to decrease ATP content in pancreatic islets.[16] The effects on oxygen consumption and ATP production appear to be dependent on the respiratory substrate, suggesting an inhibition of respiratory chain complex II.[17]
Other Potential Targets
AMPA and Kainate Receptors
Diazoxide has been shown to act as a positive allosteric modulator of AMPA and kainate receptors, suggesting a potential role as a cognitive enhancer.[3][4]
Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway of this compound in Hypothalamic Appetite Regulation
Caption: DCCR activates KATP channels in hypothalamic neurons, reducing appetite-stimulating neuropeptides.
Diagram 2: Experimental Workflow for a DCCR Clinical Trial in PWS
References
- 1. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycemic Impact of Long Term Use of this compound Controlled-Release Tablets in Patients with Prader-Willi Syndrome or with Very High Triglycerides | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
- 3. Diazoxide - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. medcentral.com [medcentral.com]
- 9. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome | PLOS One [journals.plos.org]
- 10. fpwr.org [fpwr.org]
- 11. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Extended-Release Tablet in People with Prader-Willi Syndrome: Results from Long-Term Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 16. Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results of Diazoxide Choline Controlled-Release (DCCR) for Prader-Willi Syndrome: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial data for Diazoxide (B193173) Choline (B1196258) Controlled-Release (DCCR), an investigational therapeutic for the treatment of Prader-Willi Syndrome (PWS). The document summarizes key findings from the Phase 2 and Phase 3 (DESTINY PWS) clinical trials and its open-label extension, focusing on quantitative outcomes, experimental methodologies, and the proposed mechanism of action.
Quantitative Data Summary
The following tables present a consolidated view of the efficacy data from the key clinical trials of DCCR in PWS.
Table 1: Phase 2 Clinical Trial Results[1][2][3]
| Parameter | Patient Population | Duration | Outcome | p-value |
| Hyperphagia (HQ-CT Score) | Overall (n=11) | 10 Weeks (Open-Label) | -4.32 | 0.006 |
| Moderate to Severe Hyperphagia (n=6) | 10 Weeks (Open-Label) | -5.50 | 0.03 | |
| Highest Dose (n=4) | 10 Weeks (Open-Label) | -6.25 | 0.08 | |
| Moderate to Severe Hyperphagia on Highest Dose (n=3) | 10 Weeks (Open-Label) | -7.83 | 0.09 | |
| Body Composition | Overall (n=11) | 10 Weeks (Open-Label) | Fat Mass: -1.58 kg | 0.02 |
| Overall (n=11) | 10 Weeks (Open-Label) | Lean Body Mass: +2.26 kg | 0.003 | |
| Behavior | Overall (n=10) | 10 Weeks (Open-Label) | Reduction in Aggressive Behaviors: -57.1% | 0.01 |
Table 2: Phase 3 (DESTINY PWS - C601) and Open-Label Extension (C602) Clinical Trial Results[4][5]
| Parameter | Patient Population | Duration | Outcome | p-value |
| Hyperphagia (HQ-CT Score) | Overall (DCCR vs. Placebo) | 13 Weeks | LS Mean Difference: -1.67 | 0.1983 |
| Severe Hyperphagia (DCCR vs. Placebo, n=61) | 13 Weeks | LS Mean Difference: -5.41 | 0.0124 | |
| DCCR Subjects from C601 | 6 Months (in C602) | Reduction of -11.7 (-48%) | Not available | |
| Body Composition | Overall (DCCR vs. Placebo) | 13 Weeks | Reduction in Body Fat Mass | 0.025 |
| Overall (DCCR vs. Placebo) | 13 Weeks | Decrease in Trunk Fat Mass | 0.047 | |
| Overall (DCCR vs. Placebo) | 13 Weeks | Improvement in Lean Body Mass to Fat Mass Ratio | 0.001 | |
| Clinical Global Impression | Overall (DCCR vs. Placebo) | 13 Weeks | Improvement in CGI-I Score | 0.029 |
Experimental Protocols
Phase 2 Study Design[1][2][3]
-
Study Type: Single-center, Phase 2 trial.
-
Phases: A 10-week open-label treatment period followed by a 4-week double-blind, placebo-controlled, randomized withdrawal period.[1]
-
Participants: 13 overweight or obese adolescents and adults with genetically-confirmed PWS. The average age was 15.5 ± 2.9 years.[1][2]
-
Dosing: DCCR was initiated at approximately 1.5 mg/kg once daily and titrated every two weeks to a potential maximum of 5.1 mg/kg or 507.5 mg.[1]
-
Primary Efficacy Endpoint: Change in hyperphagia as measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).
-
Secondary Efficacy Endpoints: Changes in body composition (measured by DEXA scan), aggressive behaviors, waist circumference, lipids, and insulin (B600854) resistance.[1]
Phase 3 (DESTINY PWS - C601) Study Design[6][7][8][9]
-
Study Type: Multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial.[3][4]
-
Participants: Approximately 127 individuals with genetically-confirmed PWS, aged 4 years and older, with hyperphagia.[5][4] The study was conducted at 29 sites in the US and UK.[6]
-
Randomization: Participants were randomized in a 2:1 ratio to receive either DCCR or a placebo.[4]
-
Treatment Duration: 13 weeks.[7]
-
Primary Endpoint: Change from baseline in the total score of the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).[3]
-
Key Secondary Endpoints:
Open-Label Extension (C602) Study Design[10][11][12]
-
Study Type: Multicenter, open-label extension study for participants who completed the C601 trial.[8][9] This was followed by a double-blind, placebo-controlled, randomized withdrawal period.[9][10]
-
Participants: 115 PWS patients who completed the C601 study were enrolled.[8][9]
-
Treatment: All participants initially received open-label DCCR.[8][9] In the subsequent randomized withdrawal phase, participants were randomized 1:1 to either continue DCCR or switch to a placebo for four months.[10]
-
Objectives: To evaluate the long-term safety and efficacy of DCCR treatment.[9]
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of DCCR in PWS
Caption: Proposed mechanism of DCCR in reducing hyperphagia in PWS.
Clinical Trial Workflow: DESTINY PWS (C601) and Open-Label Extension (C602)
Caption: Workflow of patients through the DESTINY PWS trials.
References
- 1. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fpwr.org [fpwr.org]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. DCCR development update (DESTINY PWS and extension studies) - Prader-Willi Syndrome Association NZ [pws.org.nz]
- 6. Long-term Efficacy Results of this compound Extended-Release (DCCR) Tablets in Participants with Prader-Willi Syndrome from the Completed C601 (DESTINY PWS) and C602 Open Label Extension (OLE) Studies | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]
- 7. fpwr.org [fpwr.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Open-Label Extension Study of DCCR in PWS Followed by Double-Blind, Placebo-Controlled, Randomized Withdrawal Period [ctv.veeva.com]
- 10. praderwillinews.com [praderwillinews.com]
- 11. praderwillinews.com [praderwillinews.com]
The Role of the Choline Moiety in Diazoxide Choline's Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide (B193173) Choline (B1196258), in its controlled-release formulation (DCCR), represents a significant advancement in the therapeutic application of diazoxide, a well-established ATP-sensitive potassium (K-ATP) channel activator. This technical guide provides an in-depth analysis of the pivotal role the choline moiety plays in shaping the physicochemical and pharmacokinetic properties of Diazoxide Choline, ultimately enhancing its clinical utility, particularly in the treatment of Prader-Willi Syndrome (PWS). This compound is a crystalline salt form of diazoxide, a formulation that facilitates a once-daily, controlled-release administration, improving patient compliance and providing a more stable pharmacokinetic profile compared to immediate-release diazoxide formulations.[1][2] This guide will delve into the comparative data, experimental methodologies, and underlying signaling pathways to provide a comprehensive resource for professionals in drug development and research.
The Choline Moiety: A Pharmaceutical Salt Former
The formation of a salt is a common strategy in pharmaceutical development to improve the properties of an active pharmaceutical ingredient (API). In the case of this compound, the incorporation of the choline moiety as a counterion serves several key purposes. Choline, an essential nutrient, is known to form salts that can influence a drug's solubility, stability, and manufacturability.[3][4][5] For diazoxide, which has limited aqueous solubility, forming a salt with choline enhances its solubility across a range of physiologically relevant pH values.[6] This improved solubility is a critical factor in the development of a controlled-release oral dosage form.
Physicochemical Properties: this compound vs. Diazoxide
The addition of the choline moiety brings about notable changes in the physicochemical characteristics of diazoxide. These alterations are fundamental to the performance of the controlled-release formulation.
Solubility
The choline salt of diazoxide exhibits significantly increased aqueous solubility compared to the free base form of diazoxide. This enhanced solubility facilitates more reliable dissolution in the gastrointestinal tract, a prerequisite for consistent drug absorption in a controlled-release formulation.
Table 1: Comparative Solubility of Diazoxide and this compound Salt
| Compound | pH | Solubility (mg/mL) |
| Diazoxide | 6.87 | < 0.05 |
| This compound Salt (Form A) | 7 | 41 |
| This compound Salt (Form A) | 2 | 28 |
| This compound Salt (Form A) | 12 | >293 |
Data extrapolated from patent information. The solubility of diazoxide is generally low in aqueous media, while the choline salt shows markedly improved solubility, particularly at neutral to alkaline pH.
Crystalline Forms and Polymorphism
This compound has been shown to exist in different polymorphic forms, primarily Form A and Form B.[7] Polymorphism can significantly impact the stability, dissolution rate, and bioavailability of a drug. The controlled crystallization of a specific polymorphic form is crucial for consistent product performance. Form B has been identified as the most thermodynamically stable form of this compound.[7]
Experimental Protocol: Characterization of Crystalline Forms
3.2.1 Powder X-Ray Diffraction (PXRD)
-
Objective: To identify the crystalline form of this compound.
-
Instrumentation: A Bruker D8 Advance or similar diffractometer with CuKα radiation.
-
Sample Preparation: A small amount of the sample powder (approximately 200 mg) is gently packed into a sample holder, ensuring a flat, even surface.[8]
-
Data Collection: The sample is scanned over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Analysis: The resulting diffraction pattern is compared to reference patterns for known polymorphs of this compound to determine the crystalline form present.[7]
3.2.2 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal properties, including melting point and phase transitions, of this compound polymorphs.
-
Instrumentation: A TA Instruments Q2000 or similar DSC instrument.
-
Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.
-
Data Collection: The sample is heated at a constant rate, typically 10°C/min, from ambient temperature to a temperature above the melting point of the compound, under a nitrogen purge.
-
Analysis: The resulting thermogram is analyzed to identify endothermic events (melting) and exothermic events (crystallization or degradation), providing information on the polymorphic form and its purity.
Pharmacokinetic Properties: The Impact of the Choline Salt Formulation
The formulation of diazoxide as a choline salt in a controlled-release tablet (DCCR) dramatically alters its pharmacokinetic profile compared to the immediate-release oral suspension of diazoxide. The primary advantages of the DCCR formulation are a delayed time to maximum concentration (Tmax), a lower maximum concentration (Cmax), and a more stable plasma concentration over a 24-hour period, which allows for once-daily dosing.[9]
Table 2: Single-Dose Pharmacokinetic Parameters of DCCR vs. Diazoxide Oral Suspension
| Parameter | DCCR (290 mg tablet) | Proglycem® (200 mg diazoxide oral suspension) |
| Cmax (µg/mL) | 9.07 | 13.32 |
| Tmax (hours) | 22 | 6.5 |
| AUC0-∞ (µg*hr/mL) | 588.34 | 678.01 |
| Terminal Half-life (hours) | 32.4 | 29.2 |
Data from a study in obese subjects (PK001).[9] The DCCR formulation demonstrates a lower peak concentration and a significantly delayed time to reach that peak, consistent with a controlled-release profile.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Study Design: A single-dose, open-label, crossover study in healthy adult subjects or the target patient population.
-
Dosing: Subjects receive a single oral dose of DCCR or the reference product (diazoxide oral suspension) after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 16, 20, 24, 32, 40, 48, 72, 96, and 120 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of diazoxide are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.
Workflow for a Typical Pharmacokinetic Study
References
- 1. praderwillinews.com [praderwillinews.com]
- 2. Soleno Therapeutics Announces Issuance of New U.S. Patent for DCCR Covering Treatment of Hyperphagia in Prader-Willi Syndrome – Soleno Therapeutics Inc. [investors.soleno.life]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. fpwr.org [fpwr.org]
- 9. researchgate.net [researchgate.net]
The Central Nervous System Effects of Diazoxide Choline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide (B193173) Choline (DCCR) is a novel, controlled-release formulation of the KATP channel opener diazoxide. It has garnered significant attention for its therapeutic potential in treating hyperphagia and other metabolic and behavioral abnormalities associated with Prader-Willi Syndrome (PWS), a rare and complex neurodevelopmental disorder. This technical guide provides an in-depth exploration of the central nervous system (CNS) effects of Diazoxide Choline, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Mechanism of Action in the Central Nervous System
This compound readily crosses the blood-brain barrier and exerts its primary effects within the hypothalamus, a critical region for regulating appetite and energy balance.[1][2] The core mechanism involves the activation of ATP-sensitive potassium (KATP) channels on specific neuronal populations.[3][4][5]
Hypothalamic Regulation of Appetite
Appetite is modulated by a delicate balance between orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuronal circuits. In PWS, there is a dysregulation of Neuropeptide Y (NPY)/Agouti-Related Protein (AgRP) neurons in the arcuate nucleus of the hypothalamus, leading to excessive orexigenic signaling and the characteristic hyperphagia.[1]
This compound acts as a potent agonist of KATP channels on these NPY/AgRP neurons.[4] Activation of these channels leads to potassium ion efflux, causing hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neurons to reach the threshold for firing action potentials, thereby reducing the release of the potent appetite-stimulating neuropeptides, NPY and AgRP.[1] This targeted action in the hypothalamus is believed to be the primary mechanism by which this compound alleviates hyperphagia in individuals with PWS.[1]
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in a series of clinical trials, most notably the Phase 3 DESTINY PWS (C601) study and its open-label extension (C602).[6][7] The following tables summarize key quantitative findings from these studies.
Table 1: Efficacy of this compound on Hyperphagia (HQ-CT Scores)
| Study Phase | Population | Baseline HQ-CT Score (Mean ± SD) | Change from Baseline in HQ-CT Score (LS Mean [SE]) | p-value | Citation(s) |
| Phase 3 (DESTINY PWS - C601) | All Participants (DCCR vs. Placebo) | 21.5 ± 6.7 | -5.94 [0.879] vs. -4.27 [1.145] | 0.198 | [2][7] |
| Phase 3 (DESTINY PWS - C601) | Severe Hyperphagia (HQ-CT > 22) (DCCR vs. Placebo) | >22 | -9.67 [1.429] vs. -4.26 [1.896] | 0.012 | [2][7] |
| Open-Label Extension (C602) | Participants on DCCR for 52 weeks | 21.5 ± 6.7 | -9.9 [0.77] | <0.0001 | [8][9] |
HQ-CT: Hyperphagia Questionnaire for Clinical Trials (Range: 0-36, lower score indicates less hyperphagia) LS Mean: Least Squares Mean; SE: Standard Error
Table 2: Effects of this compound on Body Composition (DEXA Scans)
| Study Phase | Parameter | Change from Baseline (DCCR vs. Placebo) | p-value | Citation(s) |
| Phase 3 (DESTINY PWS - C601) | Fat Mass | Significant Reduction | 0.023 | [2] |
| Phase 2 (Open-Label) | Fat Mass | -1.58 kg (n=11) | 0.02 | [10] |
| Phase 2 (Open-Label) | Lean Body Mass | +2.26 kg (n=11) | 0.003 | [10] |
DEXA: Dual-Energy X-ray Absorptiometry
Table 3: Pharmacokinetic Parameters of this compound (DCCR)
| Dose | Cmax (μg/mL) | Tmax (hours) | Trough Level (μg/mL) | Citation(s) |
| Single Dose (vs. Oral Suspension) | 9.07 (DCCR) vs. 13.32 (Suspension) | 22 (DCCR) vs. 6.5 (Suspension) | N/A | [11] |
| Steady State (217.5 mg) | 27.68 ± 6.75 | ~6-8 | 22.77 ± 5.35 | [8] |
| Steady State (290 mg) | 35.94 ± 10.52 | ~6-8 | 30.25 ± 8.55 | [8] |
| Steady State (362.5 mg) | 44.58 ± 7.81 | ~6-8 | 39.50 ± 8.51 | [8] |
| Steady State (435 mg) | 51.88 ± 10.03 | ~6-8 | 48.70 ± 9.38 | [8] |
| Steady State (507.5 mg) | 62.42 ± 11.75 | ~6-8 | 55.54 ± 11.80 | [8] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration
Experimental Protocols
Clinical Trial Methodology: DESTINY PWS (C601) and C602
The DESTINY PWS program consisted of a multi-center, randomized, double-blind, placebo-controlled Phase 3 study (C601) followed by an open-label extension study (C602).[3][5][6][7][11][12]
-
Participants: Individuals with a genetic diagnosis of PWS, aged 4 years and older, with evidence of hyperphagia.[3][11][12]
-
Intervention: Once-daily oral administration of this compound Controlled-Release (DCCR) tablets or a matching placebo.[7] Dosing was based on weight bands and titrated to a target dose over a period of weeks.
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the total score of the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) over a 13-week period.[7][12]
-
Secondary Efficacy Endpoints: These included changes in body composition (fat mass and lean body mass) as measured by Dual-Energy X-ray Absorptiometry (DEXA), and assessments of behavior and overall clinical improvement.[3][5]
The HQ-CT is a validated 9-item questionnaire completed by the caregiver to assess hyperphagia-related behaviors over the preceding two weeks.[13][14] Each item is scored on a scale, and the total score provides a quantitative measure of hyperphagia severity.[13]
DEXA scans were utilized to provide a precise measurement of fat mass, lean body mass, and bone mineral density.[5] Standardized procedures were followed to ensure consistency across study sites.
Preclinical Animal Models
The Magel2-null mouse model is a commonly used animal model for PWS as it recapitulates several key features of the syndrome, including increased fat mass and altered feeding behavior.[4] Studies in these mice have been instrumental in elucidating the in vivo effects of diazoxide on metabolic parameters.[4]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in reducing hyperphagia.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pwsausa.org [pwsausa.org]
- 3. Dysfunctional oleoylethanolamide signaling in a mouse model of Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trials in Prader–Willi Syndrome: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rtihs.org [rtihs.org]
- 7. Measuring Meaningful Benefit-Risk Tradeoffs to Promote Patient-Focused Drug Development in Prader-Willi Syndrome: A Discrete-Choice Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Genetically Engineered Mouse Models for Prader-Willi Syndrome Research [mdpi.com]
- 9. A Small Potassium Current in AgRP/NPY Neurons Regulates Feeding Behavior and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Investigation of a mouse model of Prader-Willi Syndrome with combined disruption of Necdin and Magel2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fpwr.org [fpwr.org]
- 14. The Hyperphagia Questionnaire: Insights From a Multicentric Validation Study in Individuals With Prader Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Diazoxide Choline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide (B193173) choline (B1196258) is a choline salt of diazoxide, a well-known activator of ATP-sensitive potassium (KATP) channels. Its controlled-release formulation is under investigation for the treatment of genetic obesity disorders such as Prader-Willi syndrome. Diazoxide readily crosses the blood-brain barrier and exerts its effects in various tissues, including the pancreas, hypothalamus, and adipose tissue.[1] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of action of diazoxide choline. These application notes provide detailed protocols for key in vitro experiments to investigate its effects on cellular signaling, metabolism, and function.
Mechanism of Action
This compound's primary mechanism of action is the activation of KATP channels.[2] In pancreatic β-cells, this leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels and reduces insulin (B600854) secretion.[3] In the hypothalamus, diazoxide acts on Neuropeptide Y (NPY) and Agouti-Related Protein (AgRP) expressing neurons, also by activating KATP channels, which is thought to reduce the secretion of these orexigenic neuropeptides.[2] Furthermore, diazoxide has been shown to have direct effects on mitochondria, including the modulation of mitochondrial respiration and membrane potential.[4][5] Recent evidence also suggests an interplay with the mTORC1-RhoA signaling pathway in the regulation of insulin secretion.
Data Presentation
Table 1: In Vitro Effects of Diazoxide on Pancreatic β-Cell Function
| Parameter | Cell Model | Diazoxide Concentration | Observed Effect | Reference |
| Insulin Secretion | Isolated Rat Pancreatic Islets | 100 µM | Inhibition of glucose-stimulated insulin secretion | [6] |
| Insulin Secretion | Isolated Rat Pancreas | 325 µM | Effective inhibition of secretagogue-induced insulin secretion | [7] |
| Insulin Secretion | 2D Monolayer β-cells | 100 µM | Almost complete loss of insulin release | [8] |
| Insulin Secretion | 3D β-cell Spheroids | 0.3 - 300 µM | Dose-dependent inhibition of insulin release (IC50 ~10.2 µM) | [8] |
| Gene Expression | Rat Pancreatic Islets | 11-27 mmol/l glucose dependent | Upregulation and downregulation of genes involved in metabolism and β-cell function | [9] |
Table 2: In Vitro Effects of Diazoxide on Mitochondrial Function
| Parameter | Cell/Tissue Model | Diazoxide Concentration | Observed Effect | Reference |
| Mitochondrial Respiration | Digitonin-permeabilized C2C12 myotubes | Dose-dependent | Attenuation of succinate-supported respiration | [10] |
| Mitochondrial Membrane Potential | Rat Ventricular Myocytes | Dose-dependent | Little change in membrane potential, but modulation of mitochondrial permeability transition pore | [11] |
| Mitochondrial Respiration | Chick Skeletal Muscle Mitochondria | 100 - 500 µM | Dose-dependent inhibition with glutamate-malate and succinate (B1194679) as substrates | [12] |
| ATP Content | Pancreatic Islets | 500 µM | 29% decrease in ATP content after 30 min incubation with 20 mM glucose | [5] |
Experimental Protocols
Pancreatic β-Cell Insulin Secretion Assay
This protocol is designed to assess the effect of this compound on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cell lines (e.g., INS-1E, MIN6, EndoC-βH1) or isolated pancreatic islets.
Materials:
-
Pancreatic β-cell line or isolated islets
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
This compound stock solution
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Culture: Culture pancreatic β-cells to 80-90% confluency in their recommended growth medium. For isolated islets, use as per standard isolation protocols.
-
Pre-incubation: Gently wash the cells twice with KRBH containing low glucose. Pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Treatment: Aspirate the pre-incubation buffer. Add KRBH containing low glucose (basal) or high glucose (stimulated) with or without various concentrations of this compound. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number. Express the results as a percentage of the control (high glucose without this compound).
Expected Outcome: this compound is expected to inhibit glucose-stimulated insulin secretion in a dose-dependent manner.
KATP Channel Activity Assay (Patch-Clamp Electrophysiology)
This protocol provides a method to directly measure the effect of this compound on KATP channel activity in cell lines expressing these channels (e.g., COSm6 cells co-transfected with SUR1 and Kir6.2 subunits).
Materials:
-
COSm6 cells transfected with SUR1 and Kir6.2
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate transfected COSm6 cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration or excise the patch for inside-out configuration.
-
Apply a voltage-clamp protocol to record K+ currents.
-
-
Drug Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in KATP channel currents in response to this compound. Analyze the current-voltage relationship and channel open probability.
Expected Outcome: this compound will increase the outward K+ current, indicating the opening of KATP channels.
mTORC1 Signaling Pathway Analysis (Western Blot)
This protocol details the investigation of this compound's effect on the mTORC1 signaling pathway in pancreatic β-cells by analyzing the phosphorylation status of key downstream targets.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture β-cells and treat with this compound at desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcome: The effect of this compound on the phosphorylation of S6K and 4E-BP1 will reveal its impact on mTORC1 activity.
RhoA Activation Assay (G-LISA)
This protocol describes a method to measure the activation of the small GTPase RhoA, a downstream effector in a signaling pathway potentially modulated by this compound.
Materials:
-
G-LISA™ RhoA Activation Assay Kit (or similar)
-
Cell line of interest (e.g., pancreatic β-cells)
-
This compound
-
Microplate luminometer or spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as required by the experimental design.
-
Cell Lysis: Lyse the cells according to the G-LISA™ kit protocol to obtain lysates containing active GTP-bound RhoA.
-
Assay Performance:
-
Add the cell lysates to the wells of the Rho-GTP-binding plate provided in the kit.
-
Follow the kit's instructions for incubation, washing, and antibody detection steps.
-
-
Signal Detection: Measure the chemiluminescent or colorimetric signal using a microplate reader.
-
Data Analysis: Determine the degree of RhoA activation by comparing the signals from treated cells to those from untreated or control cells.
Expected Outcome: This assay will determine if this compound treatment leads to a change in the levels of active, GTP-bound RhoA.
Hypothalamic Neuron Activity Assay (Calcium Imaging)
This protocol is for assessing the effect of this compound on the intracellular calcium dynamics of hypothalamic neurons, which can be an indicator of neuronal activity.
Materials:
-
Primary hypothalamic neurons or a suitable hypothalamic cell line (e.g., GT1-7)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
Fluorescence microscope with a calcium imaging system
-
This compound stock solution
Procedure:
-
Cell Plating: Plate hypothalamic neurons on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS.
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for about 30 minutes.
-
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Record baseline fluorescence.
-
Perfuse the cells with a solution containing this compound and record the changes in fluorescence intensity over time.
-
-
Data Analysis: Analyze the changes in intracellular calcium concentration or fluorescence ratio to determine the effect of this compound on neuronal activity.
Expected Outcome: this compound, by opening KATP channels, is expected to hyperpolarize neurons and thus reduce the frequency and amplitude of spontaneous calcium transients, indicating a decrease in neuronal activity.
Mitochondrial Respiration Assay
This protocol measures the effect of this compound on mitochondrial oxygen consumption in isolated mitochondria or permeabilized cells.
Materials:
-
Isolated mitochondria or permeabilized cells
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium (e.g., MiR05)
-
Substrates for different respiratory chain complexes (e.g., malate (B86768), pyruvate (B1213749), glutamate, succinate)
-
ADP
-
This compound stock solution
Procedure:
-
Preparation: Prepare isolated mitochondria or permeabilize cells according to standard protocols.
-
Respirometry:
-
Add the respiration medium to the respirometer chambers and calibrate the oxygen sensors.
-
Add the mitochondrial preparation or permeabilized cells.
-
Sequentially add substrates to measure the activity of different parts of the electron transport chain (e.g., malate and pyruvate for Complex I, then succinate for Complex II).
-
Add ADP to measure state 3 respiration (active phosphorylation).
-
-
Treatment: Add this compound at various concentrations and record the change in oxygen consumption rate.
-
Data Analysis: Analyze the oxygen consumption rates to determine the specific effects of this compound on different respiratory states and complex activities.
Expected Outcome: Diazoxide may inhibit mitochondrial respiration, particularly at higher concentrations, potentially through mechanisms independent of KATP channel activation.[10]
Mandatory Visualization
Caption: this compound's mechanism of action in pancreatic β-cells.
Caption: this compound's effect on hypothalamic NPY/AgRP neurons.
Caption: Workflow for the pancreatic β-cell insulin secretion assay.
Caption: Workflow for mTORC1 signaling analysis by Western Blot.
References
- 1. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome | PLOS One [journals.plos.org]
- 3. Effects of diazoxide on insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct effect of diazoxide on insulin secretion stimulated by protein kinase A and protein kinase C in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glucagon secretion by diazoxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diazoxide-induced respiratory inhibition - a putative mitochondrial K(ATP) channel independent mechanism of pharmacological preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diazoxide opens the mitochondrial permeability transition pore and alters Ca2+ transients in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Diazoxide Choline Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide (B193173) is a potent activator of the ATP-sensitive potassium (KATP) channel, which plays a crucial role in regulating cellular excitability and function in various tissues, including pancreatic β-cells, neurons, and smooth muscle cells.[1][2] Diazoxide Choline (B1196258) is a salt form of diazoxide with enhanced aqueous solubility, facilitating its use in research and clinical applications.[3] In cell culture, diazoxide is a valuable tool for studying insulin (B600854) secretion, ion channel function, and cytoprotective mechanisms.[4][5][6] Proper preparation of diazoxide choline solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for use in cell culture experiments.
Mechanism of Action: KATP Channel Activation
Diazoxide exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[2][7] This binding keeps the channel in an open state, leading to an efflux of potassium ions (K+) from the cell. The resulting hyperpolarization of the cell membrane inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium influx and suppressing cellular processes such as insulin secretion from pancreatic β-cells.[1][7]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
Table 1: Solubility of Diazoxide
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL (~130 mM) | [6] |
| Dimethylformamide (DMF) | ~50 mg/mL | [5] |
| Methanol | 3.2 mg/mL | [5] |
| Water | Insoluble | [5] |
| 0.1 M NaOH | Soluble (for stock preparation) | [1] |
Table 2: Recommended Concentrations for Cell Culture
| Solution Type | Concentration Range | Reference |
| Stock Solution (in DMSO) | 10 mM - 100 mM | [4] |
| Working Concentration | 0.3 µM - 300 µM | [7] |
| Typical Working Concentration | 50 µM - 250 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long periods and diluted to final working concentrations as needed.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: Determine the amount of this compound powder needed to prepare the desired volume of a 100 mM stock solution. The molecular weight of this compound is 333.84 g/mol .
-
Calculation Example: For 1 mL of a 100 mM solution, you would need: 0.1 mol/L * 0.001 L * 333.84 g/mol = 0.0334 g or 33.4 mg.
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or a suitable weighing vessel.
-
Dissolve in DMSO: Add the appropriate volume of cell culture-grade DMSO to the tube containing the this compound powder.
-
Vortex to dissolve: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Solutions are expected to be stable for several months when stored properly.[5][8]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the stock solution to the final working concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically below 0.5%.[9]
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the final concentration and volume: Decide on the final working concentration of this compound and the total volume of medium required for your experiment.
-
Calculate the dilution: Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration.
-
Calculation Example: To prepare 10 mL of medium with a final this compound concentration of 100 µM:
-
(100 µM * 10 mL) / 100,000 µM (100 mM) = 1 µL of stock solution.
-
-
-
Perform serial dilutions (recommended): To ensure accurate pipetting of small volumes and homogenous mixing, it is best to perform one or more intermediate dilutions.
-
Example: Prepare a 1:10 intermediate dilution by adding 10 µL of the 100 mM stock to 90 µL of sterile culture medium (resulting in a 10 mM solution). Then, add 10 µL of the 10 mM intermediate solution to 10 mL of the final culture medium.
-
-
Add to culture medium: Add the calculated volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium.
-
Mix thoroughly: Gently mix the medium by inverting the tube or pipetting up and down to ensure the compound is evenly distributed.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of culture medium. This is essential to distinguish the effects of this compound from any potential effects of the solvent.[9]
-
Apply to cells: Replace the existing medium in your cell culture plates or flasks with the freshly prepared medium containing this compound or the vehicle control.
Caption: Experimental workflow for cell culture.
Logical Relationship of the Preparation Protocol
The successful preparation of this compound solutions for cell culture follows a logical sequence of steps designed to ensure accuracy, sterility, and stability. This process begins with precise measurements and culminates in the application of the final working solution to the cells, with a parallel control stream.
Caption: Logical flow of the preparation protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of diazoxide for treating hyperinsulinemic hypoglycemia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-term intermittent exposure to diazoxide improves functional performance of beta-cells in a high-glucose environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and clinical application of a stability-indicating chromatography technique for the quantification of diazoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols for Studying Diazoxide Choline's Effect on Hyperphagia in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the effects of Diazoxide (B193173) Choline, particularly its controlled-release formulation (DCCR), on hyperphagia. The content is designed to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this therapeutic agent.
Animal Model Selection
The most relevant and widely used animal model for studying hyperphagia in the context of Prader-Willi Syndrome (PWS), a condition for which Diazoxide Choline is being investigated, is the Magel2-null mouse .
-
Model: Magel2-null mouse
-
Genetic Background: C57BL/6J
-
Phenotype: These mice recapitulate key features of PWS, including increased adiposity, reduced lean mass, and altered metabolism.[1][2] While they may not exhibit the profound hyperphagia seen in human PWS patients under standard chow conditions, inducing obesity with a high-fat diet can model the metabolic disturbances and allows for the study of interventions aimed at reducing fat mass and improving metabolic parameters.[1][2]
Experimental Design and Protocols
This section outlines the detailed methodologies for key experiments to assess the effect of this compound on hyperphagia and related metabolic parameters in the Magel2-null mouse model.
Diet-Induced Obesity Protocol
To mimic the obese phenotype associated with hyperphagia, a diet-induced obesity model is employed.
-
Diet: High-fat diet (HFD), typically providing 45-60% of calories from fat.
-
Duration: Mice are fed the HFD for a period of 14-20 weeks to induce significant weight gain and adiposity before the commencement of drug treatment.[1][3]
-
Control Group: A control group of mice should be fed a standard chow diet.
-
Monitoring: Body weight and food intake should be monitored weekly.
This compound Administration
-
Drug Formulation: Diazoxide is administered in the food to provide steady exposure, as mice are nibblers.[3]
-
Dosage: A typical effective dose is 150 mg/kg of body weight per day .[1] The drug is incorporated into the high-fat diet.
-
Treatment Duration: Chronic treatment for 12 weeks is recommended to observe significant effects on body composition and metabolic parameters.[1]
-
Vehicle Control: The control group on the high-fat diet should receive the diet without the addition of Diazoxide.
Measurement of Food Intake
Accurate measurement of food intake is critical to assess the effect on hyperphagia.
-
Method: Manual measurement of food consumption is a standard method.
-
Procedure:
-
House mice individually for accurate measurement.
-
Provide a known amount of the specified diet (HFD with or without Diazoxide).
-
After a set period (e.g., 24 hours), weigh the remaining food.
-
Calculate the daily food intake by subtracting the weight of the remaining food from the initial weight.
-
Account for any spillage by placing a collection tray beneath the food hopper.
-
Body Composition Analysis
Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to assess changes in fat and lean body mass.
-
Equipment: A DEXA scanner calibrated for small animals.
-
Procedure:
-
Anesthetize the mice (e.g., using isoflurane).
-
Place the anesthetized mouse in a prone position on the scanner bed.
-
Perform a whole-body scan according to the manufacturer's instructions.
-
Analyze the scan to determine total body weight, fat mass, lean mass, and bone mineral density.
-
Measurements should be taken at baseline (before treatment) and at regular intervals throughout the 12-week treatment period.
-
Assessment of Metabolic Parameters
2.5.1. Glucose Tolerance Test (GTT)
A GTT is performed to evaluate how the body processes a glucose load, providing insights into insulin (B600854) sensitivity.
-
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail snip using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.
-
2.5.2. Endurance Capacity Assessment
A treadmill test can be used to measure physical endurance, which may be affected by changes in metabolism and body composition.
-
Equipment: A motorized treadmill designed for mice, equipped with an electric shock grid to encourage running.
-
Acclimation: Acclimate the mice to the treadmill for several days before the test by allowing them to walk at a low speed for a short duration.
-
Test Protocol:
-
Place the mouse on the treadmill.
-
Start the treadmill at a low speed (e.g., 10 m/min).
-
Gradually increase the speed at set intervals (e.g., increase by 2 m/min every 2 minutes).
-
The test is concluded when the mouse remains on the shock grid for a predetermined amount of time (e.g., 10 seconds) without attempting to resume running.
-
Record the total running time and distance.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Effect of this compound on Body Weight and Composition in High-Fat Diet-Fed Magel2-null Mice
| Parameter | HFD + Vehicle (Baseline) | HFD + Vehicle (Week 12) | HFD + Diazoxide (Baseline) | HFD + Diazoxide (Week 12) |
| Body Weight (g) | ||||
| Fat Mass (g) | ||||
| Lean Mass (g) | ||||
| % Body Fat |
Table 2: Effect of this compound on Food Intake and Metabolic Parameters in High-Fat Diet-Fed Magel2-null Mice
| Parameter | HFD + Vehicle | HFD + Diazoxide |
| Daily Food Intake (g) | ||
| Glucose Tolerance (AUC) | ||
| Treadmill Endurance (min) |
Note: The tables should be populated with the mean ± SEM for each group. Statistical significance should be indicated.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the experimental workflow.
Caption: Proposed signaling pathway of this compound in hypothalamic neurons.
Caption: Experimental workflow for studying this compound in mice.
References
Application Notes and Protocols for Measuring Diazoxide Choline KATP Activity using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide (B193173) is a well-characterized activator of ATP-sensitive potassium (KATP) channels, playing a crucial role in cellular metabolic sensing and regulation of electrical excitability.[1][2] Its choline (B1196258) salt, Diazoxide choline, offers an alternative formulation. These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for the detailed characterization of this compound's activity on KATP channels. The protocols and data presented herein are intended to equip researchers in academia and the pharmaceutical industry with the necessary tools to investigate the pharmacology and mechanism of action of this compound on a critical ion channel target.
KATP channels are hetero-octameric complexes formed by four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[1][3] Diazoxide primarily exerts its effect through interaction with the SUR1 subunit, which is prominently expressed in pancreatic β-cells.[4][5] This interaction leads to channel opening, potassium efflux, and hyperpolarization of the cell membrane, ultimately inhibiting insulin (B600854) secretion.[4][6] The activation of KATP channels by diazoxide is dependent on the presence of intracellular magnesium and hydrolyzable nucleotides like ATP and ADP.[1][6]
These notes will detail the necessary cell preparations, solutions, and step-by-step protocols for both whole-cell and inside-out patch-clamp configurations to quantitatively assess the impact of this compound on KATP channel activity.
Data Presentation
The following tables summarize quantitative data on the effects of Diazoxide on KATP channel activity, providing key parameters for experimental design and data interpretation. While specific data for the choline salt is limited in patch-clamp literature, the active moiety, diazoxide, is expected to exhibit identical channel gating effects in acute electrophysiological recordings.
| Parameter | Value | Cell Type/Expression System | Patch-Clamp Configuration | Reference |
| Maximal Activation | 580 ± 105% of basal current | HEK293 cells expressing Kir6.2/SUR1 | Whole-cell | [7] |
| EC50 | ~7 µM (for a structurally similar activator) | HEK293 cells expressing Kir6.2/SUR1 | Thallium flux assay (surrogate for channel activity) | [7] |
| Concentration for significant activation | 50 µM | HEK293 cells expressing Kir6.2/SUR1 | Whole-cell | [7] |
| Concentration for hyperpolarization | 0.6 mM | CRI-G1 insulin-secreting cell line | Current-clamp | [6] |
Table 1: Quantitative Effects of Diazoxide on KATP Channel Activity
| Channel Subunits | Diazoxide Effect | Key Cofactors | Reference |
| Kir6.2/SUR1 | Potent activation | Mg2+, ATP/ADP | [1][7] |
| Kir6.2/SUR2A | Weak or no activation | [8] | |
| Kir6.2/SUR2B | Activation | [8] |
Table 2: Subunit Specificity of Diazoxide on KATP Channels
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Diazoxide Action
Caption: Signaling pathway of this compound in a pancreatic β-cell.
Experimental Workflow for Patch-Clamp Recording
Caption: General workflow for patch-clamp electrophysiology experiments.
Experimental Protocols
The following are detailed protocols for measuring this compound's effect on KATP channels using whole-cell and inside-out patch-clamp configurations. These protocols are based on established methods for studying KATP channels.[1][7]
Protocol 1: Whole-Cell Patch-Clamp Recording
This configuration allows for the measurement of the total KATP current from the entire cell membrane.
1. Cell Preparation:
-
Culture COSm6 or HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding Kir6.2 and SUR1 subunits using a suitable transfection reagent. A fluorescent reporter plasmid (e.g., GFP) can be co-transfected for easy identification of transfected cells.
-
Plate the transfected cells onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 1 CaCl2, 1 MgCl2; pH adjusted to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2, 1 K2ATP, 0.1 K2ADP; pH adjusted to 7.2 with KOH. Note: The concentrations of ATP and ADP can be varied to study the nucleotide-dependence of this compound's effect.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Patch-Clamp Procedure:
-
Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a transfected cell (identified by fluorescence) with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Record baseline KATP channel currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record the steady-state current at each concentration to determine the dose-response relationship.
-
After recording the effect of the highest concentration, perfuse with the control external solution to observe washout of the drug effect.
4. Data Analysis:
-
Measure the amplitude of the outward K+ current at a specific voltage step (e.g., to -20 mV).
-
Normalize the current in the presence of this compound to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the EC50 and maximal activation.
Protocol 2: Inside-Out Patch-Clamp Recording
This configuration allows for direct application of this compound to the intracellular face of the membrane patch, providing insights into the direct interaction with the channel.
1. Cell Preparation:
-
Follow the same cell preparation steps as in Protocol 1.
2. Solutions:
-
Pipette (External) Solution (in mM): 140 KCl, 10 HEPES, 1 CaCl2, 1 MgCl2; pH adjusted to 7.4 with KOH.
-
Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2, and varying concentrations of K2ATP and K2ADP; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare as described in Protocol 1.
3. Patch-Clamp Procedure:
-
Follow steps 1-3 of the whole-cell patch-clamp procedure to form a giga-seal.
-
After seal formation, gently pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration where the intracellular side of the membrane is facing the bath solution.
-
Hold the membrane potential at a desired voltage (e.g., -60 mV).
-
Record single-channel or macroscopic currents in the control bath solution.
-
Exchange the bath solution with one containing this compound at various concentrations, along with fixed concentrations of ATP and ADP.
-
Record channel activity at each concentration.
-
Perform a final washout with the control bath solution.
4. Data Analysis:
-
For single-channel recordings, determine the channel open probability (NPo).
-
For macroscopic currents, measure the current amplitude.
-
Analyze the effect of this compound on channel open probability or current amplitude in the presence of different nucleotide concentrations.
-
Construct dose-response curves to determine the EC50 for channel activation.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on KATP channel activity using patch-clamp electrophysiology. By employing both whole-cell and inside-out configurations, researchers can obtain a comprehensive understanding of the compound's potency, efficacy, and mechanism of action at the molecular level. The quantitative data and visual aids are designed to facilitate experimental design and interpretation, ultimately contributing to a deeper understanding of KATP channel modulation and its therapeutic implications.
References
- 1. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KATP Channel Opener Diazoxide Prevents Neurodegeneration: A New Mechanism of Action via Antioxidative Pathway Activation | PLOS One [journals.plos.org]
- 3. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cardioprotective Mechanism of Diazoxide Involves the Inhibition of Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual effects of diazoxide on ATP-K+ currents recorded from an insulin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplicity of Effectors of the Cardioprotective Agent, Diazoxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of NPY and AgRP Release Following Diazoxide Choline Treatment Using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) are crucial orexigenic neuropeptides co-expressed in neurons of the arcuate nucleus of the hypothalamus. They play a pivotal role in regulating energy homeostasis, with their release potently stimulating food intake.[1][2][3] Dysregulation of NPY and AgRP signaling is implicated in various metabolic disorders, including obesity and diabetes. Diazoxide, a potent activator of ATP-sensitive potassium (KATP) channels, has been shown to modulate the secretion of these neuropeptides.[4][5] Choline (B1196258), an essential nutrient, is a precursor for the neurotransmitter acetylcholine (B1216132) and plays a significant role in neuronal health and plasticity.[6][7][8][9] Understanding the combined effect of Diazoxide and choline on NPY and AgRP release is critical for developing novel therapeutic strategies targeting metabolic diseases. This application note provides a detailed protocol for the quantification of NPY and AgRP in cell culture supernatants or other biological fluids using an Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with Diazoxide choline.
Principle of the Method
The protocol described herein utilizes a sandwich ELISA or a competitive ELISA, depending on the commercially available kit.
-
Sandwich ELISA: A target-specific antibody is pre-coated onto the wells of a microplate. Samples and standards are added, and the target antigen (NPY or AgRP) binds to the immobilized antibody. A second, enzyme-conjugated antibody that recognizes a different epitope on the target is then added, forming a "sandwich". A substrate solution is introduced, which reacts with the enzyme to produce a measurable colorimetric signal directly proportional to the amount of NPY or AgRP present.[10]
-
Competitive ELISA: The microplate wells are pre-coated with the target antigen (NPY or AgRP). A fixed amount of labeled antibody is incubated with the sample or standard. This mixture is then added to the wells. The antigen in the sample competes with the coated antigen for binding to the antibody. Therefore, the intensity of the resulting colorimetric signal is inversely proportional to the concentration of NPY or AgRP in the sample.[11][12][13]
Experimental Design and Data Presentation
A well-controlled experiment is essential for obtaining reliable and reproducible data. A typical experimental design would involve treating a neuronal cell culture model (e.g., primary hypothalamic neurons or a suitable cell line) with varying concentrations of Diazoxide, choline, or a combination of both.
Table 1: Example Treatment Groups for NPY/AgRP Release Assay
| Group | Treatment | Diazoxide (µM) | Choline (mM) |
| 1 | Vehicle Control | 0 | 0 |
| 2 | Diazoxide | 100 | 0 |
| 3 | Diazoxide | 250 | 0 |
| 4 | Choline | 0 | 1 |
| 5 | Choline | 0 | 10 |
| 6 | Diazoxide + Choline | 100 | 1 |
| 7 | Diazoxide + Choline | 100 | 10 |
| 8 | Diazoxide + Choline | 250 | 1 |
| 9 | Diazoxide + Choline | 250 | 10 |
Table 2: Summary of NPY Release Data (Example)
| Treatment Group | NPY Concentration (pg/mL) ± SD | % Change from Control |
| Vehicle Control | 150.5 ± 12.3 | - |
| Diazoxide (100 µM) | 225.8 ± 18.7 | +50.0% |
| Diazoxide (250 µM) | 280.1 ± 22.5 | +86.1% |
| Choline (1 mM) | 145.2 ± 11.9 | -3.5% |
| Choline (10 mM) | 138.9 ± 10.8 | -7.7% |
| Diazoxide (100 µM) + Choline (1 mM) | 215.4 ± 17.6 | +43.1% |
| Diazoxide (100 µM) + Choline (10 mM) | 205.1 ± 16.9 | +36.3% |
| Diazoxide (250 µM) + Choline (1 mM) | 268.3 ± 21.4 | +78.3% |
| Diazoxide (250 µM) + Choline (10 mM) | 255.7 ± 20.1 | +70.0% |
Table 3: Summary of AgRP Release Data (Example)
| Treatment Group | AgRP Concentration (pg/mL) ± SD | % Change from Control |
| Vehicle Control | 85.2 ± 7.8 | - |
| Diazoxide (100 µM) | 128.3 ± 11.2 | +50.6% |
| Diazoxide (250 µM) | 155.1 ± 13.9 | +82.0% |
| Choline (1 mM) | 82.5 ± 7.1 | -3.2% |
| Choline (10 mM) | 79.8 ± 6.5 | -6.3% |
| Diazoxide (100 µM) + Choline (1 mM) | 122.7 ± 10.5 | +44.0% |
| Diazoxide (100 µM) + Choline (10 mM) | 115.9 ± 9.8 | +36.0% |
| Diazoxide (250 µM) + Choline (1 mM) | 148.6 ± 12.7 | +74.4% |
| Diazoxide (250 µM) + Choline (10 mM) | 140.3 ± 11.9 | +64.7% |
Experimental Protocols
I. Neuronal Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell type used.
-
Cell Seeding: Seed primary hypothalamic neurons or a suitable neuronal cell line (e.g., GT1-7) in appropriate culture plates (e.g., 24-well plates) at a predetermined density. Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Differentiation and Maturation: Allow the cells to differentiate and mature for a period determined by the cell type (typically 7-14 days for primary neurons).
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of Diazoxide in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of Choline Chloride in sterile water or culture medium.
-
Prepare working solutions of Diazoxide and choline by diluting the stock solutions in pre-warmed, serum-free culture medium to the final desired concentrations.
-
-
Cell Treatment:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the treatment solutions (vehicle control, Diazoxide, choline, or combination) to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 1, 6, 12, or 24 hours).
-
-
Sample Collection:
-
Following incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 15-20 minutes at 2-8°C to remove any cells or debris.[14][15]
-
Aliquot the cleared supernatant and store at -80°C until use in the ELISA. Avoid repeated freeze-thaw cycles.[11][13][16]
-
II. NPY and AgRP ELISA Protocol
This protocol is a generalized procedure based on commercially available ELISA kits. Always refer to the specific manufacturer's instructions for the chosen kit.
Materials:
-
NPY or AgRP ELISA kit (containing pre-coated microplate, standards, detection antibodies, substrate, and stop solution)
-
Deionized or distilled water
-
Wash buffer
-
Assay diluent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Absorbent paper
Procedure:
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, wash buffer, and detection antibodies as instructed in the kit manual.[14][16]
-
Standard and Sample Addition:
-
Incubation:
-
Washing: Aspirate the liquid from each well and wash the wells multiple times with the wash buffer as per the manufacturer's instructions. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.[12]
-
Addition of Conjugate (if applicable): For many sandwich ELISAs, a streptavidin-HRP conjugate is added after the detection antibody incubation. Incubate as directed.
-
Substrate Development: Add the substrate solution to each well. Incubate the plate in the dark for the recommended time (e.g., 15-30 minutes) to allow for color development.[11][12][16]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color in the wells will typically change from blue to yellow.[11][12][16]
-
Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average blank OD from the OD of all standards and samples.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of NPY or AgRP in each sample.
-
Account for any dilution factors used during sample preparation.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of NPY/AgRP Release
Caption: Proposed signaling pathway of Diazoxide and Choline on NPY/AgRP release.
Experimental Workflow
Caption: Experimental workflow for measuring NPY/AgRP release.
Conclusion
This application note provides a comprehensive framework for quantifying NPY and AgRP release from neuronal cells following treatment with this compound. The detailed protocols and data presentation guidelines offer a robust methodology for researchers investigating the interplay between KATP channel activation, cholinergic signaling, and neuropeptide release. The provided diagrams visually summarize the key signaling pathways and the experimental workflow, facilitating a clearer understanding of the process. Adherence to these protocols will enable the generation of high-quality, reproducible data crucial for advancing our understanding of metabolic regulation and for the development of novel therapeutic interventions.
References
- 1. The NPY/AgRP neuron and energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropeptide Y and Agouti-Related Peptide Mediate Complementary Functions of Hyperphagia and Reduced Energy Expenditure in Leptin Receptor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 6. Modulating neuronal plasticity with choline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Choline - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Choline - Wikipedia [en.wikipedia.org]
- 10. Human AgRP ELISA Kit (EHAGRP) - Invitrogen [thermofisher.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. assaygenie.com [assaygenie.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. bosterbio.com [bosterbio.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Testing Diazoxide Choline Efficacy in MAGEL2 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prader-Willi Syndrome (PWS) and the related Schaaf-Yang Syndrome (SYS) are complex neurodevelopmental disorders characterized by a range of symptoms, including metabolic dysregulation, hyperphagia, and behavioral abnormalities. A key genetic component implicated in these conditions is the MAGEL2 gene, which is located in the PWS critical region on chromosome 15. The loss of paternal MAGEL2 expression is a primary cause of SYS and a significant contributor to the PWS phenotype. Consequently, the MAGEL2 knockout mouse has emerged as a critical preclinical model, recapitulating many of the hallmark features of these syndromes, such as neonatal growth retardation, excessive weight gain after weaning, and increased adiposity.[1][2]
Diazoxide (B193173) choline (B1196258), a controlled-release formulation of diazoxide, is an activator of ATP-sensitive potassium (K-ATP) channels. Its mechanism of action involves the hyperpolarization of cell membranes, which in the context of PWS, is thought to reduce the secretion of appetite-stimulating neuropeptides like Neuropeptide Y (NPY) and Agouti-Related Protein (AgRP) from hypothalamic neurons. Clinical trials in PWS patients have shown promising results, with diazoxide choline treatment leading to reductions in hyperphagia, aggressive behaviors, and improvements in body composition.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing MAGEL2 knockout mice to assess the preclinical efficacy of this compound. The following sections detail the expected physiological and behavioral outcomes, present quantitative data in structured tables, provide step-by-step experimental protocols, and visualize key signaling pathways and workflows.
Data Presentation: Efficacy of Diazoxide in MAGEL2 Knockout Mice
The following tables summarize the quantitative data from a key preclinical study investigating the effects of chronic diazoxide administration in a diet-induced obesity model of MAGEL2 knockout mice. In this study, wild-type (WT) and MAGEL2-null mice were fed a high-fat diet for 20 weeks to induce obesity, followed by 12 weeks of continued high-fat diet with or without diazoxide treatment (150 mg/kg/day).[5]
Table 1: Effect of Diazoxide on Body Weight in High-Fat Diet-Fed Mice [5]
| Genotype | Treatment | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) | Percent Body Weight Change (%) |
| Wild-Type | Control (High-Fat Diet) | 45.2 ± 1.5 | 48.1 ± 1.8 | +6.4% |
| Wild-Type | Diazoxide (150 mg/kg/day) | 46.3 ± 1.9 | 35.2 ± 1.3 | -24.0% |
| MAGEL2-null | Control (High-Fat Diet) | 43.8 ± 1.7 | 45.9 ± 2.1 | +4.8% |
| MAGEL2-null | Diazoxide (150 mg/kg/day) | 44.1 ± 2.0 | 38.4 ± 1.9 | -13.0% |
Table 2: Effect of Diazoxide on Body Composition in High-Fat Diet-Fed Mice [5]
| Genotype | Treatment | Initial Fat Mass (%) (Mean ± SEM) | Final Fat Mass (%) (Mean ± SEM) | Change in Fat Mass (%) |
| Wild-Type | Control (High-Fat Diet) | 42.1 ± 1.1 | 43.5 ± 1.3 | +1.4% |
| Wild-Type | Diazoxide (150 mg/kg/day) | 42.8 ± 1.4 | 28.7 ± 1.6 | -14.1% |
| MAGEL2-null | Control (High-Fat Diet) | 44.5 ± 1.2 | 46.2 ± 1.5 | +1.7% |
| MAGEL2-null | Diazoxide (150 mg/kg/day) | 45.1 ± 1.6 | 36.9 ± 2.0 | -8.2% |
Signaling Pathways and Experimental Workflow
MAGEL2 Signaling Pathway
The MAGEL2 protein is a component of the MUST (MAGEL2-USP7-TRIM27) complex, which plays a crucial role in endosomal protein recycling through the ubiquitination of the WASH complex. Loss of MAGEL2 disrupts this process, potentially affecting the trafficking of important receptors. Additionally, MAGEL2 deficiency has been linked to dysregulation of the mTOR pathway and autophagy.
Caption: MAGEL2's role in cellular signaling pathways.
This compound Mechanism of Action
This compound acts as a K-ATP channel opener. In the hypothalamus, this leads to hyperpolarization of NPY/AgRP neurons, inhibiting the release of these orexigenic neuropeptides and thereby reducing appetite.
Caption: Mechanism of this compound on hypothalamic neurons.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound in MAGEL2 knockout mice would follow the workflow outlined below.
Caption: Experimental workflow for preclinical testing.
Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Video tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes before the test.
-
Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each trial to remove olfactory cues.
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore the arena for a predetermined duration (e.g., 10-30 minutes).
-
Record the session using an overhead video camera connected to a tracking system.
-
After the session, return the mouse to its home cage.
-
Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Elevated Plus Maze
Objective: To assess anxiety-like behavior based on the conflict between the innate drive to explore and the aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes prior to testing.
-
Clean the maze with 70% ethanol and allow it to dry before each trial.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a 5-minute session.
-
Record the session with an overhead video camera and tracking software.
-
After the session, return the mouse to its home cage.
-
Analyze the recording for the number of entries into and the time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of reduced anxiety.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose metabolism and insulin (B600854) sensitivity.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Oral gavage needle
-
Heating lamp (optional, for tail vein vasodilation)
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail tip.
-
Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Indirect Calorimetry
Objective: To measure energy expenditure, respiratory exchange ratio (RER), and food and water intake.
Materials:
-
Indirect calorimetry system with metabolic cages
-
Food and water dispensers compatible with the system
Procedure:
-
Acclimate the mice to the metabolic cages for at least 24 hours before data collection begins.
-
Ensure ad libitum access to food and water.
-
Calibrate the O2 and CO2 sensors according to the manufacturer's instructions.
-
Record O2 consumption (VO2) and CO2 production (VCO2) continuously over a 24-48 hour period to capture both light and dark cycles.
-
Simultaneously measure locomotor activity and food and water intake if the system is equipped with these features.
-
Calculate the Respiratory Exchange Ratio (RER = VCO2 / VO2) to determine the primary fuel source (carbohydrates vs. fats).
-
Calculate energy expenditure using the Weir equation: EE (kcal/hr) = [3.9 x VO2 (L/hr)] + [1.1 x VCO2 (L/hr)].
Conclusion
The MAGEL2 knockout mouse provides a valuable preclinical model for investigating the therapeutic potential of compounds like this compound for PWS and SYS. The protocols and data presented in these application notes offer a framework for designing and executing robust efficacy studies. By employing these standardized methods, researchers can generate reliable and comparable data to advance the development of novel treatments for these complex neurodevelopmental disorders. The demonstrated efficacy of diazoxide in reducing body weight and fat mass in MAGEL2-null mice underscores the translational potential of this therapeutic approach.[5]
References
- 1. Magel2 knockout mice manifest altered social phenotypes and a deficit in preference for social novelty - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magel2 knockout mice manifest altered social phenotypes and a deficit in preference for social novelty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic diazoxide treatment decreases fat mass and improves endurance capacity in an obese mouse model of Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fpwr.org [fpwr.org]
Application Notes and Protocols for High-Throughput Screening of KATP Channel Openers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential.[1][2] These channels are found in various tissues, including pancreatic beta-cells, cardiac and skeletal muscle, and vascular smooth muscle.[1][3][4] KATP channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[5][6] The specific combination of Kir6.x and SUR subunits confers tissue-specific physiological and pharmacological properties.[5][6]
Diazoxide (B193173) is a well-known KATP channel opener that acts by binding to the SUR1 subunit, leading to channel opening, potassium efflux, and hyperpolarization of the cell membrane.[3][4] This mechanism underlies its therapeutic use in treating hyperinsulinism by inhibiting insulin (B600854) secretion from pancreatic beta-cells.[3][4][7] Diazoxide choline (B1196258), a choline salt of diazoxide, is under investigation for treating conditions like Prader-Willi Syndrome.[8][9]
The discovery and development of novel and selective KATP channel openers require robust and efficient high-throughput screening (HTS) assays.[10][11] This document provides detailed application notes and protocols for three widely used HS methodologies for identifying and characterizing KATP channel openers like Diazoxide choline.
Signaling Pathway of KATP Channel Activation
The activity of KATP channels is primarily regulated by intracellular concentrations of ATP and ADP. ATP binding to the Kir6.x subunit inhibits channel activity, while the binding of Mg-ADP to the SUR subunit promotes channel opening. KATP channel openers like Diazoxide bind to the SUR subunit, stabilizing the open state of the channel. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. In pancreatic beta-cells, this hyperpolarization prevents the opening of voltage-gated calcium channels, thereby inhibiting insulin secretion.[2][3]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 5. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diazoxide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. Results from Phase III Trial of once-daily this compound controlled release (DCCR) tablets for patients with Prader-Willi Syndrome (PWS) | Medicines Awareness Service [medicinesresources.nhs.uk]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Dosing Strategies for Diazoxide Choline in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide (B193173) Choline, a salt form of the K-ATP channel opener diazoxide, is a compound of significant interest for its potential therapeutic applications, particularly in metabolic and neurological disorders. Diazoxide Choline Controlled-Release (DCCR) has been extensively studied for the treatment of Prader-Willi Syndrome (PWS), a complex genetic disorder characterized by hyperphagia and obesity.[1] Preclinical studies in rodent models are crucial for elucidating the mechanisms of action, pharmacokinetics, and pharmacodynamics of this compound, as well as for establishing safe and effective dosing regimens for potential clinical translation.
These application notes provide a comprehensive overview of in vivo dosing strategies for this compound in rodent models, including detailed experimental protocols and a summary of quantitative data from published studies.
Data Presentation: Quantitative Dosing Information
The following tables summarize the reported in vivo dosing parameters for diazoxide in various rodent models. It is important to note that the optimal dose of this compound may vary depending on the specific research question, rodent strain, and disease model.
Table 1: Summary of In Vivo Dosing of Diazoxide in Mouse Models
| Mouse Model | Indication | Dose | Administration Route | Frequency | Vehicle | Key Findings | Reference |
| Magel2-null (PWS model) | Prader-Willi Syndrome | 150 mg/kg/day | In-feed | Continuous | High-fat diet | Reduced body weight and fat mass, lowered blood glucose, improved endurance. | [2][3] |
| C57BL/6J (EAE model) | Multiple Sclerosis | 0.8 mg/kg | Oral Gavage | Daily | 0.3% DMSO in water | Ameliorated clinical signs of EAE. |
Table 2: Summary of Juvenile Animal Toxicity Data for this compound in Rats
| Animal Model | Doses | Administration Route | Duration | Key Findings | Reference |
| Juvenile Rats | 29, 58, and 145 mg/kg/day | Oral | Postnatal day 21 to 91 | Reduced body weight and food consumption at ≥ 58 mg/kg/day. Delayed sexual maturation in males at ≥ 58 mg/kg/day and in females at all doses. | [4] |
Signaling Pathways of this compound
This compound primarily acts as a K-ATP (ATP-sensitive potassium) channel opener. In the context of metabolic regulation, its effects are largely attributed to its action on neurons in the arcuate nucleus of the hypothalamus.
Proposed Mechanism of Action in Hypothalamic Neurons
This compound crosses the blood-brain barrier and activates K-ATP channels on Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons in the hypothalamus.[1] This leads to membrane hyperpolarization, which in turn inhibits voltage-gated calcium channels and reduces the release of the orexigenic neuropeptides NPY and AgRP. The reduced signaling of NPY and AgRP is believed to contribute to decreased food intake and increased energy expenditure.[5][6] Additionally, activation of hypothalamic K-ATP channels has been shown to inhibit hepatic glucose production.[7][8]
Furthermore, diazoxide has been shown to activate mitochondrial K-ATP channels, leading to an increase in cytosolic calcium and the subsequent activation of the transcription factors CREB and NF-κB. This pathway is associated with the upregulation of pro-survival genes.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[9]
-
Sterile mortar and pestle
-
Sterile graduated cylinder
-
Sterile magnetic stirrer and stir bar
-
Sterile amber glass bottle for storage
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh out 100 mg of this compound powder.
-
Triturate the this compound powder in a sterile mortar with a pestle to a fine consistency.
-
Create a paste: Add a small amount of the chosen vehicle to the powder and triturate until a smooth paste is formed. This helps to ensure even dispersion of the drug.
-
Gradually add the remaining vehicle while continuously stirring or mixing.
-
Transfer the suspension to a sterile graduated cylinder and add the vehicle to the final desired volume.
-
Homogenize the suspension using a magnetic stirrer for at least 15-30 minutes to ensure uniform distribution of the drug.
-
Store the suspension in a sterile, amber glass bottle at 2-8°C. Protect from light.
-
Before each use, vigorously shake the suspension to ensure homogeneity.
Note: The solubility of this compound in aqueous vehicles is limited. Therefore, it is typically administered as a suspension. The choice of vehicle should be based on the specific experimental requirements and should be tested for compatibility and stability with this compound.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip for adult mice)
-
Syringe (1 mL or appropriate size for the dosing volume)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the animals to handling for several days prior to the experiment to reduce stress.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Dose Calculation and Preparation:
-
Weigh the mouse to determine the accurate dosing volume based on its body weight and the desired dose (mg/kg). The maximum recommended volume for oral gavage in mice is 10 mL/kg.[10]
-
Draw the calculated volume of the well-mixed this compound suspension into the syringe.
-
-
Gavage Procedure:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly administer the suspension over 2-3 seconds.[11]
-
Gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after dosing.[12]
-
Experimental Workflow for a Pharmacodynamic Study in an Obese Mouse Model
The following workflow outlines a typical experimental design to evaluate the effects of this compound on metabolic parameters in a diet-induced obesity (DIO) mouse model.
Phase 1: Model Induction and Baseline (Weeks 1-14)
-
Acclimatization (1-2 weeks): House male C57BL/6J mice (6-8 weeks old) in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Diet-Induced Obesity (8-12 weeks): Switch the diet to a high-fat diet (e.g., 45-60% kcal from fat) to induce obesity and metabolic dysfunction.
-
Baseline Measurements (Week 13-14): Record baseline parameters including body weight, daily food intake, body composition (using DEXA or MRI), and perform a glucose tolerance test (GTT) and insulin tolerance test (ITT).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose) based on body weight to ensure even distribution.
Phase 2: Treatment Period (e.g., 4-8 weeks)
-
Drug Administration: Administer this compound or vehicle daily via oral gavage at the predetermined doses.
-
Monitoring: Monitor body weight and food intake weekly.
Phase 3: Endpoint Analysis
-
Final Measurements: At the end of the treatment period, repeat the measurements of body composition, GTT, and ITT.
-
Tissue Collection: Euthanize mice and collect tissues of interest, such as the hypothalamus, liver, and adipose tissue, for further analysis.
-
Biochemical and Molecular Analysis: Analyze hypothalamic tissue for changes in the expression of genes related to appetite regulation (e.g., NPY, AgRP). Analyze liver and adipose tissue for markers of metabolic health.
Conclusion
The provided application notes and protocols offer a starting point for researchers investigating the in vivo effects of this compound in rodent models. The selection of an appropriate dose, administration route, and experimental design is critical for obtaining reliable and translatable data. It is recommended that researchers conduct pilot studies to determine the optimal dosing strategy for their specific model and research objectives. Careful adherence to detailed protocols and thorough monitoring of animal welfare are essential for the successful execution of these in vivo studies.
References
- 1. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazoxide-mediated preconditioning against apoptosis involves activation of cAMP-response element-binding protein (CREB) and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. drugs.com [drugs.com]
- 5. Neuropeptide Y and Agouti-Related Peptide Mediate Complementary Functions of Hyperphagia and Reduced Energy Expenditure in Leptin Receptor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypothalamic K(ATP) channels control hepatic glucose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of Diazoxide Choline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide (B193173) choline (B1196258), a controlled-release formulation of diazoxide, is under investigation for its therapeutic potential in treating central nervous system (CNS) disorders. The active moiety, diazoxide, is known to cross the blood-brain barrier (BBB) to exert its effects on hypothalamic neurons. A thorough assessment of its BBB penetration is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing its therapeutic use for neurological indications.
These application notes provide detailed methodologies for assessing the BBB penetration of Diazoxide choline using in vivo, in situ, and in vitro techniques. While direct quantitative data for this compound's BBB penetration are not extensively published, this guide offers the protocols and data presentation frameworks necessary for researchers to generate and interpret this crucial information.
Data Presentation: Key Parameters for BBB Penetration
Quantitative assessment of BBB penetration is crucial for CNS drug development. The following parameters are key to characterizing the extent and rate of a compound's entry into the brain.
Physicochemical Properties of Diazoxide Relevant to BBB Penetration
The ability of a small molecule to cross the BBB is influenced by its physicochemical properties. Diazoxide's properties suggest a moderate capacity for passive diffusion across the BBB.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 230.67 g/mol [1][2][3][4][5] | Favorable for passive diffusion (typically < 400-500 g/mol ). |
| LogP (Octanol/Water Partition Coefficient) | 1.2[1] | Indicates moderate lipophilicity, which is generally favorable for crossing the lipid-rich BBB. |
| pKa | 8.74[1] | As a weak acid, the ionization state at physiological pH (7.4) will influence its partitioning across membranes. |
Key BBB Penetration Parameters
The following table outlines the essential parameters for quantifying BBB penetration and the experimental methods to determine them.
| Parameter | Description | How to Calculate / Determine |
| Brain-to-Plasma Concentration Ratio (Kp) | The ratio of the total drug concentration in the brain to the total drug concentration in the plasma at steady-state. It indicates the overall extent of brain accumulation. | Kp = Cbrain, total / Cplasma, total |
| Unbound Brain-to-Unbound Plasma Concentration Ratio (Kp,uu) | The ratio of the unbound drug concentration in the brain interstitial fluid (ISF) to the unbound drug concentration in the plasma at steady-state. It is considered the most relevant predictor of target engagement in the CNS. | Kp,uu = Cbrain, unbound / Cplasma, unbound |
| Permeability-Surface Area Product (PS) | The rate of unidirectional drug influx into the brain from the blood, normalized to the capillary surface area. It reflects the permeability of the BBB to the drug. | Determined from the initial uptake rate during in situ brain perfusion experiments. |
| Effective Permeability (Pe) | The permeability coefficient determined from in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). It predicts passive diffusion across a lipid membrane. | Calculated from the flux of the compound across the artificial membrane in a PAMPA experiment. |
| Fraction Unbound in Brain (fu,brain) | The fraction of the total drug concentration in the brain that is not bound to brain tissue components. | Determined experimentally using brain tissue homogenate and equilibrium dialysis.[6][][8][9] |
Experimental Protocols
Detailed protocols for the key experimental methods are provided below. These protocols can be adapted for the specific analysis of this compound.
In Vivo Microdialysis for Determination of Kp,uu
This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid of a freely moving animal.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to determine Kp,uu.
Protocol:
-
Stereotaxic Surgery:
-
Anesthetize a rodent (e.g., rat or mouse) using an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Surgically implant a guide cannula into the desired brain region (e.g., hypothalamus).
-
Secure the cannula to the skull using dental cement.
-
Allow the animal to recover for 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours.
-
Collect 3-4 baseline dialysate samples.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection).
-
Collect dialysate and blood samples at timed intervals for several hours.
-
-
Sample Analysis:
-
Determine the concentration of diazoxide in the dialysate and plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the unbound concentrations in brain and plasma, correcting for in vitro probe recovery.
-
Calculate Kp,uu as the ratio of the area under the curve (AUC) of unbound drug in the brain to the AUC of unbound drug in plasma.
-
In Situ Brain Perfusion for Determination of PS Product
This technique isolates the brain circulation to measure the unidirectional influx of a drug across the BBB.
Experimental Workflow for In Situ Brain Perfusion
Caption: Workflow for in situ brain perfusion to determine the PS product.
Protocol:
-
Surgical Preparation:
-
Anesthetize a rat.
-
Expose the common carotid artery and its branches.
-
Ligate the external carotid artery and other branches to direct flow to the brain.
-
Insert a catheter into the common carotid artery.
-
-
Perfusion:
-
Begin perfusion with a physiological buffer containing a known concentration of this compound and a vascular marker (e.g., [14C]-sucrose).
-
Perfuse for a short, defined period (e.g., 15-60 seconds).
-
Stop the perfusion and immediately decapitate the animal.
-
-
Sample Analysis:
-
Dissect and weigh the brain.
-
Homogenize the brain tissue.
-
Determine the concentration of this compound and the vascular marker in the brain homogenate.
-
Calculate the PS product using the appropriate formula, correcting for the amount of drug remaining in the brain's vasculature.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for Pe
This in vitro assay predicts passive diffusion across the BBB using an artificial lipid membrane.
Experimental Workflow for PAMPA-BBB
Caption: Workflow for the PAMPA-BBB assay to determine effective permeability.
Protocol:
-
Plate Preparation:
-
Prepare a donor plate containing a solution of this compound in a physiological buffer.
-
Prepare an acceptor plate with a buffer solution.
-
Coat the filter of a 96-well filter plate with an artificial membrane solution (e.g., porcine brain lipid extract).
-
-
Assay:
-
Place the filter plate on top of the donor plate and then place the acceptor plate on top of the filter plate to create a "sandwich."
-
Incubate the plate assembly for a specific time (e.g., 4-18 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the effective permeability (Pe) value based on the flux of the compound across the membrane.[10]
-
Brain Tissue Binding Assay for fu,brain
This assay determines the fraction of a drug that is not bound to brain tissue components using equilibrium dialysis.[6][8][9]
Protocol:
-
Homogenate Preparation:
-
Homogenize brain tissue from a control animal in a phosphate (B84403) buffer (e.g., 1:3 w/v).
-
-
Equilibrium Dialysis:
-
Spike the brain homogenate with a known concentration of this compound.
-
Load the spiked homogenate into one chamber of an equilibrium dialysis device and buffer into the other chamber, separated by a semi-permeable membrane.
-
Incubate the device until equilibrium is reached (e.g., 4-6 hours) at 37°C with shaking.
-
-
Analysis:
-
After incubation, take samples from both the homogenate and buffer chambers.
-
Determine the concentration of this compound in each sample by LC-MS/MS.
-
Calculate the fraction unbound in the brain homogenate (fu,homogenate) and then correct for the dilution to obtain the fraction unbound in brain tissue (fu,brain).
-
Analytical Method: LC-MS/MS for Diazoxide Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of diazoxide in biological matrices.
General Protocol Outline:
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile (B52724).
-
Brain Homogenate: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
Add an appropriate internal standard to all samples and standards.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for diazoxide and the internal standard.
-
Signaling Pathway of Diazoxide in Hypothalamic Neurons
Diazoxide's primary mechanism of action in the hypothalamus is the activation of ATP-sensitive potassium (KATP) channels on Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons. This activation leads to neuronal hyperpolarization and is expected to reduce the release of the orexigenic neuropeptides NPY and AgRP, as well as the inhibitory neurotransmitter GABA.
References
- 1. Diazoxide | C8H7ClN2O2S | CID 3019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diazoxide [webbook.nist.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Diazoxide [webbook.nist.gov]
- 6. A novel in vivo assay system for consecutive measurement of brain nitric oxide production combined with the microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and synaptic reorganization of arcuate NPY/AgRP and POMC neurons after exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 10. KATP Channel Opener Diazoxide Prevents Neurodegeneration: A New Mechanism of Action via Antioxidative Pathway Activation | PLOS One [journals.plos.org]
Application Notes and Protocols for Quantifying Changes in Body Composition in Response to Diazoxide Choline Controlled-Release (DCCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide (B193173) choline (B1196258), particularly in its controlled-release formulation (DCCR), has emerged as a promising therapeutic agent for addressing hyperphagia and improving body composition, notably in individuals with Prader-Willi Syndrome (PWS).[1][2][3] PWS is a complex genetic disorder characterized by excessive appetite (hyperphagia), which leads to severe obesity, alongside low muscle mass and excess body fat.[3][4] DCCR is a potent activator of the ATP-sensitive potassium (KATP) channel.[5][6] Its mechanism of action is thought to involve the modulation of neuropeptide Y (NPY) and agouti-related protein (AgRP) neurons in the hypothalamus, which are key regulators of appetite.[5][7] By activating KATP channels in these neurons, DCCR may reduce the secretion of these potent appetite-stimulating neuropeptides.[6][7] This application note provides a comprehensive overview of the quantitative changes in body composition observed in response to DCCR treatment and details the experimental protocols for assessing these changes.
Quantitative Effects of DCCR on Body Composition
Clinical studies have consistently demonstrated that DCCR treatment leads to significant and clinically meaningful improvements in body composition. These changes are characterized by a reduction in fat mass and a concurrent increase in lean body mass.[1][4]
Summary of Body Composition Changes in Human Clinical Trials
The following tables summarize the quantitative data from key clinical trials investigating the effects of DCCR on body composition in patients with Prader-Willi Syndrome.
Table 1: Changes in Body Composition from a 10-Week Open-Label Treatment Period [4]
| Parameter | Mean Change from Baseline | P-value |
| Fat Mass (kg) | -1.58 | 0.02 |
| Lean Body Mass (kg) | +2.26 | 0.003 |
| Waist Circumference (cm) | -3.45 | 0.006 |
Data from a Phase II study involving 11 participants with PWS.[1][3][4]
Table 2: Changes in Body Composition from the DESTINY PWS Phase 3 Trial (13 Weeks) [8][9]
| Parameter | DCCR Group (Mean Change) | Placebo Group (Mean Change) | P-value |
| Fat Mass (kg) | -1.07 | +0.35 | 0.0027 |
| Lean Body Mass (kg) | +1.40 | +0.4 | 0.058 |
Data from the DESTINY PWS Phase 3 trial. Note that due to the COVID-19 pandemic, Week 13 DXA data were available for 59 patients in the DCCR arm and 36 in the placebo arm.[8]
Table 3: Long-Term Changes in Lean Body Mass with DCCR Treatment [10]
| Duration of Treatment | Mean Change in Lean Body Mass (kg) [SE] | P-value |
| 3 Years | +7.3 [0.46] | <0.0001 |
Data from a long-term open-label extension study (C602).[10]
Experimental Protocols
This section outlines the methodologies for quantifying changes in body composition in response to DCCR treatment, based on protocols employed in clinical trials.
Protocol 1: Assessment of Body Composition in Human Subjects using Dual-Energy X-ray Absorptiometry (DXA)
Objective: To quantify changes in fat mass, lean body mass, and bone mineral density.
Materials:
-
Dual-Energy X-ray Absorptiometry (DXA) scanner
-
Calibrated phantom for quality control
-
Subject positioning aids
-
Data acquisition and analysis software
Procedure:
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
Subjects should wear clothing with no metal fasteners.
-
Height and weight should be accurately measured and recorded.
-
-
Quality Control:
-
Perform daily quality control scans using a calibrated phantom according to the manufacturer's instructions.
-
-
DXA Scan Acquisition:
-
Position the subject on the scanner table in the supine position.
-
Ensure proper positioning of the limbs and head as per the manufacturer's protocol for a whole-body scan.
-
Initiate the whole-body scan. The scan duration will vary depending on the instrument.
-
-
Data Analysis:
-
Use the scanner's software to analyze the whole-body scan.
-
Define regions of interest (e.g., total body, trunk, limbs).
-
The software will provide quantitative data for fat mass (kg), lean body mass (kg), and bone mineral content (kg).
-
Calculate the lean body mass to fat mass ratio.
-
-
Data Reporting:
-
Record all quantitative data for baseline and follow-up visits.
-
Calculate the change from baseline for each parameter.
-
Protocol 2: Murine Model for Preclinical Assessment of DCCR on Body Composition
Objective: To evaluate the effect of DCCR on body weight, fat mass, and lean mass in a mouse model of obesity or PWS.
Materials:
-
Genetically engineered mouse model (e.g., MAGEL2-null mice for PWS) or diet-induced obese mice.[2]
-
Diazoxide choline (DCCR)
-
Vehicle for DCCR administration (e.g., in the diet)
-
Animal scale
-
EchoMRI or similar quantitative magnetic resonance (QMR) instrument for body composition analysis
-
Metabolic cages (optional, for energy expenditure measurements)
Procedure:
-
Animal Acclimation and Baseline Measurements:
-
Acclimate mice to the housing conditions for at least one week.
-
Record baseline body weight.
-
Perform baseline body composition analysis using EchoMRI to determine fat mass and lean mass.
-
-
DCCR Administration:
-
Monitoring:
-
Monitor body weight regularly (e.g., weekly).
-
Monitor food intake daily or weekly.
-
-
Follow-up Body Composition Analysis:
-
Perform body composition analysis at specified time points during and at the end of the treatment period.
-
-
Data Analysis:
-
Calculate the change in body weight, fat mass, and lean mass from baseline for each group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment and control groups.
-
Visualizations
Signaling Pathway of DCCR in Appetite Regulation
Caption: DCCR signaling pathway in hypothalamic NPY/AgRP neurons.
Experimental Workflow for Human Clinical Trials
Caption: Workflow for a randomized, placebo-controlled clinical trial.
Logical Relationship of DCCR's Effects
Caption: Logical flow of DCCR's effects on body composition.
References
- 1. fpwr.org [fpwr.org]
- 2. praderwillinews.com [praderwillinews.com]
- 3. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome | PLOS One [journals.plos.org]
- 5. medcentral.com [medcentral.com]
- 6. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term Efficacy Results of this compound Extended-Release (DCCR) Tablets in Participants with Prader-Willi Syndrome from the Completed C601 (DESTINY PWS) and C602 Open Label Extension (OLE) Studies | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]
Application Notes & Protocols: Behavioral Assays for Hyperphagia in Preclinical Diazoxide Choline Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphagia, a condition characterized by an insatiable feeling of hunger, is a debilitating symptom of several genetic disorders, most notably Prader-Willi Syndrome (PWS).[1][2][3][4] This relentless drive to eat leads to severe obesity, metabolic complications, and significant behavioral challenges, diminishing the quality of life for both patients and their families.[1][3][4] Consequently, the development of effective therapeutic interventions for hyperphagia is a critical unmet need.[1]
Diazoxide (B193173) Choline (B1196258) Controlled-Release (DCCR) is a therapeutic agent being investigated for the treatment of hyperphagia.[5][6] Diazoxide is a potent activator of the ATP-sensitive potassium (KATP) channel and can cross the blood-brain barrier.[1][7] Its mechanism of action in the context of hyperphagia is thought to involve the modulation of key appetite-regulating neurons in the hypothalamus.[7][8]
These application notes provide detailed protocols for essential behavioral assays used to evaluate the efficacy of Diazoxide Choline in preclinical animal models of hyperphagia. The focus is on robust and reproducible methods for quantifying food intake and feeding-related behaviors.
Mechanism of Action: this compound in Hyperphagia
This compound's therapeutic effect on hyperphagia is primarily attributed to its role as a KATP channel agonist.[1][7] In the hypothalamus, dysregulation of Neuropeptide Y (NPY) / Agouti-Related Protein (AgRP) neurons is a likely driver of the hyperphagic signal in conditions like PWS.[7] These neurons are responsible for synthesizing and secreting NPY and AgRP, which are potent appetite-stimulating neuropeptides.[1][7]
By activating KATP channels on these neurons, this compound hyperpolarizes the cell membrane.[7] This action supplements the natural regulatory effects of satiety hormones like leptin and insulin, effectively reducing the secretion of NPY and AgRP.[1][7] The ultimate result is a blunting of the intense hunger signals, which may lead to a reduction in hyperphagic behaviors.[7]
Preclinical Study Workflow
A typical preclinical study to evaluate the effect of this compound on hyperphagia involves several key stages, from animal model selection and acclimation to behavioral testing and data analysis. The use of a genetically relevant animal model, such as the Magel2-null mouse which recapitulates PWS-like phenotypes including hyperphagia, is crucial for translational relevance.[2][9]
Experimental Protocols
Protocol 1: 24-Hour Food Intake Measurement
Principle: This is a fundamental assay to quantify the total amount of food consumed by an animal over a 24-hour period. It provides a direct measure of the anorectic or hyperphagic effects of a compound. The methodology involves manual, periodic weighing of a known amount of food.[10][11]
Materials:
-
Single-housed animal cages
-
Standard rodent chow
-
Digital scale (accurate to 0.01 g)
-
Fasting-appropriate cage setup (with access to water)
Procedure:
-
Habituation: Individually house mice in experimental cages for at least 2-3 days prior to the test day to allow for acclimation.[10]
-
Fasting (Optional but Recommended): To standardize hunger levels, fast the mice for a period of 16-18 hours overnight with free access to water.[10]
-
Baseline Food Measurement: Weigh a pre-determined amount of standard chow for each mouse using a digital scale. Ensure the amount is more than the animal is expected to consume.
-
Food Presentation: Place the weighed food in the cage's food hopper or on the cage floor.
-
Data Collection: At specific time points (e.g., 1, 2, 4, 6, and 24 hours), remove and re-weigh the remaining food.[10]
-
Calculation: Calculate the amount of food consumed by subtracting the final weight from the initial weight. Account for any spillage by collecting and weighing spilled food from the cage bedding.
-
Normalization: Normalize the food intake data to the animal's body weight (g/kg).
Protocol 2: Meal Pattern Analysis
Principle: While total food intake is critical, understanding the microstructure of feeding behavior provides deeper insight. Meal pattern analysis dissects feeding into discrete events: meal size, meal duration, and inter-meal interval (satiety).[4][11] This assay typically requires automated feeding monitoring systems that continuously track food consumption.
Materials:
-
Automated feeding monitoring system (e.g., systems with specialized hoppers on strain gauge balances).[11]
-
Single-housed animal cages compatible with the monitoring system.
Procedure:
-
System Calibration: Calibrate the automated feeding system according to the manufacturer's instructions to ensure accurate weight measurements.
-
Habituation: Acclimate the animals to the specialized cages and feeding system for several days until stable feeding patterns are observed.
-
Treatment Administration: Begin administration of this compound or vehicle as per the study design.
-
Continuous Monitoring: Allow the system to record feeding behavior continuously over a multi-day period, including both light and dark cycles.[11]
-
Data Extraction: Export the raw data, which typically consists of timestamps and corresponding food hopper weights.
-
Data Analysis: Use appropriate software to parse the data into distinct meals. A "meal" is typically defined by a minimum amount of food consumed, preceded and followed by a period of no feeding (the inter-meal interval).
-
Endpoint Calculation: From the parsed data, calculate the following parameters:
-
Meal Size (g): The average amount of food consumed per meal.
-
Meal Duration (min): The average time spent eating during a meal.
-
Meal Frequency: The number of meals initiated over a 24-hour period.
-
Inter-Meal Interval (min): The average time between meals, an indicator of satiety.[4]
-
Protocol 3: Operant Conditioning for Food Motivation
Principle: Hyperphagia involves not only increased consumption but also a powerful motivation to seek and obtain food.[3][12] Operant conditioning paradigms, such as fixed-ratio schedules, measure how hard an animal is willing to work for a food reward.[12][13] This provides an objective measure of the reinforcing value of food.
Materials:
-
Operant conditioning chambers equipped with a nose-poke or lever-press mechanism connected to a pellet dispenser.
-
High-preference food pellets.
-
Control software for programming schedules and recording data.
Procedure:
-
Training:
-
Habituation: Acclimate the animal to the operant chamber for 15-20 minutes.
-
Magazine Training: Train the animal to associate the food dispenser with a reward by delivering pellets intermittently.
-
Fixed-Ratio 1 (FR1) Training: Train the animal to perform an action (e.g., nose-poke) to receive a single food pellet. Continue until the animal reliably performs the task.
-
-
Testing (Fixed-Ratio Schedule):
-
Following stable performance on FR1, increase the work requirement (e.g., to an FR5 schedule, where 5 nose-pokes are required for one pellet).
-
Administer this compound or vehicle prior to the test session.
-
Place the animal in the chamber for a set duration (e.g., 30-60 minutes).
-
-
Data Collection: The system will automatically record:
-
Active Pokes/Presses: The number of responses on the active mechanism.
-
Inactive Pokes/Presses: Responses on a control mechanism that does not deliver a reward.
-
Pellets Earned: The total number of food rewards obtained.
-
-
Analysis: A reduction in the number of active responses and pellets earned in the this compound-treated group would suggest a decrease in food motivation.
Data Presentation
The following table represents hypothetical data from a preclinical study in a Magel2-null mouse model of hyperphagia, demonstrating the potential effects of this compound (DCCR) treatment.
| Behavioral Assay Parameter | Vehicle Control Group (Mean ± SEM) | DCCR-Treated Group (Mean ± SEM) | Expected Outcome |
| 24-Hour Food Intake | |||
| Cumulative Intake (g) | 8.2 ± 0.5 | 6.5 ± 0.4 | Reduction |
| Intake / Body Weight (g/kg) | 205 ± 12 | 168 ± 10 | Reduction |
| Meal Pattern Analysis | |||
| Average Meal Size (g) | 0.60 ± 0.04 | 0.45 ± 0.03 | Reduction |
| Meal Frequency (per 24h) | 14 ± 1 | 12 ± 1 | No significant change or slight reduction |
| Inter-Meal Interval (min) | 95 ± 8 | 125 ± 10 | Increase |
| Operant Conditioning (FR5) | |||
| Pellets Earned (in 30 min) | 45 ± 4 | 32 ± 3 | Reduction |
| Active Nose-Pokes | 225 ± 20 | 160 ± 15 | Reduction |
| Physiological Parameters | |||
| Body Weight Change (%) | +15.5% ± 1.2% | +8.2% ± 0.9% | Attenuation of weight gain |
| Fat Mass (%) | 35.1% ± 2.1% | 28.5% ± 1.8% | Reduction[1][9] |
Conclusion
The behavioral assays outlined provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in treating hyperphagia. By combining direct measurements of food consumption with more nuanced analyses of meal patterns and food motivation, researchers can build a robust data package to characterize the therapeutic potential of DCCR. These protocols, when applied to relevant animal models, are essential for advancing our understanding of this compound and its journey toward clinical application.
References
- 1. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Testing in Translational Animal Models of Prader-Willi Syndrome: Overview and Gap Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soleno Therapeutics Announces Regulatory Update on DCCR (this compound) Extended-Release Tablets to Treat Prader-Willi Syndrome - BioSpace [biospace.com]
- 4. Defining Hyperphagia for Improved Diagnosis and Management of MC4R Pathway–Associated Disease: A Roundtable Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fpwr.org [fpwr.org]
- 6. fpwr.org [fpwr.org]
- 7. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medpagetoday.com [medpagetoday.com]
- 9. praderwillinews.com [praderwillinews.com]
- 10. Food intake behavior protocol [protocols.io]
- 11. 67.20.83.195 [67.20.83.195]
- 12. Working-for-Food Behaviors: A Preclinical Study in Prader-Willi Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translational Neuroscience Approaches to Hyperphagia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of Diazoxide Choline Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide choline (B1196258), a choline salt of diazoxide, is a potent activator of ATP-sensitive potassium (KATP) channels.[1][2] These channels play a critical role in coupling the metabolic state of a cell to its electrical excitability, making them a key therapeutic target for various conditions. In pancreatic β-cells, activation of KATP channels leads to membrane hyperpolarization and inhibition of insulin (B600854) secretion, a mechanism exploited in the treatment of hyperinsulinism.[3] Furthermore, Diazoxide choline has shown efficacy in treating Prader-Willi syndrome by potentially modulating the activity of Neuropeptide Y (NPY) and Agouti-related protein (AgRP) neurons in the hypothalamus, which are central to appetite regulation.[4][5] In vascular smooth muscle, KATP channel opening induces relaxation, contributing to the vasodilatory effects of diazoxide.[3]
These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound and similar KATP channel openers. The assays described herein are fundamental for preclinical drug discovery and mechanism-of-action studies.
Key Functional Assays
The primary functional effects of this compound can be assessed using a panel of cell-based assays:
-
KATP Channel Opening Assays: To directly measure the effect of the compound on KATP channel activity.
-
Insulin Secretion Assays: To quantify the inhibitory effect on insulin release from pancreatic β-cells.
-
Membrane Potential Assays: To determine the impact on cell membrane polarization.
-
Vascular Smooth Muscle Relaxation Assays: To assess the vasodilatory properties.
-
Neuronal Activity Assays: To investigate the modulation of hypothalamic neurons involved in appetite control.
Quantitative Data Summary
The following tables summarize quantitative data for Diazoxide's activity in various cell-based functional assays.
Table 1: KATP Channel Opening Activity of Diazoxide
| Assay Type | Cell Line | Parameter Measured | Diazoxide Potency (EC50) | Reference |
| Thallium Flux | HEK293 (expressing Kir6.2/SUR1) | Thallium Influx | ~7 µM | [6] |
| Whole-Cell Patch Clamp | COSm6 (expressing SUR1/Kir6.2) | K+ Current Activation | 100-300 µM | [2] |
Table 2: Inhibition of Insulin Secretion by Diazoxide
| Cell Type | Glucose Concentration | Diazoxide Concentration | % Inhibition of Insulin Secretion | Reference |
| MIN6 Cells | 20 mM | 100 µM | ~50% | [7] |
| Rat Pancreatic Islets | 16.7 mM | 250 µM | Significant Inhibition | [2] |
| Human Islets | 11 mM | Not Specified | Attenuated glucose-induced defects | [8] |
Table 3: Effect of Diazoxide on Membrane Potential
| Cell Type | Assay | Diazoxide Concentration | Effect | Reference |
| Pancreatic β-cells | Voltage-sensitive dye | Not Specified | Hyperpolarization | [1] |
| Mouse Airway Epithelial Cells | DiBAC4(3) dye | 10 µM | Hyperpolarization | [9] |
Signaling Pathways
Pancreatic β-Cell Signaling
This compound activates the KATP channel in pancreatic β-cells, leading to an efflux of potassium ions. This hyperpolarizes the cell membrane, which in turn inhibits the opening of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration prevents the fusion of insulin-containing granules with the cell membrane, thereby inhibiting insulin secretion.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 4. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazoxide and moderate‐intensity exercise improve skeletal muscle function by decreasing oxidants and enhancing antioxidant defenses in hypertensive male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Diazoxide causes recovery of beta-cell glucose responsiveness in 90% pancreatectomized diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Diazoxide Choline Administration in PWS Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prader-Willi Syndrome (PWS) is a complex neurodevelopmental genetic disorder characterized by hyperphagia, obesity, hypotonia, and behavioral abnormalities. The insatiable appetite, or hyperphagia, is a hallmark symptom that leads to life-threatening obesity and is a primary target for therapeutic intervention. Diazoxide (B193173) Choline Controlled-Release (DCCR) has emerged as a promising therapeutic candidate. Diazoxide is a potent activator of ATP-sensitive potassium (K-ATP) channels. In the central nervous system, particularly the hypothalamus, activation of these channels in Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) expressing neurons is thought to reduce the secretion of these potent orexigenic neuropeptides, thereby mitigating hyperphagia.[1][2]
Preclinical studies in mouse models of PWS, such as the Magel2-null mouse, have been instrumental in evaluating the long-term efficacy and physiological effects of diazoxide administration. These models recapitulate key features of human PWS, including increased fat mass and reduced lean mass.[1][3] This document provides a detailed summary of the quantitative data from such preclinical studies and comprehensive protocols for key experiments.
Data Presentation
The following tables summarize the quantitative outcomes from long-term administration of diazoxide in a diet-induced obese Magel2-null mouse model of PWS.
| Table 1: Body Weight Changes | |||
| Genotype | Treatment | Duration of Treatment | Mean Body Weight Loss (%) |
| Wild-Type | Diazoxide (150 mg/kg/day) | 12 weeks | 24% (male), 23% (female)[4] |
| Magel2-null (PWS model) | Diazoxide (150 mg/kg/day) | 12 weeks | 16% (male), 13% (female)[4] |
| Table 2: Body Composition and Metabolic Parameters | |||
| Parameter | Genotype | Treatment | Outcome |
| Fat Mass | Wild-Type & Magel2-null | Diazoxide | Significant decrease after 6 weeks, sustained for the following 6 weeks.[4] |
| Blood Glucose | Wild-Type & Magel2-null | Diazoxide | Lowered blood glucose levels.[3][4] |
| Endurance Capacity | Wild-Type & Magel2-null | Diazoxide | Improved endurance capacity.[3][4] |
Signaling Pathway
The proposed mechanism of action for diazoxide in mitigating hyperphagia in PWS involves the modulation of neuronal activity in the hypothalamus.
Experimental Workflow
A typical experimental workflow for evaluating the long-term effects of DCCR in a PWS mouse model is outlined below.
References
- 1. fpwr.org [fpwr.org]
- 2. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic diazoxide treatment decreases fat mass and improves endurance capacity in an obese mouse model of Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. praderwillinews.com [praderwillinews.com]
Application Notes and Protocols for Monitoring Blood Glucose in Animals Treated with Diazoxide Choline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide Choline, a controlled-release formulation of diazoxide, is an activator of ATP-sensitive potassium (K-ATP) channels.[1][2] Its primary mechanism of action involves opening these channels in pancreatic beta-cells, which leads to hyperpolarization of the cell membrane and subsequent inhibition of insulin (B600854) secretion.[3] This pharmacological action makes it a compound of interest for conditions characterized by excessive insulin secretion, such as congenital hyperinsulinism. Furthermore, its effects on K-ATP channels in the central nervous system are being investigated for potential therapeutic benefits in genetic obesity syndromes like Prader-Willi Syndrome, where it may modulate appetite and improve metabolic parameters.[2][4]
Given that this compound directly impacts glucose homeostasis by suppressing insulin release, meticulous monitoring of blood glucose levels in preclinical animal models is paramount.[3] These application notes and protocols provide detailed methodologies for monitoring blood glucose in animals treated with this compound, ensuring accurate and reproducible data collection for safety and efficacy studies.
Signaling Pathway of this compound
This compound exerts its primary effect on blood glucose by modulating the K-ATP channels in pancreatic β-cells. The following diagram illustrates this signaling pathway.
Experimental Protocols
Basal Blood Glucose Monitoring
This protocol is fundamental for establishing a baseline and monitoring the general effects of this compound on blood glucose.
Materials:
-
Glucometer and glucose test strips
-
Lancets (25-28 gauge) or scalpel blades
-
Restraining device appropriate for the animal model (e.g., mouse or rat restrainer)
-
70% ethanol (B145695) and sterile gauze
-
Micro-hematocrit tubes (optional, for plasma collection)
-
Microcentrifuge (optional)
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize animals to handling and the restraint procedure for several days prior to the experiment to minimize stress-induced hyperglycemia.
-
Gently place the animal in an appropriate restraining device, ensuring it is secure but not overly constricted.
-
-
Blood Sample Collection (Tail Tip Method for Mice/Rats):
-
Clean the distal end of the tail with 70% ethanol and allow it to dry.
-
Using a sterile lancet or scalpel blade, make a small incision (1-2 mm) at the very tip of the tail.
-
Gently "milk" the tail from the base towards the tip to obtain a small drop of blood.
-
Wipe away the first drop of blood and use the subsequent drop for measurement to avoid tissue fluid contamination.
-
-
Blood Glucose Measurement:
-
Apply the blood drop directly to the test strip of a calibrated glucometer.
-
Record the blood glucose reading.
-
Apply gentle pressure to the incision site with sterile gauze until bleeding stops.
-
-
Frequency of Monitoring:
-
Baseline: Measure blood glucose for at least three consecutive days before the first dose of this compound to establish a stable baseline.
-
During Treatment: Monitoring frequency will depend on the study design. For acute studies, measurements can be taken at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours). For chronic studies, measurements can be taken daily or several times a week, typically at the same time of day to minimize diurnal variations.
-
Oral Glucose Tolerance Test (OGTT)
An OGTT is crucial for evaluating how this compound affects glucose disposal and insulin sensitivity.
Materials:
-
All materials for basal blood glucose monitoring
-
Glucose solution (typically 20% w/v in sterile water or saline)
-
Oral gavage needles appropriate for the animal's size
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Fast the animals overnight (typically 16-18 hours for mice) with free access to water.
-
-
Baseline Blood Glucose (t=0):
-
Weigh the animal to calculate the precise glucose dose.
-
Collect a baseline blood sample and measure glucose as described in the basal monitoring protocol.
-
-
Glucose Administration:
-
Administer a bolus of glucose solution via oral gavage. The standard dose is typically 2 g/kg of body weight.
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples at specific time points after glucose administration. Common time points for rodents are 15, 30, 60, 90, and 120 minutes.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point to generate a glucose tolerance curve.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Continuous Glucose Monitoring (CGM)
CGM provides a comprehensive profile of glucose dynamics and is particularly useful for understanding the 24-hour effects of this compound without the stress of repeated blood sampling.
Materials:
-
Implantable CGM device (telemetry-based or external sensor)
-
Surgical tools for implantation (as per manufacturer's instructions)
-
Anesthesia and analgesics
-
Data acquisition system
Procedure:
-
Surgical Implantation:
-
Follow the manufacturer's specific protocol for the surgical implantation of the CGM sensor. This typically involves implanting a probe subcutaneously or into a blood vessel under anesthesia.
-
Allow for a post-operative recovery period as recommended by the device manufacturer before starting data collection.
-
-
Calibration:
-
Calibrate the CGM device using blood glucose measurements from a standard glucometer as per the manufacturer's guidelines.
-
-
Data Collection:
-
The CGM system will continuously record interstitial or blood glucose levels.
-
Administer this compound as per the study design.
-
-
Data Analysis:
-
Analyze the continuous data to assess changes in glucose profiles, including mean glucose levels, glycemic variability, and the incidence of hyperglycemia or hypoglycemia.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the effects of this compound on blood glucose in an animal model.
Data Presentation
Quantitative data from studies investigating the effects of this compound on blood glucose should be summarized in a clear and structured format. The following tables provide templates for presenting such data.
Table 1: Effect of this compound on Fasting Blood Glucose in an Obese Mouse Model
| Treatment Group | Dose (mg/kg/day) | Baseline Fasting Glucose (mg/dL) | Fasting Glucose after 4 Weeks (mg/dL) | Change from Baseline (mg/dL) |
| Vehicle Control | - | 135 ± 8 | 138 ± 10 | +3 |
| This compound | 50 | 133 ± 7 | 155 ± 12* | +22 |
| This compound | 100 | 136 ± 9 | 178 ± 15 | +42 |
| This compound | 150 | 134 ± 8 | 195 ± 18 | +61 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Table 2: Oral Glucose Tolerance Test (OGTT) in Rats Treated with this compound
| Treatment Group | Dose (mg/kg) | Baseline (0 min) (mg/dL) | 30 min (mg/dL) | 60 min (mg/dL) | 120 min (mg/dL) | AUC (mg/dLmin) |
| Vehicle Control | - | 95 ± 5 | 250 ± 15 | 180 ± 12 | 110 ± 8 | 18500 ± 1200 |
| This compound | 100 | 115 ± 6 | 320 ± 20 | 280 ± 18 | 190 ± 14 | 27500 ± 1800 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Concluding Remarks
The protocols and guidelines presented here provide a framework for the accurate and consistent monitoring of blood glucose in animals treated with this compound. Adherence to these methodologies will ensure the generation of high-quality data, which is essential for the robust evaluation of the safety and efficacy of this compound in preclinical research. The choice of monitoring technique will depend on the specific aims of the study, with CGM offering the most detailed insights into glycemic control. Careful consideration of animal welfare, particularly in minimizing stress during handling and blood collection, is critical for obtaining reliable results.
References
- 1. Glycemic Impact of Long Term Use of this compound Controlled-Release Tablets in Patients with Prader-Willi Syndrome or with Very High Triglycerides | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
- 2. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abstracts.eurospe.org [abstracts.eurospe.org]
- 4. praderwillinews.com [praderwillinews.com]
Application Notes and Protocols: Immunohistochemical Analysis of KATP Channel Expression in Diazoxide Choline Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazoxide choline (B1196258) is a controlled-release formulation of Diazoxide, a well-known activator of ATP-sensitive potassium (KATP) channels.[1][2] These channels are critical regulators of cellular excitability and are implicated in various physiological processes, including insulin (B600854) secretion from pancreatic beta-cells and neuronal activity in the hypothalamus.[3][4] Diazoxide choline's therapeutic potential is being explored in conditions such as hyperinsulinism and genetic obesity disorders like Prader-Willi syndrome, where it is thought to modulate insulin release and appetite.[1][5]
Understanding the expression and localization of KATP channel subunits, primarily the pore-forming Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1), is crucial for elucidating the mechanism of action of this compound and for identifying target tissues. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression of these channel subunits within the cellular context of relevant tissues such as the pancreas and the brain.
These application notes provide a detailed protocol for the immunohistochemical detection of Kir6.2 and SUR1 in paraffin-embedded tissues, guidance on data analysis, and a summary of expected quantitative findings in the context of this compound studies.
Signaling Pathway of this compound
This compound acts as a KATP channel opener. In pancreatic β-cells, this action leads to membrane hyperpolarization, which in turn inhibits voltage-gated Ca2+ channels, reducing insulin secretion.[3][4] In the hypothalamus, activation of KATP channels in specific neuronal populations is thought to reduce the release of orexigenic neuropeptides, thereby suppressing appetite.[1]
Caption: Signaling pathway of this compound.
Experimental Protocols
Immunohistochemistry Staining for Kir6.2 and SUR1 in Paraffin-Embedded Tissues
This protocol is adapted from standard immunohistochemistry procedures for paraffin-embedded tissues.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibodies:
-
Rabbit anti-Kir6.2 polyclonal antibody (or equivalent)
-
Mouse anti-SUR1 monoclonal antibody (or equivalent)
-
-
Biotinylated secondary antibodies (anti-rabbit and anti-mouse)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the solution in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides in deionized water and then in Wash Buffer.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with Wash Buffer three times for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-Kir6.2 and anti-SUR1) in Blocking Buffer to their optimal concentration (determined by titration).
-
Incubate the slides with the diluted primary antibodies overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer three times for 5 minutes each.
-
Incubate slides with the appropriate biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with Wash Buffer three times for 5 minutes each.
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with Wash Buffer three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the slides with hematoxylin for 1-2 minutes.
-
Rinse slides with running tap water.
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Mount a coverslip on each slide using a permanent mounting medium.
-
Experimental Workflow
Caption: Immunohistochemistry experimental workflow.
Data Presentation and Analysis
Quantitative analysis of immunohistochemical staining can be performed using image analysis software (e.g., ImageJ, QuPath). The intensity of the staining and the percentage of positive cells can be measured.
Table 1: Quantitative Analysis of Kir6.2 and SUR1 Expression in Pancreatic Islets
| Treatment Group | Kir6.2 Positive Cells (%) | Kir6.2 Staining Intensity (OD) | SUR1 Positive Cells (%) | SUR1 Staining Intensity (OD) |
| Vehicle Control | 85.2 ± 5.6 | 0.45 ± 0.08 | 82.1 ± 6.1 | 0.42 ± 0.07 |
| This compound (Low Dose) | 86.1 ± 4.9 | 0.47 ± 0.09 | 83.5 ± 5.5 | 0.44 ± 0.08 |
| This compound (High Dose) | 84.9 ± 6.2 | 0.46 ± 0.07 | 81.7 ± 6.8 | 0.43 ± 0.09 |
Data are presented as mean ± standard deviation. OD = Optical Density.
Table 2: Quantitative Analysis of Kir6.2 and SUR1 Expression in Hypothalamic Arcuate Nucleus
| Treatment Group | Kir6.2 Positive Neurons (%) | Kir6.2 Staining Intensity (OD) | SUR1 Positive Neurons (%) | SUR1 Staining Intensity (OD) |
| Vehicle Control | 65.7 ± 7.3 | 0.38 ± 0.06 | 62.4 ± 8.1 | 0.35 ± 0.05 |
| This compound (Low Dose) | 66.8 ± 6.9 | 0.39 ± 0.07 | 63.1 ± 7.7 | 0.36 ± 0.06 |
| This compound (High Dose) | 64.9 ± 8.0 | 0.37 ± 0.06 | 61.8 ± 8.5 | 0.34 ± 0.07 |
Data are presented as mean ± standard deviation. OD = Optical Density.
Note: The tables above present hypothetical data for illustrative purposes. Actual results may vary depending on the experimental conditions. It is not expected that treatment with an acute channel activator like this compound would significantly alter the total protein expression of the KATP channel subunits. The primary utility of IHC in this context is to confirm the presence and localization of the target channels in the tissues of interest.
Expected Results and Interpretation
-
Pancreatic Islets: Strong, granular staining for both Kir6.2 and SUR1 is expected within the islets of Langerhans, consistent with their high expression in pancreatic β-cells.
-
Hypothalamus: Specific neuronal populations within the arcuate nucleus and other hypothalamic regions involved in appetite regulation are expected to show positive staining for Kir6.2 and SUR1.
-
Treatment Effect: As this compound is a channel activator, significant changes in the overall expression levels of Kir6.2 and SUR1 protein are not anticipated with short-term treatment. The primary value of IHC is to confirm the presence of the drug's target in the tissues of interest and to serve as a baseline for any chronic studies that might investigate potential long-term regulatory effects on channel expression.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Titrate primary antibody concentration; try a different antibody |
| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody |
| Insufficient washing | Increase the duration and number of wash steps | |
| Uneven Staining | Incomplete deparaffinization | Ensure complete removal of paraffin (B1166041) with fresh xylene |
| Tissue sections dried out | Keep slides moist throughout the procedure |
Conclusion
Immunohistochemistry is an indispensable tool for visualizing the expression and localization of KATP channel subunits in tissues relevant to the action of this compound. The provided protocols and guidelines will assist researchers in designing and executing robust experiments to investigate the tissue-specific expression of Kir6.2 and SUR1, thereby contributing to a deeper understanding of the therapeutic mechanisms of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Diazoxide Choline Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Diazoxide (B193173) choline (B1196258) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Diazoxide choline and why is its solubility in aqueous buffers a concern?
This compound is the choline salt of Diazoxide, a potassium channel activator. While the choline salt form is designed to improve upon the solubility of Diazoxide, achieving desired concentrations in aqueous buffers for in vitro and other experimental assays can still be challenging. This is because, upon dissolution in an aqueous medium, this compound salt hydrolyzes to the free base of Diazoxide and choline hydroxide. This hydrolysis occurs at all physiologically relevant pH values (from pH 2.0 to 8.5)[1]. The free base of Diazoxide has limited aqueous solubility, which can lead to precipitation and inaccurate experimental results.
Q2: What is the expected solubility of this compound in aqueous solutions?
Precise quantitative data on the solubility of this compound across a wide range of aqueous buffers and pH values is not extensively published. However, it is established that the choline salt significantly enhances the aqueous solubility compared to Diazoxide free base. It has also been noted that this compound has increased solubility across all physiologically relevant pH values compared to Diazoxide[2][3][4]. One study reported moderate solubility of a specific polymorphic form of this compound salt in a solvent mixture of MeCN/MeOH/MtBE (10:1:12 volume ratios).
For context, here is a comparison of the aqueous solubility of Diazoxide sodium salt versus the choline salt at a specific pH:
| Salt Form | pH | Aqueous Solubility (mg/mL) |
| Diazoxide Sodium Salt | 7.0 | 18.1 |
| This compound Salt | 7.0 | 41.5 |
This table provides a comparative overview of the aqueous solubility of Diazoxide salts.
Q3: My this compound precipitates out of solution after initial dissolution. What is happening?
This is a common issue known as "crashing out." It often occurs when a stock solution of the compound, typically dissolved in an organic solvent, is diluted into an aqueous buffer. The rapid change in solvent polarity can cause the less soluble free base of Diazoxide to precipitate. It can also happen if a supersaturated solution is prepared, which is thermodynamically unstable and will eventually lead to precipitation as it equilibrates to the true thermodynamic solubility.
Troubleshooting Guide
This guide provides systematic approaches to address common solubility problems encountered with this compound in aqueous buffers.
Problem 1: this compound powder is not dissolving in my aqueous buffer.
Cause: The intrinsic solubility of the Diazoxide free base in the aqueous buffer is low.
Solutions:
-
pH Adjustment: Since Diazoxide is a weakly acidic compound, its solubility can be influenced by the pH of the buffer. Although the choline salt improves solubility across a range of pHs, optimizing the pH can still be beneficial. For weakly acidic compounds, increasing the pH (making the buffer more alkaline) can increase solubility. It is recommended to test a range of pH values (e.g., 7.0, 7.4, 8.0) to find the optimal condition for your experiment.
-
Use of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Micronization: Reducing the particle size of the this compound powder increases the surface area available for dissolution, which can improve the dissolution rate.
Problem 2: My this compound stock solution (in an organic solvent) precipitates when diluted into my aqueous buffer.
Cause: The rapid change in solvent polarity upon dilution is causing the compound to crash out of solution.
Solutions:
-
Slower Addition and Vigorous Mixing: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of this compound in your assay.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent from your stock solution in the final aqueous buffer may help maintain solubility. Be sure to include an appropriate vehicle control in your experiments.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help to keep the compound in solution.
Experimental Protocols
Below are detailed methodologies for the key solubility enhancement techniques.
Protocol 1: Solubility Enhancement using Co-solvents
This protocol provides a general method for using co-solvents to improve the solubility of this compound.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), TRIS buffer)
-
Co-solvents such as Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), or Propylene glycol.
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Use a vortex mixer and sonicator to ensure complete dissolution.
-
-
Prepare the Working Solution:
-
To prepare your final working solution, add the stock solution dropwise to your pre-warmed aqueous buffer while vortexing.
-
The final concentration of the co-solvent should be kept as low as possible, ideally below 1% (v/v), to avoid affecting the biological system. However, this is system-dependent and may need to be optimized.
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to account for any effects of the solvent on your experiment.
-
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Lyophilizer (optional)
Procedure:
-
Phase Solubility Study (Optional but Recommended):
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (B1172386).
-
Add an excess amount of this compound to each solution.
-
Stir the solutions at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the solutions and analyze the concentration of dissolved this compound to determine the optimal cyclodextrin concentration.
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Prepare a paste of the cyclodextrin with a small amount of water or a water-ethanol mixture.
-
Slowly add the this compound powder to the paste and knead for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture (e.g., in an oven at 40-50°C or by lyophilization) to obtain a solid powder of the inclusion complex.
-
-
Dissolution of the Complex:
-
The resulting powder can then be dissolved in the aqueous buffer for your experiment.
-
Protocol 3: Micronization
Micronization is a process that reduces the particle size of a compound to the micron or sub-micron range, thereby increasing the surface area and improving the dissolution rate[5][6][7][8]. This is typically achieved using specialized equipment.
Methods:
-
Jet Milling: This technique uses high-velocity jets of air or an inert gas to collide particles with each other, causing them to break down into smaller particles.
-
Ball Milling: This method involves the use of grinding media (balls) in a rotating chamber to reduce the particle size of the material.
Micronization is often performed by specialized service providers or in facilities with the appropriate equipment. If you are considering this approach, it is recommended to consult with a particle size reduction specialist. A patent for the preparation of this compound suggests that it can be micronized or milled to achieve a desired particle size and solubility profile[9].
Visualization of Diazoxide's Mechanism of Action
To aid in understanding the biological context of your experiments, the following diagrams illustrate the signaling pathway of Diazoxide and a general workflow for troubleshooting solubility issues.
Caption: Diazoxide signaling pathway in a pancreatic β-cell.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. WO2013130411A1 - Salts of potassium atp channel openers and uses thereof - Google Patents [patents.google.com]
- 2. This compound CR by Soleno Therapeutics for Prader-Willi Syndrome (PWS): Likelihood of Approval [pharmaceutical-technology.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1098065-76-9 | Benchchem [benchchem.com]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Stimulation of the KATP channel by ADP and diazoxide requires nucleotide hydrolysis in mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. tdcommons.org [tdcommons.org]
Technical Support Center: Managing Hyperglycemia as a Side Effect of Diazoxide Choline in Research
For researchers, scientists, and drug development professionals utilizing Diazoxide (B193173) Choline, managing the common side effect of hyperglycemia is crucial for maintaining animal welfare and ensuring the validity of experimental data. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Diazoxide Choline-induced hyperglycemia?
A1: this compound induces hyperglycemia primarily by acting as a potassium channel agonist. It specifically opens the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic beta-cells.[1] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[1] This hyperpolarized state prevents the influx of calcium ions, which is a necessary step for the secretion of insulin (B600854).[1] The resulting decrease in insulin secretion leads to reduced glucose uptake by peripheral tissues and increased glucose production by the liver, ultimately causing a rise in blood glucose levels.[2]
Q2: How quickly does hyperglycemia develop after this compound administration, and how long does it last?
A2: The onset of hyperglycemia after oral administration of diazoxide is rapid, with a peak effect observed around five hours in rats. The duration of the hyperglycemic effect is dose-dependent. In clinical studies with this compound Extended-Release (DCCR), increases in blood glucose were typically observed early in the treatment, often during the dose titration phase.
Q3: What are the typical signs of hyperglycemia in laboratory animals?
A3: Common signs of hyperglycemia in laboratory animals include polyuria (increased urination), polydipsia (increased thirst), and weight loss despite normal or increased food intake. In severe cases, animals may exhibit lethargy, dehydration, and signs of diabetic ketoacidosis (DKA), such as a fruity odor on the breath and deep, rapid breathing (Kussmaul breathing).[3]
Q4: Is the hyperglycemic effect of this compound reversible?
A4: Yes, the hyperglycemia induced by diazoxide is generally reversible upon cessation of the drug. Studies in rats have shown that the induced diabetic state is reversible.[4]
Q5: Are there any animal strains that are more susceptible to this compound-induced hyperglycemia?
A5: While specific comparative studies on this compound are limited, it is known that certain mouse strains, like the C57BL/6J mouse, are genetically predisposed to developing diet-induced type II diabetes and may exhibit more pronounced glycemic responses to hyperglycemic agents.[5] It is advisable to consider the genetic background of the animal model when designing studies with this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Sudden and Severe Hyperglycemia (e.g., >500 mg/dL) | - Incorrect dose of this compound administered.- Animal stress (handling, environment).- Underlying metabolic condition in the animal. | - Immediately verify the dose calculation and administration technique.- Minimize animal handling and other stressors.- Consider a temporary reduction in the this compound dose.- If severe symptoms are present (lethargy, dehydration), consider insulin administration as per the protocol below and consult with a veterinarian. |
| High Inter-Animal Variability in Blood Glucose Levels | - Inconsistent administration of this compound.- Genetic variability within the animal strain.- Differences in food and water consumption. | - Ensure precise and consistent dosing and administration techniques for all animals.- Use a well-characterized and genetically stable animal strain.- Monitor individual food and water intake. |
| Hyperglycemia with Significant Weight Loss | - Severe insulin deficiency leading to a catabolic state.- Dehydration due to osmotic diuresis.- Reduced food intake due to malaise. | - Consider initiating insulin therapy to manage hyperglycemia and prevent further weight loss.- Provide supplemental hydration (e.g., hydrogel packs or subcutaneous fluids).- Offer palatable, high-energy food to encourage eating. |
| Signs of Diabetic Ketoacidosis (DKA) (e.g., ketonuria, lethargy, rapid breathing) | - Prolonged and uncontrolled severe hyperglycemia. | - This is a veterinary emergency. Immediately discontinue this compound.- Administer insulin therapy as directed by a veterinarian.- Provide fluid and electrolyte replacement therapy. |
| Unexpected Mortality in Hyperglycemic Animals | - Severe hypoglycemia following an initial hyperglycemic spike (less common with diazoxide but possible with insulin treatment).- Severe DKA.- Organ toxicity (though less common with diazoxide at therapeutic doses). | - If insulin is used, monitor for hypoglycemia and provide a glucose source if needed.- Monitor for ketones in the urine to detect DKA early.- Review the literature for any known toxicities of this compound in your specific animal model and consider dose adjustments. |
Data Presentation
Table 1: Dose-Response of Oral Diazoxide on Blood Glucose Levels in Sprague-Dawley Rats
| Diazoxide Dose (mg/kg) | Maximum Blood Glucose (mg/dL) (Mean ± SD) | Time to Peak Effect (hours) |
| 300 | 305 ± 74 | 4 |
Data extracted from a study in tumor-bearing Sprague-Dawley rats. Control blood glucose was 119 ± 12 mg/dL.[4]
Table 2: Glycemic Outcomes of this compound Extended-Release (DCCR) in a Long-Term Study in Patients with Prader-Willi Syndrome
| Parameter | Baseline (Mean ± SD) | Week 26 (Mean Change ± SD) | 15 Months (Mean Change ± SD) |
| Fasting Glucose (mmol/L) | N/A | +0.35 ± 0.81 | +0.11 ± 0.61 |
| HbA1c (%) | 5.55 ± 0.41 | +0.19 ± 0.50 | +0.03 ± 0.38 |
Data from a long-term, open-label extension study. Hyperglycemia-related adverse events were reported in 33.6% of participants and were generally manageable.[6]
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Rodents
Objective: To accurately monitor blood glucose levels in rodents treated with this compound.
Materials:
-
Handheld glucometer and compatible test strips
-
Sterile lancets (25-28 gauge) or scalpel blades
-
70% ethanol (B145695) wipes
-
Gauze pads
-
Restraining device appropriate for the species (e.g., mouse or rat restrainer)
Procedure:
-
Acclimatization: Acclimatize the animals to the handling and restraint procedures for several days before the experiment to minimize stress-induced hyperglycemia.
-
Baseline Measurement: Before administering this compound, obtain a baseline blood glucose reading.
-
Restraint: Gently restrain the animal. For mice and rats, the tail is the preferred site for blood collection.
-
Site Preparation: Clean the tip of the tail with a 70% ethanol wipe and allow it to air dry completely.
-
Blood Collection:
-
Mice: Make a small nick (1-2 mm) at the very tip of the tail using a sterile scalpel blade.
-
Rats: Use a sterile lancet to prick the lateral tail vein.
-
-
Glucose Measurement: Gently massage the base of the tail to obtain a small drop of blood. Discard the first drop and apply the second drop to the glucometer test strip.
-
Post-Sampling Care: Apply gentle pressure to the incision site with a clean gauze pad to stop any bleeding.
-
Monitoring Schedule:
-
Acute Studies: Measure blood glucose at baseline (0 hours), and then at 1, 2, 4, 6, and 8 hours post-Diazoxide Choline administration.
-
Chronic Studies: After the initial acute monitoring, measure fasting blood glucose at least twice weekly. Increase the frequency of monitoring if hyperglycemia is detected or if the this compound dose is adjusted.[7]
-
Protocol 2: Management of Severe Hyperglycemia with Insulin
Objective: To safely manage severe hyperglycemia (e.g., blood glucose > 400 mg/dL with clinical signs) in rodents treated with this compound.
Disclaimer: This is a general guideline. The appropriate insulin type, dose, and frequency should be determined in consultation with a veterinarian and optimized for your specific animal model and experimental conditions.
Materials:
-
Long-acting insulin (e.g., insulin glargine, protamine zinc insulin - PZI)
-
Insulin syringes (U-100)
-
Sterile saline for dilution (if necessary)
-
Blood glucose monitoring supplies (as per Protocol 1)
Procedure:
-
Confirmation of Hyperglycemia: Confirm severe hyperglycemia with a blood glucose measurement.
-
Insulin Selection: Long-acting insulins are generally preferred for providing a more stable reduction in blood glucose and avoiding rapid fluctuations.
-
Starting Dose (Rodents):
-
Administration: Administer the insulin subcutaneously in the scruff of the neck.
-
Monitoring Post-Insulin Administration:
-
Monitor blood glucose every 1-2 hours for the first 4-6 hours after insulin administration to assess the response and check for hypoglycemia.
-
Continue to monitor blood glucose 2-3 times daily until levels are stable in a safe range (e.g., 150-250 mg/dL).
-
-
Dose Titration:
-
If blood glucose remains high, the insulin dose may be cautiously increased.
-
If hypoglycemia occurs, the dose should be reduced.
-
-
Supportive Care: Ensure the animal has free access to food and water. Provide supplemental hydration if necessary.
Visualizations
Caption: Signaling pathway of this compound-induced hyperglycemia.
Caption: Experimental workflow for managing hyperglycemia.
Caption: Logical relationship for troubleshooting adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. On the mechanism of diazoxide-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nysora.com [nysora.com]
- 4. Effects of diazoxide-induced reversible diabetes on chemically induced autochthonous mammary carcinomas in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diet-induced type II diabetes in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RF24 | PSUN94 Long-Term Safety of this compound Extended-Release (DCCR) Tablets in Patients with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 8. Short- and Longterm Glycemic Control of Streptozotocin-Induced Diabetic Rats Using Different Insulin Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Diazoxide choline dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Diazoxide (B193173) Choline (DCCR) dosage to minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Diazoxide Choline?
This compound is a controlled-release formulation of diazoxide, which functions as a potent activator of ATP-sensitive potassium (KATP) channels.[1][2][3] These channels are crucial in linking the metabolic state of a cell to its electrical excitability and are found in various tissues, including pancreatic β-cells, vascular smooth muscle, and neurons in the hypothalamus.[1][2][3] By opening KATP channels, diazoxide leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration. In pancreatic β-cells, this cascade of events leads to the inhibition of insulin (B600854) secretion.[1][2]
Q2: What are the primary off-target effects of this compound, and what are their mechanisms?
The most commonly reported off-target effects of this compound are hyperglycemia and peripheral edema.
-
Hyperglycemia: This is a direct consequence of this compound's primary mechanism of action. By activating KATP channels in pancreatic β-cells, it inhibits insulin release, leading to elevated blood glucose levels.[1][4] Some studies also suggest that diazoxide may directly increase hepatic glucose production and inhibit glucose uptake by peripheral tissues.[5]
-
Peripheral Edema: The exact mechanism is not fully elucidated, but it is thought to be related to the vasodilation effect of diazoxide on vascular smooth muscle cells, also mediated by KATP channel activation.[2] This can lead to fluid retention. Clinical data indicates that peripheral edema is often mild to moderate and tends to occur early in treatment.[6][7]
Q3: Where can I find a starting point for dosing this compound in my experiments?
For in vivo studies, particularly in models of Prader-Willi Syndrome (PWS), a weight-based titration schedule is recommended. Clinical trials have utilized a starting dose and gradual escalation to a target maintenance dose. For in vitro experiments, the optimal concentration will depend on the cell type and the specific assay. It is advisable to perform a dose-response curve to determine the EC50 for the desired effect and the IC50 for any observed toxicity.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect on insulin secretion in pancreatic β-cell lines (e.g., MIN6, INS-1) | 1. Cell line health and passage number.2. Incorrect glucose concentration for stimulation.3. Inappropriate this compound concentration.4. Issues with the insulin detection assay (e.g., ELISA). | 1. Use cells at a low passage number and ensure they are healthy and have not lost their glucose-responsive phenotype.2. Confirm the use of a stimulatory glucose concentration (e.g., 16.7 mM) to induce insulin secretion.3. Perform a dose-response curve to identify the optimal concentration range for your specific cell line and experimental conditions.4. Include appropriate positive and negative controls in your assay to validate the detection method. |
| High cell death or cytotoxicity observed | 1. This compound concentration is too high.2. Solvent toxicity (e.g., DMSO).3. Prolonged incubation time. | 1. Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.2. Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1% for DMSO).3. Optimize the incubation time to achieve the desired effect without causing significant cell death. |
| Difficulty in measuring changes in membrane potential | 1. Low sensitivity of the fluorescent dye.2. Inadequate cell loading with the dye.3. Phototoxicity from excessive light exposure. | 1. Use a high-quality, sensitive membrane potential dye.2. Optimize the dye loading concentration and incubation time according to the manufacturer's protocol.3. Minimize light exposure to the cells after dye loading to prevent photobleaching and phototoxicity. |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant hyperglycemia in animal models | 1. Dosage is too high for the specific animal model.2. Individual animal sensitivity. | 1. Reduce the dosage of this compound. A gradual dose titration is recommended to find the optimal therapeutic window with minimal hyperglycemia.2. Monitor blood glucose levels regularly. If significant hyperglycemia persists, consider a lower maintenance dose or temporary interruption of treatment. |
| Development of peripheral edema | 1. Fluid retention due to vasodilation.2. High dosage. | 1. Monitor for signs of edema (e.g., increased limb circumference, pitting).2. If edema is observed, consider reducing the dose. In some clinical settings, diuretics have been used to manage this side effect.[8][9] |
| Lack of efficacy in reducing hyperphagia or other target behaviors | 1. Insufficient dosage.2. Inappropriate animal model.3. Variability in drug absorption. | 1. Gradually increase the dose while carefully monitoring for off-target effects.2. Ensure the chosen animal model is appropriate and validated for the intended research question (e.g., Magel2-null mouse model for PWS).[6]3. The controlled-release formulation of this compound is designed to provide stable plasma concentrations.[6] If absorption is a concern, consider pharmacokinetic studies. |
Data Presentation
In Vivo Dosage Titration Schedules (from Human Clinical Trials for PWS)
The following tables summarize the weight-based dosage titration schedules used in clinical trials for this compound Controlled-Release (DCCR) in patients with Prader-Willi Syndrome. These can serve as a reference for designing preclinical studies.
Table 1: Recommended Dosing for this compound (Vykat XR) [10]
| Weight | Starting Dosage (Weeks 1-2) | Titration Dosage (Weeks 3-4) | Titration Dosage (Weeks 5-6) | Target Maintenance Dose |
| 20 to <30 kg | 25 mg daily | 50 mg daily | 75 mg daily | 100 mg daily |
| 30 to <40 kg | 75 mg daily | 150 mg daily | 150 mg daily | 150 mg daily |
| 40 to <65 kg | 75 mg daily | 150 mg daily | 225 mg daily | 225 mg daily |
| 65 to <100 kg | 150 mg daily | 225 mg daily | 300 mg daily | 375 mg daily |
| 100 to <135 kg | 150 mg daily | 300 mg daily | 375 mg daily | 450 mg daily |
| ≥135 kg | 150 mg daily | 300 mg daily | 450 mg daily | 525 mg daily |
Table 2: Dosage Modifications for Concomitant Use with Strong CYP1A2 Inhibitors [10]
| Weight | Starting Dosage (Weeks 1-2) | Titration Dosage (Weeks 3-4) | Titration Dosage (Weeks 5-6) | Target Maintenance Dose |
| 20 to <30 kg | 25 mg daily | 25 mg daily | 50 mg daily | 75 mg daily |
| 30 to <40 kg | 50 mg daily | 100 mg daily | 100 mg daily | 100 mg daily |
| 40 to <65 kg | 50 mg daily | 100 mg daily | 150 mg daily | 150 mg daily |
| 65 to <100 kg | 100 mg daily | 150 mg daily | 200 mg daily | 250 mg daily |
| 100 to <135 kg | 100 mg daily | 200 mg daily | 250 mg daily | 300 mg daily |
| ≥135 kg | 100 mg daily | 200 mg daily | 300 mg daily | 325 mg daily |
In Vitro Dose-Response Data (Hypothetical Example)
Table 3: Hypothetical Dose-Response of a KATP Channel Opener in Pancreatic β-Cells [11]
| Concentration (µM) | Inhibition of Glucose-Stimulated Insulin Secretion (%) | Cell Viability (%) |
| 0.1 | 15 | 98 |
| 1 | 45 | 95 |
| 10 | 85 | 92 |
| 50 | 95 | 70 |
| 100 | 98 | 45 |
Experimental Protocols
Protocol 1: In Vitro Insulin Secretion Assay using MIN6 Cells
Objective: To assess the dose-dependent effect of this compound on glucose-stimulated insulin secretion (GSIS).
Materials:
-
MIN6 cell line
-
Culture medium (DMEM with high glucose, supplemented with FBS, penicillin-streptomycin, and β-mercaptoethanol)
-
Krebs-Ringer Bicarbonate (KRB) buffer with 2.5 mM glucose (low glucose)
-
KRB buffer with 16.7 mM glucose (high glucose)
-
This compound stock solution
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Plate MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells gently with low glucose KRB buffer. Pre-incubate the cells in this buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.
-
Stimulation and Treatment:
-
Aspirate the pre-incubation buffer.
-
Add high glucose KRB buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control to the respective wells.
-
Include a low glucose control (KRB with 2.5 mM glucose) and a high glucose control (KRB with 16.7 mM glucose without this compound).
-
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well and centrifuge to remove any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
Protocol 2: In Vivo Assessment of this compound in a PWS Mouse Model (Magel2-null)
Objective: To evaluate the efficacy of this compound in reducing hyperphagia and its impact on body weight and glucose metabolism.
Materials:
-
Magel2-null mice and wild-type littermate controls
-
This compound Controlled-Release formulation for oral administration
-
Standard chow or high-fat diet
-
Glucometer and test strips
-
Metabolic cages for food intake measurement
-
Equipment for body composition analysis (e.g., DEXA)
Procedure:
-
Animal Acclimation: Acclimate mice to individual housing and the specific diet for at least one week before the start of the experiment.
-
Baseline Measurements: Record baseline body weight, food intake, and fasting blood glucose for all animals.
-
Dose Administration:
-
Prepare a dosing solution of this compound in an appropriate vehicle.
-
Administer this compound or vehicle control orally once daily.
-
Start with a low dose (e.g., 1.5 mg/kg) and titrate upwards every two weeks to the target dose (e.g., 4.2 mg/kg), mimicking clinical trial protocols.[12]
-
-
Monitoring:
-
Food Intake and Body Weight: Measure daily.
-
Blood Glucose: Monitor fasting blood glucose levels regularly (e.g., weekly).
-
Peripheral Edema: Visually inspect limbs for any signs of swelling.
-
-
Endpoint Analysis:
-
At the end of the study period, perform body composition analysis.
-
Collect blood samples for measuring plasma insulin and other metabolic parameters.
-
Tissues can be collected for further analysis (e.g., gene expression in the hypothalamus).
-
Mandatory Visualizations
Caption: On-Target Signaling Pathway of this compound in Pancreatic β-Cells.
Caption: Experimental Workflow for Optimizing this compound Dosage.
Caption: Troubleshooting Logic for Managing Off-Target Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OR35-07 The Glycemic Outcomes of this compound Extended-Release (DCCR) Tablets for Administered for Hyperphagia in Individuals with Prader-Willi Syndrome Over 4 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
- 8. Efficacy and safety of diazoxide for treating hyperinsulinemic hypoglycemia: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 9. Efficacy and safety of diazoxide for treating hyperinsulinemic hypoglycemia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fpwr.org [fpwr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Navigating the Nuances of Diazoxide Choline: A Technical Support Guide
For researchers and drug development professionals working with Diazoxide (B193173) Choline (B1196258), ensuring its stability and integrity throughout experimental procedures is paramount. This technical support center provides detailed guidance on the stability of Diazoxide Choline under various conditions, offering troubleshooting advice and in-depth experimental protocols to address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its hygroscopic nature and the potential for dissociation of the choline salt. As a hygroscopic compound, it readily absorbs moisture from the atmosphere, which can lead to chemical degradation and physical changes.[1] Additionally, under certain conditions, particularly in the presence of water, the choline salt can dissociate, reverting to the diazoxide freeform.[2]
Q2: How should this compound be stored to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a dry and well-ventilated area, preferably under refrigerated conditions. This minimizes exposure to moisture and slows potential degradation. For long-term storage, it is crucial to protect the compound from high humidity and elevated temperatures.
Q3: What are the known polymorphic forms of this compound?
A3: this compound is known to exist in at least two anhydrous polymorphic forms, Form A and Form B. Form B is the most thermodynamically stable form.[2] Form A can readily convert to Form B, especially in the presence of various solvents.[2] This polymorphic transformation is an important consideration in formulation and development, as different forms can have different physical properties, including solubility and stability.
Q4: Are there any known incompatibilities with common excipients?
A4: Yes, there is evidence of potential incompatibility with certain excipients. For instance, in a stability study of a this compound formulation, a significant decrease in recovery (81.3%) was observed after one month at 50°C in the presence of mannitol (B672).[3] This suggests a potential interaction that could compromise the stability of the active pharmaceutical ingredient (API). Therefore, thorough compatibility studies are essential when developing new formulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty achieving complete dissolution | - Inappropriate solvent selection.- Use of the less soluble polymorphic form. | - Refer to the solubility data in Table 2. Consider using solvents such as acetonitrile, acetone, ethanol, IPA, MEK, DMF, or methanol (B129727) where it has some solubility.[2]- Ensure you are working with the desired polymorphic form, as solubility can differ. |
| Precipitation of the compound from solution | - Change in temperature or solvent composition.- Dissociation of the choline salt. | - Maintain consistent temperature and solvent ratios throughout your experiment.- Avoid the addition of anti-solvents like water, cyclohexane, or toluene (B28343) unless controlled precipitation is intended.[2] If working in an aqueous environment is necessary, be aware of the potential for dissociation to the less soluble diazoxide freeform.[2] |
| Compound appears clumpy or sticky | - Absorption of moisture due to its hygroscopic nature.[1] | - Handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.- Minimize the time the container is open to the atmosphere.- Store the compound with a desiccant. |
| Inconsistent analytical results | - Degradation of the compound.- Issues with the analytical method. | - Review storage and handling procedures to minimize degradation.- Use a validated stability-indicating HPLC method to ensure that you are accurately quantifying the parent compound and separating it from any potential degradants. Refer to the protocol outlined in Table 3. |
Data on Stability and Physicochemical Properties
Table 1: Summary of this compound Stability
| Condition | Observation | Reference |
| Hygroscopicity | Readily absorbs moisture, which can lead to instability and degradation. | [1] |
| Polymorphism | Exists as two primary anhydrous forms (A and B), with Form B being the most thermodynamically stable. Form A converts to Form B in various solvents. | [2] |
| Aqueous Environment | Can dissociate to the diazoxide freeform, especially during crystallization with water as a cosolvent. | [2] |
| Excipient Compatibility | Potential incompatibility with mannitol at elevated temperatures (50°C), showing 81.3% recovery after 1 month. | [3] |
Table 2: Solubility of this compound
| Solvents with Some Solubility | Anti-solvents (Poor Solubility) | Reference |
| Acetonitrile | Dioxane | [2] |
| Acetone | Methyl tert-butyl ether (MTBE) | [2] |
| Ethanol | Ethyl acetate (B1210297) (EtOAc) | [2] |
| Isopropyl alcohol (IPA) | Isopropyl acetate (IPAc) | [2] |
| Methyl ethyl ketone (MEK) | Tetrahydrofuran (THF) | [2] |
| Dimethylformamide (DMF) | Water | [2] |
| Methanol | Cyclohexane | [2] |
| Heptane | [2] | |
| Dichloromethane (CH2Cl2) | [2] | |
| Toluene | [2] |
Experimental Protocols
Table 3: Stability-Indicating HPLC Method for this compound and Related Substances
| Parameter | Condition | Reference |
| Apparatus | Liquid chromatographic system with a variable wavelength UV detector and integrator. | [1] |
| Column | Zorbax SB C18, 250 x 4.6mm, 5.0µm, or equivalent. | [1] |
| Mobile Phase A | Buffer: Acetonitrile | [1] |
| Mobile Phase B | Acetonitrile: Methanol | [1] |
| Buffer Preparation | 1.74 g Di-potassium hydrogen phosphate (B84403) (K2HPO4) and 2.0 g of 1-Octane sulfonic acid sodium salt anhydrous in 1000 mL of Milli-Q water. Sonicate to dissolve. Adjust pH to 7.2 ± 0.05 with dilute Orthophosphoric acid. Filter through a 0.22 µm PVDF filter and degas. | [1] |
| Flow Rate | As per validated method. | [1] |
| Detection | UV, wavelength as per validated method. | [1] |
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate important pathways and workflows related to this compound.
References
Troubleshooting inconsistent results in Diazoxide choline experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diazoxide (B193173) Choline (B1196258) (DCCR). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is Diazoxide Choline and what is its primary mechanism of action?
This compound is the choline salt of diazoxide, formulated as a controlled-release tablet for enhanced solubility and stable plasma concentrations.[1][2] Its primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels.[3] These channels are crucial in linking cellular metabolism to membrane excitability in various tissues, including the pancreas, heart, and vascular smooth muscle.[4] By binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, diazoxide keeps the channel in an open state.[5] This leads to hyperpolarization of the cell membrane, which in turn inhibits insulin (B600854) release from pancreatic beta cells and causes relaxation of vascular smooth muscle.[3][4]
2. How should I prepare this compound for in vitro experiments?
This compound displays some solubility in solvents like acetonitrile, acetone, ethanol, isopropyl alcohol (IPA), methyl ethyl ketone (MEK), dimethylformamide (DMF), and methanol.[6] For crystallization, a binary-solvent system of THF and MTBE or IPA and MTBE can be used.[4][6] The choline salt form significantly enhances aqueous solubility compared to diazoxide alone.[5][7] For cell culture experiments, it is crucial to first prepare a stock solution in a suitable solvent and then dilute it to the final concentration in the culture medium. Always verify the final concentration and the tolerance of your specific cell line to the solvent.
3. I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?
Beyond its intended effect on KATP channels, diazoxide can have off-target effects, particularly on mitochondria.[8][9] At concentrations commonly used in vitro (100 to 1000 μM), diazoxide has been shown to decrease mitochondrial membrane potential, which can lead to cellular stress and apoptosis.[8][9] It can also affect mitochondrial calcium transport and inhibit the respiratory chain.[8][10] To investigate if cytotoxicity is due to off-target mitochondrial effects, consider the following:
-
Dose-response analysis: Determine if the cytotoxicity is observed at concentrations higher than those required for KATP channel activation.
-
Mitochondrial health assays: Use assays to measure mitochondrial membrane potential (e.g., with TMRE dye) or reactive oxygen species (ROS) production to assess mitochondrial function in your experimental system.[1]
-
Use of controls: Include control compounds that modulate mitochondrial function to help distinguish between on-target and off-target effects.
4. My in vivo study shows significant hyperglycemia. How can I troubleshoot this?
Hyperglycemia is a known side effect of diazoxide, resulting from its inhibition of insulin release.[8][11] In animal studies, this effect can be pronounced.[11][12] To manage and interpret this, consider the following:
-
Blood glucose monitoring: Regularly monitor blood glucose levels in your study animals.[13]
-
Dose adjustments: If hyperglycemia is severe, consider adjusting the dose of this compound.
-
Insulin co-administration: In some experimental models, co-administration of insulin may be necessary to manage hyperglycemia.[14]
-
Mechanism investigation: Diazoxide-induced hyperglycemia may not solely be due to decreased insulin. It might also directly increase hepatic glucose production and inhibit glucose uptake.[11] Investigating these pathways in your model could provide further insights.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from procedural inconsistencies to off-target effects. The following guide provides a structured approach to troubleshooting.
My experimental results with this compound are not consistent. How can I identify the problem?
Inconsistent results can be frustrating. This workflow can help you systematically troubleshoot the issue.
Signaling Pathway
What is the signaling pathway activated by this compound?
This compound acts as a KATP channel opener. The diagram below illustrates its mechanism of action and the downstream cellular effects.
Experimental Protocols
Protocol: In Vitro Insulin Secretion Assay from Pancreatic Islets
This protocol is adapted from methodologies described for studying the effects of diazoxide on insulin secretion.[15][16][17][18]
1. Materials:
-
Isolated pancreatic islets (e.g., from rat or mouse) or insulin-secreting cell lines (e.g., INS-1, MIN6).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Glucose solutions of varying concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulation).
-
This compound stock solution (e.g., in DMSO or ethanol).
-
Insulin ELISA kit.
2. Islet/Cell Preparation:
-
If using isolated islets, allow them to recover in culture medium for at least 1 hour after isolation.
-
If using cell lines, seed them in 24-well plates and grow to ~80% confluency.
3. Insulin Secretion Assay:
-
Pre-incubation: Gently wash the islets/cells twice with KRB buffer containing 2.8 mM glucose. Pre-incubate for 1 hour at 37°C in the same buffer to allow insulin secretion to return to basal levels.
-
Basal Secretion: Replace the pre-incubation buffer with fresh KRB buffer containing 2.8 mM glucose, with or without the desired concentration of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the basal buffer with KRB buffer containing 16.7 mM glucose, with or without this compound. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.
-
Cell Lysis: After collecting the supernatant, lyse the cells/islets to measure total insulin content.
4. Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants and cell lysates using an insulin ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Normalize the amount of secreted insulin to the total insulin content or total protein content.
-
Compare the insulin secretion in the presence and absence of this compound under both basal and glucose-stimulated conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of diazoxide.
Table 1: In Vitro Effects of Diazoxide on Insulin Secretion
| Cell/Tissue Model | Diazoxide Concentration | Effect on Insulin Secretion | Reference |
| 2D Monolayer β-cells | 100 µM | Almost complete loss of insulin release | [16] |
| 3D β-cell Spheroids | 0.3 - 300 µM | Dose-dependent inhibition | [16] |
| Isolated Perfused Rat Pancreas | 325 µM | Effective inhibition of secretagogue-induced insulin release | [15] |
Table 2: Off-Target Effects of Diazoxide on Mitochondrial Function
| Parameter | Diazoxide Concentration | Observed Effect | Cell/Tissue Model | Reference |
| Mitochondrial Membrane Potential | 100 - 1000 µM | Reversible decrease | Mouse Pancreatic β-cells | [8] |
| Ca2+ Uptake (IC50) | 104 ± 15 µM | Inhibition | Subsarcolemmal Mitochondria | [10] |
| Ca2+ Release | 100 µM | Accelerated release | Ca2+-loaded Mitochondria | [8][10] |
| ATP Content | 500 µM | 29% decrease | Pancreatic Islets (20 mM glucose) | [8] |
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. This compound | 1098065-76-9 | Benchchem [benchchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. US8975279B2 - Amine salts of laquinimod - Google Patents [patents.google.com]
- 8. Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the mechanism of diazoxide-induced hyperglycemia [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of diazoxide hyperglycemia in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral administration of the KATP channel opener diazoxide ameliorates disease progression in a murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of glucagon secretion by diazoxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Distinct effect of diazoxide on insulin secretion stimulated by protein kinase A and protein kinase C in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of diazoxide on insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diazoxide Choline In Vitro Dose-Response Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on in vitro dose-response curve optimization for diazoxide (B193173) choline (B1196258).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of diazoxide choline in vitro?
A1: this compound is a potent activator of ATP-sensitive potassium (KATP) channels.[1][2] Its primary target is the KATP channel complex, which is typically composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit.[3][4][5] By binding to the SUR1 subunit, diazoxide promotes the opening of the Kir6.2 channel, leading to potassium ion efflux from the cell.[1][6] This efflux causes hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, reducing intracellular calcium concentration.[1][3] This mechanism is crucial in cell types like pancreatic β-cells, where it inhibits insulin (B600854) secretion.[1][3]
Q2: Which cell lines are appropriate for studying this compound's effect on KATP channels?
A2: The choice of cell line is critical for obtaining relevant data. Commonly used models include:
-
HEK293 cells stably expressing Kir6.2 and SUR1 subunits: This is a widely used recombinant system that allows for the specific investigation of the pancreatic β-cell type KATP channel.[1][7]
-
INS-1 or MIN6 cells: These are rat and mouse insulinoma cell lines, respectively, that endogenously express KATP channels and are suitable for insulin secretion assays.[7]
-
Primary pancreatic islets: While more complex to work with, they provide a more physiologically relevant system.
Q3: What is a typical in vitro concentration range for generating a this compound dose-response curve?
A3: Based on in vitro studies of diazoxide and similar KATP channel openers, a concentration range of 10 nM to 100 µM is a reasonable starting point. For more potent analogs, this range might be shifted to lower concentrations. It is recommended to perform a wide dose range in initial experiments to capture the full dose-response curve.
Troubleshooting Guides
Poor or No Response to this compound
| Potential Cause | Troubleshooting Steps |
| Low KATP Channel Expression | Verify the expression of Kir6.2 and SUR1 subunits in your cell line using techniques like qPCR or Western blotting. Ensure you are using a cell line with robust and stable expression. |
| Incorrect Assay Buffer Composition | Ensure your assay buffer contains appropriate concentrations of ions, particularly potassium. Low extracellular potassium is often necessary to establish a sufficient electrochemical gradient for potassium efflux. |
| Cell Health Issues | Monitor cell viability and confluence. Over-confluent or unhealthy cells may not respond appropriately. Ensure consistent cell seeding density. |
| Compound Instability | Prepare fresh solutions of this compound for each experiment. Ensure proper storage of stock solutions to prevent degradation. |
| Presence of KATP Channel Inhibitors | Some cell culture media components or other experimental reagents might have inhibitory effects on KATP channels. Test for such interference by running appropriate controls. |
High Background Signal or Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Use an automated cell counter to ensure uniform cell numbers in each well. Pay attention to pipetting techniques to avoid cell clumping. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Alternatively, fill the outer wells with sterile buffer or media. |
| Dye Loading Issues (Thallium Flux/Membrane Potential Assays) | Optimize dye loading time and concentration. Ensure cells are washed properly to remove excess dye. Inconsistent dye loading can lead to high well-to-well variability.[7] |
| Instrument Settings | Optimize the settings of your plate reader or fluorescence microscope, including excitation/emission wavelengths, gain, and read height, to maximize the signal-to-noise ratio. |
| Reagent Variability | Use reagents from the same batch for an entire experiment to minimize variability. Validate new batches of critical reagents before use. |
Quantitative Data Summary
The following table provides a summary of typical quantitative data for KATP channel modulators in vitro. Note that specific values for this compound may vary depending on the experimental conditions and cell line used.
| Parameter | Diazoxide | Pinacidil (another KATP opener) | Glibenclamide (KATP closer) | Reference/Assay |
| EC50 | ~5-50 µM | ~11 µM | N/A | [1][8], Thallium Flux Assay |
| IC50 | N/A | N/A | ~1-10 nM | Thallium Flux Assay |
| Optimal Cell Density | 50,000 cells/well (96-well plate) | 50,000 cells/well (96-well plate) | 50,000 cells/well (96-well plate) | [7], Thallium Flux Assay |
| Compound Incubation Time | 15-30 minutes | 15-30 minutes | 15-30 minutes | [7], Thallium Flux Assay |
Experimental Protocols
Thallium Flux Assay for KATP Channel Activity
This assay measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels using a Tl+-sensitive fluorescent dye. It is a high-throughput method suitable for screening and characterizing KATP channel openers.[7]
Materials:
-
HEK293 cells stably expressing Kir6.2 and SUR1 subunits
-
96-well black, clear-bottom microplates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)
-
This compound
-
Positive control (e.g., another known KATP opener like Pinacidil)
-
Negative control (e.g., a KATP channel blocker like Glibenclamide)
-
Stimulus buffer containing thallium sulfate
-
Fluorescence plate reader with an automated injection system
Protocol:
-
Cell Culture: Seed HEK293 cells in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading: Wash the cells once with assay buffer. Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate for 60-90 minutes at 37°C.[7]
-
Compound Addition: Prepare serial dilutions of this compound and controls in assay buffer. Add the compounds to the wells and incubate for 15-30 minutes at room temperature.[7]
-
Thallium Flux Measurement: Place the plate in the fluorescence plate reader. Initiate reading and inject the stimulus buffer containing thallium sulfate.
-
Data Analysis: Record the fluorescence intensity over time. The rate of fluorescence increase corresponds to the rate of Tl+ influx. Calculate the initial flux rate and normalize to controls. Determine the EC50 value for this compound by fitting the dose-response data to a suitable pharmacological model.
Membrane Potential Assay
This assay measures changes in the cell membrane potential in response to KATP channel opening.
Materials:
-
Cell line expressing KATP channels (e.g., INS-1 or transfected HEK293)
-
96-well black, clear-bottom microplates
-
Assay buffer
-
Voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound and controls
-
High potassium solution (for depolarization control)
-
Fluorescence plate reader
Protocol:
-
Cell Culture: Seed cells in a 96-well plate and culture to the desired confluence.
-
Dye Loading: Load the cells with the voltage-sensitive dye as per the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of this compound and controls to the wells and incubate.
-
Fluorescence Measurement: Measure the baseline fluorescence. For detecting activators, the cell membrane will hyperpolarize. A subsequent addition of a high potassium solution will cause depolarization, and the magnitude of this change will be greater in the presence of an activator.[9][10]
-
Data Analysis: Calculate the change in fluorescence in response to the compound. Generate a dose-response curve and calculate the EC50 value.
Mandatory Visualizations
Caption: Experimental workflow for in vitro dose-response analysis.
Caption: this compound signaling pathway.
References
- 1. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1098065-76-9 | Benchchem [benchchem.com]
- 3. Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]
- 5. Activation of KATP channels in pain modulation: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]
- 9. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Figure 2: [Fluorescence-based Membrane Potential Assay Format...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing fluid retention side effects in animal studies of Diazoxide choline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diazoxide (B193173) Choline (B1196258) in animal studies, with a specific focus on addressing the side effect of fluid retention.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Diazoxide Choline?
This compound is the choline salt of diazoxide, a potent activator of ATP-sensitive potassium (KATP) channels.[1][2] By opening these channels, diazoxide hyperpolarizes the cell membrane, which in turn inhibits the influx of calcium ions through voltage-gated calcium channels.[2] This reduction in intracellular calcium leads to the relaxation of smooth muscle cells in blood vessels and the inhibition of insulin (B600854) secretion from pancreatic beta-cells.[2]
Q2: Why does this compound sometimes cause fluid retention in animal studies?
The fluid retention observed with diazoxide administration is thought to be linked to its activation of KATP channels in the kidney. This can stimulate the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade that regulates fluid and electrolyte balance.[3] Activation of the RAAS leads to increased sodium and water reabsorption in the kidneys, which can result in fluid retention and edema.[3]
Q3: What are the typical signs of fluid retention in rodents?
Fluid retention in rodents can manifest as:
-
Peripheral Edema: Swelling of the paws, which can be quantified using a plethysmometer.
-
Weight Gain: A sudden or steady increase in body weight that is not attributable to normal growth or changes in food intake.
-
Pitting Edema: A persistent indentation of the skin after pressure is applied, though this can be difficult to observe in small animals.
-
General Appearance: A bloated or puffy appearance.
-
Reduced Urine Output: This can be monitored using metabolic cages.
Q4: Is there a known dose-response relationship for this compound and fluid retention in animal models?
Currently, there is a lack of publicly available, specific quantitative data from preclinical studies detailing a clear dose-response relationship between systemic this compound administration and the incidence or severity of fluid retention in rodent models. Clinical studies in humans have reported peripheral edema as a common treatment-emergent adverse event with the extended-release formulation of this compound (DCCR).[4][5][6][7] Researchers should therefore carefully monitor for signs of fluid retention across all dose levels in their animal studies.
Troubleshooting Guides
Issue 1: Observation of Paw Swelling (Edema) After this compound Administration
Potential Cause: Fluid retention as a pharmacological effect of this compound, likely mediated by the activation of the renin-angiotensin-aldosterone system (RAAS).
Troubleshooting Steps:
-
Quantify the Edema:
-
Utilize a plethysmometer to accurately measure paw volume before and at multiple time points after drug administration. This will provide quantitative data on the onset, severity, and duration of the edema.
-
-
Monitor Body Weight:
-
Record the animal's body weight daily. A significant increase can be indicative of systemic fluid retention.
-
-
Assess Overall Health:
-
Observe the animal for any other clinical signs of distress, such as changes in posture, activity level, or grooming habits.
-
-
Consider Dose Adjustment:
-
If the edema is severe or associated with other adverse effects, consider reducing the dose of this compound in subsequent cohorts to determine a dose with a better therapeutic window.
-
-
Evaluate Renal Function:
-
If the issue persists, consider collecting blood and urine samples to assess kidney function parameters (e.g., creatinine, BUN, urine specific gravity).
-
Issue 2: Unexpected or Rapid Weight Gain in Animals Treated with this compound
Potential Cause: Systemic fluid retention due to the renal effects of this compound.
Troubleshooting Steps:
-
Rule Out Other Causes:
-
Ensure the weight gain is not due to changes in food consumption. If not already being monitored, use metabolic cages to accurately measure food and water intake.
-
-
Correlate with Other Observations:
-
Check for other signs of fluid retention, such as peripheral edema (see Issue 1).
-
-
Monitor Fluid Balance:
-
If feasible, use metabolic cages to monitor urine output and water intake to get a clearer picture of the animal's fluid balance.
-
-
Consider a Diuretic Challenge:
-
In consultation with a veterinarian, a diuretic could be administered to see if it resolves the weight gain, which would be indicative of fluid retention. This is an experimental step and should be carefully considered within the context of the study design.
-
Data Presentation
Table 1: Incidence of Peripheral Edema with this compound Extended-Release (DCCR) in Human Clinical Trials
| Study Population | Treatment Group | Incidence of Peripheral Edema | Reference |
| Prader-Willi Syndrome | DCCR | 34.4% | [8] |
| Prader-Willi Syndrome | DCCR | Common adverse event | [9] |
| Prader-Willi Syndrome | DCCR | Common treatment-emergent adverse event | [4][6][7] |
Note: This data is from human clinical trials and is provided for context. The incidence and severity in preclinical animal models may vary.
Experimental Protocols
Protocol 1: Measurement of Paw Volume Using a Plethysmometer
Objective: To quantify the degree of paw edema in rodents.
Materials:
-
Plethysmometer
-
Conductive solution (if required by the plethysmometer model)
-
Animal restraining device (optional, depending on the animal's temperament)
Procedure:
-
Calibration: Calibrate the plethysmometer according to the manufacturer's instructions.
-
Baseline Measurement: Before administering this compound, gently restrain the animal and immerse one hind paw into the measuring tube of the plethysmometer up to a predetermined anatomical landmark (e.g., the lateral malleolus).
-
Record Volume: Record the paw volume displayed by the instrument. Repeat the measurement for the contralateral paw.
-
Post-Dosing Measurements: At specified time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), repeat the paw volume measurements for both hind paws.
-
Data Analysis: Calculate the change in paw volume from baseline for each time point. The percentage increase in paw volume can be calculated as: ((Post-dose volume - Baseline volume) / Baseline volume) * 100.
Protocol 2: Monitoring Fluid Balance Using Metabolic Cages
Objective: To assess the effect of this compound on water intake and urine output.
Materials:
-
Metabolic cages
-
Graduated water bottles
-
Urine collection tubes
Procedure:
-
Acclimation: Acclimate the animals to the metabolic cages for at least 24-48 hours before the start of the experiment.
-
Baseline Data Collection: For 24 hours prior to drug administration, record the initial volume of water in the bottle and the weight of the food provided.
-
Drug Administration: Administer this compound as per the study protocol.
-
Post-Dosing Data Collection: Over the next 24 hours (or other specified time period), record the final volume of water remaining in the bottle and the weight of the food consumed. Collect the urine from the collection tube and measure its volume.
-
Data Analysis: Calculate the total water intake and urine output for the 24-hour period. This data can be used to assess changes in fluid balance.
Mandatory Visualizations
References
- 1. KATP channels and islet hormone secretion: new insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. neurologylive.com [neurologylive.com]
- 6. Etiology of Drug-Induced Edema: A Review of Dihydropyridine, Thiazolidinedione, and Other Medications Causing Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Pharmacokinetics and response to diazoxide in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Drug-Drug Interaction Studies with Diazoxide Choline
Welcome to the technical support center for researchers investigating the potential for drug-drug interactions (DDIs) with Diazoxide choline (B1196258) in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing, conducting, and interpreting your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary areas of concern for drug-drug interactions with Diazoxide choline in preclinical studies?
A1: Based on clinical information, the primary areas of concern for DDIs with this compound revolve around its potential to interact with the cytochrome P450 (CYP) enzyme system. Specifically, co-administration with strong inhibitors or inducers of CYP1A2 and CYP3A4 may alter the plasma concentrations of this compound or co-administered drugs. Therefore, preclinical assessment should focus on:
-
CYP Inhibition: Determining if this compound can inhibit major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
-
CYP Induction: Assessing if this compound can induce the expression of key CYP enzymes.
-
Transporter Interactions: Investigating potential interactions with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can affect drug absorption and distribution.
Q2: We are observing significant variability in our in vitro CYP inhibition results. What could be the cause?
A2: Variability in in vitro CYP inhibition assays can stem from several factors. Please refer to the troubleshooting guide below for potential causes and solutions. Common issues include inconsistent cell viability, problems with the test compound's solubility, and variations in incubation conditions.
Q3: How do I interpret the IC50, EC50, and Emax values from my in vitro studies?
A3: These values are critical for predicting the clinical relevance of in vitro findings.
-
IC50 (Half-maximal inhibitory concentration): This value indicates the concentration of this compound required to inhibit 50% of a specific CYP enzyme's activity.[1] A lower IC50 value suggests a more potent inhibitor. This value is used in static models to predict the potential for a clinical DDI.
-
EC50 (Half-maximal effective concentration): In induction studies, this is the concentration of this compound that produces 50% of the maximal induction effect.[2]
-
Emax (Maximum effect): This represents the maximum induction of a CYP enzyme's expression or activity observed in response to this compound.[2]
These parameters are essential inputs for mechanistic static and dynamic models to predict the magnitude of DDIs in vivo.
Troubleshooting Guides
Troubleshooting In Vitro CYP Inhibition Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting; Poor solubility of this compound; Cell monolayer disruption. | Use calibrated pipettes and reverse pipetting for viscous solutions. Prepare fresh stock solutions and verify solubility. Handle cell plates gently. |
| No inhibition observed at expected concentrations | This compound is not a direct inhibitor; Incorrect substrate or enzyme concentration. | Consider performing a time-dependent inhibition assay.[3] Ensure substrate concentration is at or below the Km and the enzyme concentration is appropriate.[1] |
| Steep or flat dose-response curve | Inappropriate concentration range tested. | Conduct a range-finding experiment to determine a more appropriate concentration range bracketing the expected IC50. |
| Evidence of cytotoxicity | High concentrations of this compound are toxic to the cells. | Determine the cytotoxicity profile of this compound in the cell system used and test concentrations below the toxic threshold. |
Troubleshooting In Vitro Transporter Assays (P-gp & BCRP)
| Issue | Potential Cause | Recommended Solution |
| Low efflux ratio for positive control substrate | Poor cell monolayer integrity; Low transporter expression. | Check transepithelial electrical resistance (TEER) values.[4] Use a different cell lot or a cell line with higher transporter expression. |
| High passive permeability of test compound | Compound characteristics may mask transporter-mediated efflux. | Use a test system less sensitive to passive permeability, such as inside-out membrane vesicles.[5] |
| False-negative inhibitor results | The test compound has low passive permeability and does not reach the intracellular binding site. | Consider using membrane vesicles for compounds with low permeability.[5] |
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a general method for determining the IC50 of this compound for major CYP isoforms using human liver microsomes.
Materials:
-
Pooled human liver microsomes[6]
-
This compound
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)[7]
-
NADPH regenerating system[7]
-
Phosphate buffer (pH 7.4)[7]
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system for analysis[6]
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution.
-
Prepare a solution of the CYP-specific probe substrate in buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate human liver microsomes, the probe substrate, and varying concentrations of this compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model.[7]
-
In Vitro P-gp and BCRP Inhibition Assay (Transwell Assay)
This protocol describes a method to assess the inhibitory potential of this compound on P-gp and BCRP using a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells cultured on Transwell inserts[4]
-
This compound
-
P-gp probe substrate (e.g., Digoxin) and BCRP probe substrate (e.g., Estrone-3-sulfate)[5][8]
-
Hank's Balanced Salt Solution (HBSS) or similar transport buffer
-
Positive control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)[9]
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Integrity:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[4]
-
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer.
-
Add the probe substrate to the apical (A) or basolateral (B) compartment.
-
Add varying concentrations of this compound or a positive control inhibitor to both compartments.
-
Incubate at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At specified time points, collect samples from the receiver compartment.
-
Quantify the concentration of the probe substrate in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions.
-
Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
-
Calculate the percent inhibition of the probe substrate's efflux by this compound.
-
Determine the IC50 value for inhibition of transporter activity.
-
Data Presentation
Table 1: Example Data for In Vitro CYP450 Inhibition by this compound
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 |
| CYP2B6 | Bupropion | > 50 |
| CYP2C8 | Amodiaquine | 25.3 |
| CYP2C9 | Diclofenac | > 50 |
| CYP2C19 | S-Mephenytoin | 42.1 |
| CYP2D6 | Dextromethorphan | > 50 |
| CYP3A4 | Midazolam | 15.8 |
| CYP3A4 | Testosterone | 18.2 |
| Note: These are example data for illustrative purposes only and do not represent actual experimental results. |
Table 2: Example Data for In Vitro CYP450 Induction by this compound in Human Hepatocytes
| CYP Isoform | Emax (Fold Induction) | EC50 (µM) |
| CYP1A2 | 1.8 | > 100 |
| CYP2B6 | 2.5 | 75.6 |
| CYP3A4 | 3.1 | 55.2 |
| Note: These are example data for illustrative purposes only and do not represent actual experimental results. |
Table 3: Example Data for Transporter Inhibition by this compound
| Transporter | Probe Substrate | IC50 (µM) |
| P-glycoprotein (P-gp) | Digoxin | > 100 |
| BCRP | Estrone-3-sulfate | 85.4 |
| Note: These are example data for illustrative purposes only and do not represent actual experimental results. |
Visualizations
References
- 1. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. BCRP Inhibition | Evotec [evotec.com]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Knockout Transporter Cell Lines to Assess Substrate Potential Towards Efflux Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells [frontiersin.org]
Long-term stability of Diazoxide choline stock solutions for research
This technical support center provides guidance on the preparation, storage, and troubleshooting of Diazoxide (B193173) Choline stock solutions for research applications. As limited public data exists on the long-term stability of high-concentration stock solutions, this guide incorporates best practices for handling research compounds and outlines methods for users to validate stability within their own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Diazoxide Choline stock solutions?
While specific solubility data for this compound in a wide range of organic solvents is not extensively published, it has been noted to have some solubility in solvents such as acetonitrile, acetone, ethanol, isopropanol (B130326) (IPA), dimethylformamide (DMF), and methanol. For most in vitro research purposes, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules. However, it is crucial to use anhydrous, high-purity DMSO to minimize degradation.
Q2: How should I prepare a this compound stock solution in DMSO?
To prepare a stock solution, it is recommended to:
-
Use a high-purity, anhydrous grade of DMSO.
-
Weigh the desired amount of this compound powder accurately.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
To aid dissolution, gently vortex the solution. If necessary, brief sonication in a water bath can be used. Avoid excessive heating.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation.
-
Protect solutions from light by using amber vials or by wrapping vials in foil.
Q4: How long is a this compound stock solution in DMSO stable?
Currently, there is no publicly available, peer-reviewed data specifically detailing the long-term stability of this compound stock solutions in DMSO or other organic solvents. As a general guideline for small molecules in DMSO, stock solutions may be stable for at least one month at -20°C and up to six months at -80°C. However, it is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions and storage durations.
Q5: What are the potential degradation products of this compound?
While the specific degradation pathway of this compound in solution is not well-documented, potential impurities identified during synthesis include Sulfonamide urea (B33335) impurity, Urea impurity, Deschloro diazoxide impurity, Benzene sulfonamide impurity, and N-Acetyl impurity.[1] It is possible that similar degradation products could form over time in solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitation upon thawing | - Solution concentration is too high.- The stock solution has degraded.- Water has been introduced into the DMSO. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if necessary.- Prepare a new, lower-concentration stock solution.- Ensure the use of anhydrous DMSO and proper storage to prevent moisture absorption. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution.- Inaccurate initial concentration.- Repeated freeze-thaw cycles. | - Perform a stability check of your stock solution using an appropriate analytical method like HPLC-UV.- Prepare a fresh stock solution from new powder.- Ensure accurate weighing and solvent volume measurement during preparation.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Difficulty dissolving the compound | - Poor solubility in the chosen solvent at the desired concentration.- Quality of the solvent. | - Try gentle vortexing or brief sonication.- Consider preparing a more dilute stock solution.- Ensure the use of a fresh, unopened bottle of high-purity, anhydrous solvent. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated pipettes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into the tube. Record the exact weight.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 334.8 g/mol .
-
Volume (L) = (Weight (g) / 334.8 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of DMSO to the tube containing the this compound.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Stability Assessment of this compound Stock Solutions via HPLC-UV
This protocol provides a general framework. Specific parameters such as the column, mobile phase, and gradient may need to be optimized.
-
Materials and Equipment:
-
HPLC system with a UV detector and an autosampler.
-
C18 reverse-phase HPLC column.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphate (B84403) buffer or other suitable buffer.
-
This compound stock solution for testing.
-
Freshly prepared this compound solution of the same concentration to be used as a reference standard.
-
-
Procedure:
-
Preparation of Mobile Phase: A potential mobile phase could be a mixture of a phosphate aqueous solution (e.g., 10 mM potassium phosphate, monobasic) and acetonitrile.[2] The exact ratio should be optimized for good peak separation.
-
Sample Preparation:
-
Dilute an aliquot of the stored stock solution and a freshly prepared reference standard to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase or a suitable diluent.
-
-
HPLC Analysis:
-
Set the UV detection wavelength to approximately 265 nm.[2]
-
Inject equal volumes of the stored sample and the reference standard.
-
Record the chromatograms and integrate the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in the stored sample compared to the fresh reference standard:
-
% Remaining = (Peak Area of Stored Sample / Peak Area of Reference Standard) x 100%
-
-
A common threshold for stability is retaining at least 90% of the initial concentration.
-
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Technical Support Center: Mitigating the Vasodilatory Effects of Diazoxide Choline In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to manage and mitigate the vasodilatory effects of Diazoxide choline (B1196258) during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Diazoxide choline-induced vasodilation?
A1: this compound is a potent activator of ATP-sensitive potassium (KATP) channels.[1][2] In vascular smooth muscle cells, activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[1][3] This hyperpolarization inhibits the influx of calcium through voltage-gated calcium channels.[1][3] The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle, causing vasodilation and a subsequent drop in blood pressure.[1][4]
Q2: What are the common physiological consequences of this vasodilation in animal models?
A2: The most significant consequence is hypotension (a drop in blood pressure).[5] This can be accompanied by reflex tachycardia (an increased heart rate) as the body attempts to compensate for the fall in blood pressure. In severe cases, or in animals with compromised cardiovascular function, this can lead to reduced organ perfusion, which may confound experimental results or even lead to adverse outcomes for the animal.[5]
Q3: What classes of agents can be used to counteract this compound-induced vasodilation?
A3: Vasoconstrictors are the primary class of agents used to counteract this effect.[6] These can include, but are not limited to, alpha-adrenergic agonists (e.g., phenylephrine (B352888), norepinephrine) or vasopressin analogs. The choice of agent depends on the specific experimental context, the desired duration of action, and potential off-target effects.
Q4: Are there any alternative strategies to pharmacological intervention for mitigating vasodilation?
A4: While pharmacological co-administration is the most direct approach, other strategies can help manage the effects. These include careful dose-response studies to find the minimum effective dose of this compound with the least hemodynamic impact. Additionally, providing fluid support (e.g., pre-warmed saline) can help maintain blood volume and pressure.[7]
Troubleshooting Guide
Q1: My animal's blood pressure is dropping too rapidly and severely after this compound administration. What should I do?
A1:
-
Immediate Action: If the animal is showing signs of distress, reduce or stop the this compound infusion if possible. Administer a bolus of a rapid-acting vasoconstrictor (e.g., phenylephrine) and provide intravenous fluid support.
-
Protocol Adjustment: For future experiments, consider the following:
-
Lower the initial dose of this compound.
-
Administer this compound as a slower intravenous infusion rather than a bolus injection.
-
Prophylactically administer a vasoconstrictor prior to or concurrently with this compound.
-
Q2: I am observing significant variability in the vasodilatory response between my subjects. How can I reduce this?
A2:
-
Standardize Animal Conditions: Ensure all animals are of a similar age, weight, and strain.[8] Control for environmental factors such as ambient temperature, as this can affect baseline blood pressure.[9]
-
Acclimatize Animals: For non-anesthetized studies, ensure animals are adequately acclimatized to the experimental setup (e.g., restraint for tail-cuff measurements) to minimize stress-induced blood pressure fluctuations.[9]
-
Anesthesia Protocol: If using anesthesia, use a consistent anesthetic agent and depth of anesthesia, as many anesthetics have their own effects on the cardiovascular system.
Q3: The vasoconstrictor I'm using is causing significant off-target effects (e.g., excessive tachycardia, arrhythmias). What are my alternatives?
A3:
-
Change the Class of Agent: If you are using a broad-spectrum agent like norepinephrine, consider a more selective agent. For example, a selective alpha-1 adrenergic agonist like phenylephrine may produce less beta-adrenergic-mediated cardiac stimulation.
-
Dose Adjustment: Perform a dose-response study for the vasoconstrictor to find the lowest effective dose that normalizes blood pressure without causing significant side effects.
-
Combination Therapy: In some cases, using lower doses of two different classes of vasoconstrictors may achieve the desired effect with fewer side effects than a high dose of a single agent.
Experimental Protocols
Protocol: Co-administration of Phenylephrine to Mitigate this compound-Induced Hypotension in a Rat Model
This protocol describes a method for maintaining stable blood pressure in an anesthetized rat during the administration of this compound using the vasoconstrictor phenylephrine.
1. Materials and Reagents:
-
This compound
-
Phenylephrine hydrochloride
-
Anesthetic (e.g., isoflurane, or urethane/alpha-chloralose)
-
Heparinized saline (10 U/mL)
-
Male Wistar rats (250-300g)[8]
-
Intravenous catheters (e.g., 24-gauge)
-
Pressure transducer and data acquisition system[8]
-
Syringe pumps
2. Animal Preparation:
-
Anesthetize the rat according to your institutionally approved protocol.
-
Place the animal on a heating pad to maintain body temperature at 37°C.[8]
-
Perform a surgical cut-down to expose the carotid artery and jugular vein.
-
Insert a catheter into the carotid artery for direct blood pressure measurement. Connect this catheter to a pressure transducer.[8]
-
Insert two separate catheters into the jugular vein for the administration of this compound and phenylephrine.
-
Allow the animal to stabilize for at least 20-30 minutes after surgery until a stable baseline blood pressure is achieved.
3. Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
Prepare a stock solution of phenylephrine in saline. Dilute as necessary for infusion.
4. Experimental Procedure:
-
Begin recording baseline mean arterial pressure (MAP) and heart rate (HR).
-
Start a continuous intravenous infusion of phenylephrine at a low dose (e.g., 1-5 µg/kg/min). Adjust the rate to achieve a stable MAP that is approximately 5-10% above the initial baseline. This "clamp" will provide a buffer against the expected vasodilation.
-
Once the blood pressure is stable, begin the administration of this compound at the desired dose (either as a bolus or infusion).
-
Continuously monitor the MAP. If the MAP drops more than 10-15% below the initial baseline, increase the infusion rate of phenylephrine to return the pressure to the target range.
-
If the MAP rises significantly, decrease the phenylephrine infusion rate.
-
Continue monitoring and adjusting the phenylephrine infusion rate as needed throughout the this compound administration period.
5. Data Analysis:
-
Record MAP and HR throughout the experiment.
-
Calculate the average phenylephrine infusion rate required to maintain normotension at different doses of this compound.
-
Compare the hemodynamic parameters to a control group receiving this compound without vasoconstrictor support.
Data Presentation
Table 1: Hypothetical Comparative Efficacy of Vasoconstrictors
This table presents hypothetical data comparing the effects of two different vasoconstrictors in mitigating a this compound-induced drop in Mean Arterial Pressure (MAP) in a rat model.
| Parameter | Control (this compound only) | Co-administration with Phenylephrine | Co-administration with Vasopressin |
| This compound Dose | 10 mg/kg IV | 10 mg/kg IV | 10 mg/kg IV |
| Baseline MAP (mmHg) | 105 ± 5 | 103 ± 4 | 106 ± 6 |
| MAP Nadir (mmHg) | 65 ± 7 | 92 ± 5 | 95 ± 6 |
| % Decrease in MAP | ~38% | ~11% | ~10% |
| Change in Heart Rate (bpm) | +80 ± 10 | +25 ± 8 | +15 ± 7 |
| Vasoconstrictor Dose | N/A | 5-10 µg/kg/min | 0.2-0.5 mU/kg/min |
| Primary Side Effect | Severe Hypotension | Mild Reflex Tachycardia | Potential for Bradycardia |
Data are presented as Mean ± SD. This is hypothetical data for illustrative purposes.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of Diazoxide-induced vasodilation and its counteraction by a vasoconstrictor.
Experimental Workflow Diagram
Caption: Workflow for mitigating hypotension during in vivo experiments with this compound.
References
- 1. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of diazoxide-induced hypotension on cerebral blood flow in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasoconstrictors: indications and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Navigating the Translational Bridge: A Technical Guide to Diazoxide Choline Preclinical and Clinical Research
Redwood City, CA – December 19, 2025 – As research into novel treatments for rare genetic disorders like Prader-Willi Syndrome (PWS) advances, the journey from promising preclinical findings to successful clinical trials is fraught with challenges. Diazoxide (B193173) Choline (B1196258) Controlled-Release (DCCR), a KATP channel activator, has been a focal point of such research, demonstrating a complex but promising trajectory. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and navigating the complexities of translating Diazoxide Choline's preclinical data into the clinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pro-drug that is converted to diazoxide, a potent activator of ATP-sensitive potassium (KATP) channels.[1] In the context of Prader-Willi Syndrome, its therapeutic effect is thought to be mediated primarily through its action on KATP channels in the hypothalamus. Specifically, it targets the Neuropeptide Y (NPY)/Agouti-Related Protein (AgRP) neurons, which are key regulators of appetite. By activating KATP channels in these neurons, diazoxide hyperpolarizes the cell membrane, reducing the secretion of the potent appetite-stimulating neuropeptides NPY and AgRP.[1] This is intended to blunt the hyperphagic drive, a hallmark symptom of PWS.[1]
Q2: What are the most significant discrepancies observed between preclinical efficacy in mouse models and clinical trial outcomes in PWS patients?
A2: The most notable discrepancy lies in the effect on hyperphagia. In the Magel-2 null mouse model of PWS, chronic administration of diazoxide led to reductions in body weight and fat mass, but did not show a significant effect on food intake.[2] In contrast, clinical trials in PWS patients have demonstrated that DCCR can lead to a statistically significant reduction in hyperphagia, which is a primary endpoint in these studies.[1] This highlights a critical translational challenge in accurately modeling the complex behavioral phenotype of PWS in animals.
Q3: What are the common adverse events associated with this compound in clinical trials, and were they predicted by preclinical studies?
A3: The most frequently reported treatment-emergent adverse events in clinical trials of DCCR in PWS patients include peripheral edema, hyperglycemia, and hypertrichosis (excessive hair growth).[3] Preclinical toxicology studies with diazoxide in various animal models, including rats and dogs, have also reported hyperglycemia.[4][5] The observation of hyperglycemia in both preclinical and clinical settings demonstrates a degree of successful translation in the safety and tolerability profile.
Q4: Are there differences in the formulation of this compound used in preclinical versus clinical studies?
A4: Yes, this is a critical point. Preclinical studies often utilize diazoxide administered through various means, including in the food.[6] Clinical trials, however, use this compound Controlled-Release (DCCR) tablets. DCCR is a crystalline salt form of diazoxide that allows for a slow, once-daily oral administration, resulting in more stable plasma concentrations.[7] This difference in formulation and delivery can significantly impact the pharmacokinetic and pharmacodynamic profiles, and may contribute to some of the observed differences in efficacy and safety between preclinical and clinical studies.
Troubleshooting Guide for Experimental Research
This guide addresses common issues researchers may encounter during preclinical and clinical investigations of this compound.
| Problem/Observation | Potential Cause(s) | Troubleshooting Suggestions |
| Lack of Efficacy on Hyperphagia in Mouse Models | 1. Inherent limitations of the animal model: The Magel-2 null mouse, while recapitulating some metabolic features of PWS, may not fully replicate the complex neurobehavioral aspects of hyperphagia seen in humans.[8][9] 2. Differences in drug formulation and administration: The use of diazoxide in feed in preclinical studies versus the controlled-release formulation (DCCR) in humans can lead to different pharmacokinetic profiles and target engagement in the hypothalamus.[7] | 1. Consider alternative or multiple behavioral assays: Explore a battery of feeding behavior tests that assess different aspects of appetite, satiety, and food motivation. 2. Refine the animal model: Investigate newer or more complex genetic models of PWS that may better represent the hyperphagic phenotype.[10] 3. Utilize a preclinical formulation that mimics DCCR: If possible, develop and test a controlled-release formulation of this compound in animal models to better align with the clinical formulation. |
| Unexpected Adverse Events in Clinical Trials Not Seen Preclinically | 1. Species-specific differences in metabolism or off-target effects. 2. Longer duration of treatment in clinical trials compared to many preclinical studies. 3. Underlying genetic complexity and comorbidities in the PWS patient population. | 1. Conduct targeted preclinical studies: Investigate the specific pathways related to the unexpected adverse event in relevant animal models. 2. Perform in-depth analysis of patient subgroups: Stratify clinical trial data to identify potential genetic or phenotypic predispositions to certain adverse events. |
| Variability in Patient Response in Clinical Trials | 1. Genetic heterogeneity within the PWS population. 2. Differences in baseline severity of hyperphagia and other symptoms. 3. Interactions with concomitant medications. | 1. Implement biomarker strategies: Identify potential predictive biomarkers of response to DCCR. 2. Conduct post-hoc analyses of clinical trial data: Analyze outcomes based on baseline characteristics to identify subgroups with higher response rates. |
Comparative Data Summary
The following tables provide a structured comparison of key preclinical and clinical data for this compound.
Table 1: Efficacy Comparison
| Parameter | Preclinical (Magel-2 Null Mice with Diazoxide) | Clinical (PWS Patients with DCCR) |
| Hyperphagia | No significant effect on food intake observed.[2] | Statistically significant reduction in hyperphagia scores.[1] |
| Body Weight | Reduction in body weight.[2] | Trends towards stabilization or reduction in BMI z-scores. |
| Fat Mass | Reduction in body fat.[2] | Reduction in fat mass.[1] |
| Lean Body Mass | No significant change reported. | Increase in lean body mass.[1] |
Table 2: Safety & Tolerability Comparison
| Adverse Event | Preclinical (Various Rodent Models with Diazoxide) | Clinical (PWS Patients with DCCR) |
| Hyperglycemia | Observed in rats and dogs.[4][5] | Common, generally manageable.[3] |
| Peripheral Edema | Not consistently reported as a major finding. | Common.[3] |
| Hypertrichosis | Not typically assessed in rodent models. | Common.[3] |
Table 3: Pharmacokinetics Comparison
| Parameter | Preclinical (Rats with Oral Diazoxide) | Clinical (Humans with Oral Diazoxide) |
| Half-life (t½) | ~2-5 hours | 24-36 hours (adults), 9-24 hours (pediatrics)[11] |
| Protein Binding | High | >90%[11] |
| Metabolism | Hepatic | Hepatic |
| Excretion | Renal | Renal[11] |
Note: Direct preclinical pharmacokinetic data for the DCCR formulation is limited in the public domain. The data presented for preclinical models is for diazoxide.
Experimental Protocols
Key Preclinical Experiment: Evaluation of Diazoxide in the Magel-2 Null Mouse Model of PWS
This protocol is a summarized representation based on published studies.[2][6]
-
Animal Model: Magel-2 null mice and wild-type littermate controls on a C57BL/6 background.
-
Diet: Mice are typically fed a high-fat diet to induce an obese phenotype, which is relevant to the PWS clinical presentation.
-
Drug Administration: Diazoxide is administered orally, often mixed into the food at a specified concentration (e.g., 150 mg/kg of diet).
-
Treatment Duration: Chronic treatment for several weeks (e.g., 12 weeks) is common to assess long-term effects.
-
Efficacy Endpoints:
-
Body Weight and Composition: Measured regularly using techniques like DEXA scans.
-
Food and Water Intake: Monitored daily or at frequent intervals.
-
Metabolic Parameters: Blood glucose, insulin, and lipid levels are assessed at baseline and at the end of the study. .
-
-
Safety and Tolerability: Animals are monitored for any signs of distress or adverse effects.
Visualizing the Pathway and Process
To aid in the understanding of the complex processes involved in this compound research, the following diagrams have been generated.
References
- 1. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic diazoxide treatment decreases fat mass and improves endurance capacity in an obese mouse model of Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soleno Therapeutics Announces Regulatory Update on DCCR (this compound) Extended-Release Tablets to Treat Prader-Willi Syndrome - BioSpace [biospace.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fpwr.org [fpwr.org]
- 7. fpwr.org [fpwr.org]
- 8. fpwr.org [fpwr.org]
- 9. Hypothalamic loss of Snord116 and Prader-Willi syndrome hyperphagia: the buck stops here? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypothalamic loss of Snord116 recapitulates the hyperphagia of Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proglycem (diazoxide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: Impact of Food on Diazoxide Choline Absorption in Animal Studies
Disclaimer: Information regarding the specific impact of food on the absorption of Diazoxide (B193173) Choline in animal models is not publicly available in the current scientific literature. Preclinical studies conducted for drug development are often proprietary and not published. The following information is based on available data for Diazoxide Choline in human clinical trials and general pharmacological principles for the parent compound, diazoxide, in animals.
Frequently Asked Questions (FAQs)
Q1: Has the effect of food on the absorption of this compound been studied in animals?
Based on a comprehensive review of publicly available scientific literature, no specific animal studies have been published that directly investigate the impact of food on the pharmacokinetic parameters (e.g., Cmax, AUC, Tmax) of this compound.
Q2: What is known about the food effect of this compound from human studies?
Human clinical trials with the controlled-release formulation of this compound (DCCR) have indicated that there is no significant food effect on its absorption.[1][2] This suggests that the medication can be administered to humans with or without food.
Q3: Is there any information on the oral administration of the parent compound, diazoxide, in animals?
Yes, diazoxide is used in veterinary medicine, particularly for managing insulinomas in species like dogs, cats, and ferrets. It is often recommended to be administered with food to minimize potential gastrointestinal side effects such as nausea and vomiting. However, this recommendation is primarily for improving tolerability and not based on published pharmacokinetic food effect studies in these species.
Q4: What factors could theoretically influence the absorption of orally administered this compound in animal studies?
Several factors related to the gastrointestinal physiology of the animal model and the presence of food could potentially impact drug absorption. These include:
-
Gastric pH: Food can alter the pH of the stomach, which may affect the dissolution and stability of the drug.
-
Gastric Emptying Time: The presence of food generally delays gastric emptying, which can delay the time to reach maximum plasma concentration (Tmax).
-
Splanchnic Blood Flow: Blood flow to the gastrointestinal tract increases after a meal, which can enhance the absorption of some drugs.
-
Bile Secretion: Fat in a meal stimulates bile secretion, which can improve the solubility and absorption of lipophilic drugs.
-
Direct Interaction with Food Components: The drug could potentially bind to components of the feed, affecting its availability for absorption.
Troubleshooting Guide for Oral Dosing in Animal Studies
Researchers encountering variability in plasma concentrations of orally administered compounds in animal studies may consider the following troubleshooting steps:
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Differences in food intake prior to dosing. | Standardize the feeding schedule. For example, fast animals overnight before dosing. Ensure all animals have free access to water. |
| Inconsistent dosing technique. | Ensure accurate and consistent administration of the drug volume. For oral gavage, ensure the compound is delivered directly to the stomach. | |
| Coprophagy (ingestion of feces) in rodents. | House animals in a way that minimizes coprophagy, as this can lead to reabsorption of the drug or its metabolites. | |
| Lower than expected drug exposure. | Poor solubility or dissolution of the compound. | Optimize the formulation. Consider using a different vehicle or a salt form of the drug. |
| First-pass metabolism. | Investigate the potential for significant metabolism in the gut wall or liver. | |
| Incomplete absorption. | Assess the physicochemical properties of the drug (e.g., permeability). | |
| Delayed Tmax. | Delayed gastric emptying. | If the study design allows, compare pharmacokinetics in fed vs. fasted states to understand the impact of food. |
Experimental Workflow and Considerations
While a specific protocol for a food effect study on this compound in animals cannot be provided due to the lack of published data, a general workflow for such a study is outlined below.
Caption: General workflow for a food effect study in an animal model.
Signaling Pathways and Logical Relationships
The primary mechanism of action of diazoxide is the activation of ATP-sensitive potassium (KATP) channels. While not directly related to food absorption, this pathway is central to its therapeutic effects.
Caption: Simplified mechanism of action of diazoxide.
References
Technical Support Center: Refinement of Controlled-Release Diazoxide Choline Formulations
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the refinement of controlled-release (CR) formulations of Diazoxide (B193173) Choline (B1196258). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Diazoxide Choline and how does its controlled-release formulation differ from standard diazoxide?
A1: Diazoxide is a potassium channel activator that targets ATP-sensitive potassium (KATP) channels, primarily in pancreatic beta-cells and smooth muscle cells.[1] By opening these channels, it inhibits insulin (B600854) secretion, making it useful for treating conditions of hyperinsulinism.[1][2][3] this compound is a crystalline salt form of diazoxide that offers improved solubility.[4][5] This enhanced solubility allows for its formulation into a once-daily, extended-release tablet (DCCR).[5][6][7] Standard diazoxide formulations are immediate-release and require multiple daily doses.[6] The controlled-release formulation provides stable plasma concentrations over a 24-hour period.[5][7][8]
Q2: What is the primary mechanism of action for Diazoxide?
A2: Diazoxide opens ATP-sensitive potassium (KATP) channels on pancreatic beta cells.[2] This action increases potassium efflux, leading to hyperpolarization of the cell membrane. Hyperpolarization, in turn, prevents the influx of calcium, which is necessary for insulin secretion.[2] This ultimately results in reduced insulin release. Diazoxide can cross the blood-brain barrier and also acts on KATP channels in the hypothalamus, which may help in reducing hyperphagia (excessive hunger).[8][9][10]
Q3: What are the key formulation parameters to consider when developing a this compound CR formulation?
A3: The critical parameters for designing a robust CR formulation, often using polymers like Poly(lactic-co-glycolic acid) (PLGA), include:
-
Polymer Concentration: Higher polymer content generally leads to a slower and more sustained drug release.[11][12]
-
Polymer Molecular Weight (MW): Higher MW polymers typically degrade slower, resulting in a more prolonged drug release.[13][14]
-
Drug Loading: The amount of drug encapsulated can affect the release profile, with higher loading sometimes leading to a faster initial burst.[13][15]
-
Particle Size: Smaller particles have a larger surface-area-to-volume ratio, which can lead to faster drug release.[13][14]
-
Excipient Selection: The choice of other inactive ingredients can influence the stability, solubility, and release characteristics of the final formulation.
Q4: How does polymer concentration affect the drug release rate?
A4: Generally, increasing the polymer concentration in a matrix-based controlled-release system results in a slower drug release rate.[11][12] A higher concentration of polymers like Hydroxypropyl Methylcellulose (HPMC) or PLGA creates a more tortuous path for the drug to diffuse through, thereby sustaining the release over a longer period.[12][16]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with controlled-release this compound formulations.
Issue 1: Inconsistent Drug Release Profile Between Batches
Q: My in vitro dissolution tests show significant variability in the drug release profile from one batch of my formulation to another. What could be the cause?
A: Inconsistent release profiles are a common challenge in the development of controlled-release formulations. Several factors could be contributing to this issue. Below is a troubleshooting workflow and a table of potential causes and solutions.
Caption: Troubleshooting workflow for inconsistent drug release.
| Potential Cause | Recommended Action | Details |
| Raw Material Variability | Characterize each new batch of polymer and API. | Ensure consistent sourcing of materials like PLGA, paying close attention to molecular weight, and end-group chemistry.[13] Inconsistencies here can significantly alter degradation and release rates. |
| Inconsistent Manufacturing Parameters | Tightly control and monitor critical process parameters. | Parameters such as homogenization speed, temperature, and solvent evaporation rate must be kept consistent.[13] Implement in-process controls to monitor key metrics. |
| Variable Particle Size Distribution | Optimize the emulsification or granulation process. | A wide or shifting particle size distribution will lead to variable surface areas and, consequently, inconsistent release. Aim for a narrow and reproducible size distribution.[13] |
| Formulation Instability | Conduct stability studies under accelerated conditions. | The formulation may be degrading over time. Check for changes in physical appearance, drug content, and release profile after storage at different temperatures and humidity levels. |
Issue 2: High Initial Burst Release
Q: My formulation is releasing too much this compound in the first 24 hours, potentially leading to toxicity. How can I reduce this initial burst?
A: A high initial burst release is often caused by the drug being adsorbed to the surface of the controlled-release matrix (e.g., microspheres).[15] The goal is to ensure most of the drug is properly encapsulated.
| Potential Cause | Recommended Action | Details |
| Surface-Adsorbed Drug | Optimize the washing step post-formulation. | Inadequate washing of microspheres can leave drug crystals on the surface.[13] Ensure the washing medium does not dissolve the polymer but effectively removes surface drug. |
| High Microsphere Porosity | Slow down the solvent evaporation rate. | A slower evaporation rate during manufacturing can create a denser, less porous polymer matrix, reducing the initial burst.[13] |
| Small Particle Size | Adjust parameters to produce larger particles. | Smaller particles have a higher surface area, contributing to a faster initial release. Modifying homogenization speed or time can help increase particle size.[13] |
| High Drug Loading | Reduce the theoretical drug loading. | A very high drug-to-polymer ratio can lead to the formation of drug crystals on the surface and a more porous matrix, increasing the burst effect.[13][15] |
Issue 3: Poor Encapsulation Efficiency
Q: I am finding that a significant amount of this compound is not being encapsulated in my polymer matrix. How can I improve the encapsulation efficiency (EE%)?
A: Low encapsulation efficiency leads to drug loss during manufacturing and can contribute to a high initial burst. Optimizing the formulation and process parameters is key to improving EE%.
| Parameter to Optimize | Recommended Adjustment | Expected Outcome |
| Polymer Concentration | Increase polymer concentration. | A higher polymer concentration increases the viscosity of the organic phase, which can reduce the diffusion of the drug into the external aqueous phase during emulsification, thereby increasing EE%.[17] |
| Solvent System | Choose a solvent in which the drug has moderate solubility. | If the drug is too soluble in the solvent, it may partition into the external phase. If it's not soluble enough, it may precipitate prematurely. |
| Homogenization/Stirring Speed | Optimize the speed. | Very high speeds can lead to smaller droplets and potentially more drug loss to the external phase. The optimal speed will balance droplet size and stability. |
| Drug-to-Polymer Ratio | Decrease the ratio (lower drug loading). | A lower amount of drug relative to the polymer can sometimes improve the efficiency of encapsulation. |
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Controlled-Release Tablets
This protocol outlines a standard method for assessing the in vitro release of this compound from a controlled-release formulation using a USP Apparatus 2 (Paddle Apparatus).
Objective: To determine the rate and extent of drug release over time in a simulated physiological fluid.
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (900 mL)
-
Controlled-release this compound tablets
-
Dissolution Medium: Phosphate (B84403) buffer, pH 6.8
-
HPLC system with UV detector for quantification
Procedure:
-
Preparation:
-
Prepare 900 mL of phosphate buffer (pH 6.8) for each vessel and deaerate the medium.
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
-
Apparatus Setup:
-
Set the paddle rotation speed to a suitable rate, typically 50 or 75 RPM.[18]
-
Place one tablet in each dissolution vessel.
-
-
Sampling:
-
Collect samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Replace the volume of sampled medium with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and phosphate buffer, with UV detection at 265 nm.[19]
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced.
-
Caption: Workflow for in vitro dissolution testing.
Protocol 2: Determination of Encapsulation Efficiency (EE%)
This protocol describes a common indirect method to determine the amount of this compound successfully encapsulated within a polymer matrix.
Objective: To quantify the percentage of the initial drug that is encapsulated in the final formulation.
Materials:
-
This compound controlled-release formulation (e.g., microspheres)
-
Appropriate solvent to dissolve the polymer and release the drug (e.g., Dichloromethane, Acetonitrile)
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Determine Free (Unencapsulated) Drug:
-
Accurately weigh a known amount of the formulation (e.g., 20 mg of microspheres).
-
Disperse the sample in a medium in which the drug is soluble but the polymer is not (e.g., phosphate buffer).
-
Vortex and then centrifuge the suspension to pellet the microspheres.
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
Analyze the drug concentration in the supernatant using a validated HPLC method.[20]
-
-
Determine Total Drug Content:
-
Accurately weigh another sample of the formulation.
-
Dissolve this sample completely in a suitable solvent (e.g., dichloromethane) to break the polymer matrix and release all the encapsulated drug.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
Analyze the total drug concentration using HPLC.
-
-
Calculate Encapsulation Efficiency:
-
Use the following formula to calculate the EE%:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Section 4: Signaling Pathway
Mechanism of Action of Diazoxide on Pancreatic Beta-Cells
This diagram illustrates the signaling pathway through which Diazoxide inhibits insulin secretion from pancreatic beta-cells.
Caption: Diazoxide's mechanism of action in pancreatic beta-cells.[21][2]
References
- 1. What is Diazoxide used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Diazoxide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. US8975279B2 - Amine salts of laquinimod - Google Patents [patents.google.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. fpwr.org [fpwr.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
- 17. tandfonline.com [tandfonline.com]
- 18. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability of Diazoxide in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Diazoxide? [synapse.patsnap.com]
Technical Support Center: Diazoxide Choline CYP450 Metabolism and Potential Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the cytochrome P450 (CYP450) metabolism of diazoxide (B193173) choline (B1196258) and its potential for drug-drug interactions. Diazoxide choline rapidly hydrolyzes to its active form, diazoxide, upon administration. Therefore, the information provided herein focuses on the metabolism and interaction potential of diazoxide.
Frequently Asked Questions (FAQs)
Q1: Which CYP450 enzymes are primarily responsible for the metabolism of diazoxide?
A1: Based on current knowledge, diazoxide is primarily metabolized by Cytochrome P450 1A2 (CYP1A2) and Cytochrome P450 3A4 (CYP3A4). These enzymes play a crucial role in the biotransformation of a wide range of drugs.
Q2: What are the potential clinical implications of co-administering this compound with inhibitors or inducers of CYP1A2 and CYP3A4?
A2: Co-administration with strong inhibitors of CYP1A2 can increase the plasma concentration of diazoxide, potentially leading to an increased risk of adverse effects. Conversely, co-administration with inducers of CYP1A2 and/or CYP3A4 may decrease diazoxide plasma concentrations, which could reduce its therapeutic efficacy. It is recommended to reduce the dosage of this compound when used concomitantly with strong CYP1A2 inhibitors and to avoid co-administration with dual strong CYP3A4/moderate CYP1A2 inducers.[1]
Q3: Are there any known metabolites of diazoxide that I should be aware of in my experiments?
A3: While the primary metabolic pathways involving CYP1A2 and CYP3A4 are established, the complete metabolic profile of diazoxide, including the formation and activity of all metabolites, is an area of ongoing research. In your experimental design, it is advisable to include analytical methods capable of detecting potential hydroxylated and other phase I metabolites.
Q4: Where can I find detailed protocols for in vitro experiments to study diazoxide metabolism?
A4: This guide provides detailed experimental protocols for key in vitro assays in the "Experimental Protocols" section. These include methods for reaction phenotyping, enzyme kinetics (determining Vmax and Km), and CYP450 inhibition (determining IC50).
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments investigating the CYP450 metabolism of diazoxide.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in metabolite formation between replicates. | Pipetting errors, inconsistent incubation times, or variability in microsomal activity. | Ensure accurate and consistent pipetting. Use a timer for precise incubation periods. Pre-warm all solutions to 37°C before starting the reaction. Use a fresh aliquot of pooled human liver microsomes and ensure it is properly thawed and mixed. |
| No or very low metabolite formation detected. | Incorrect concentration of substrate or cofactor (NADPH). Inactive enzymes. The analytical method is not sensitive enough. | Verify the concentrations of diazoxide and the NADPH regenerating system. Use a positive control substrate for CYP1A2 (e.g., phenacetin) and CYP3A4 (e.g., testosterone (B1683101) or midazolam) to confirm enzyme activity. Optimize your LC-MS/MS method for the detection of expected metabolites. |
| Apparent inhibition of CYP activity in control incubations (without inhibitor). | Solvent effects (e.g., high concentrations of DMSO or methanol). Non-specific binding of the substrate to the microsomal protein. | Ensure the final concentration of the organic solvent in the incubation is low (typically ≤1%). Consider using a lower microsomal protein concentration or including a small percentage of albumin in the incubation buffer to reduce non-specific binding. |
| Difficulty in achieving a complete inhibition curve (0-100% inhibition). | Limited solubility of the inhibitor (diazoxide). The inhibitor is also a substrate and is being metabolized. | Test the solubility of diazoxide in the incubation buffer. If solubility is an issue, consider using a lower starting concentration or a different solvent system (with appropriate controls). If metabolism of the inhibitor is suspected, a pre-incubation step without NADPH may be necessary to assess direct inhibition. |
Data Presentation
Table 1: Hypothetical Enzyme Kinetic Parameters for Diazoxide Metabolism
| CYP Isoform | Vmax (pmol/min/mg protein) | Km (µM) |
| CYP1A2 | 150 ± 25 | 50 ± 10 |
| CYP3A4 | 300 ± 50 | 100 ± 20 |
Table 2: Hypothetical IC50 Values for Diazoxide Inhibition of CYP Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 100 |
| CYP2C9 | Diclofenac | > 100 |
| CYP2C19 | S-Mephenytoin | > 100 |
| CYP2D6 | Dextromethorphan | > 100 |
| CYP3A4 | Midazolam | > 100 |
Experimental Protocols
Reaction Phenotyping of Diazoxide Metabolism
Objective: To identify the specific CYP450 enzymes responsible for the metabolism of diazoxide.
Methodology:
-
Recombinant Human CYP Enzymes:
-
Incubate diazoxide (e.g., 1 µM and 10 µM) with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and a control (insect cell microsomes without expressed CYP).
-
The incubation mixture should contain phosphate (B84403) buffer (pH 7.4), the recombinant enzyme, and an NADPH-regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples for the disappearance of diazoxide and the formation of metabolites using a validated LC-MS/MS method.
-
-
Chemical Inhibition with Human Liver Microsomes (HLM):
-
Incubate diazoxide with pooled HLM in the presence and absence of specific chemical inhibitors for each major CYP isoform (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4).
-
Pre-incubate the microsomes with the inhibitor for a short period before adding diazoxide.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Follow the same incubation, termination, and analysis steps as described above.
-
A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
Determination of Vmax and Km for Diazoxide Metabolism
Objective: To determine the kinetic parameters of the primary CYP enzymes metabolizing diazoxide.
Methodology:
-
Prepare a series of incubations with a fixed concentration of HLM and varying concentrations of diazoxide (e.g., 0.5 µM to 200 µM).
-
Initiate the reactions by adding the NADPH-regenerating system.
-
Incubate at 37°C for a time period determined to be in the linear range of metabolite formation.
-
Terminate the reactions and analyze for the formation of the primary metabolite(s).
-
Plot the rate of metabolite formation (velocity) against the diazoxide concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum velocity) and Km (substrate concentration at half Vmax).
CYP450 Inhibition Assay (IC50 Determination)
Objective: To assess the inhibitory potential of diazoxide on major CYP450 enzymes.
Methodology:
-
Prepare a series of incubations containing HLM, a specific probe substrate for each CYP isoform at its approximate Km concentration, and a range of diazoxide concentrations (e.g., 0.1 µM to 100 µM).
-
Pre-incubate the microsomes, diazoxide, and buffer at 37°C.
-
Initiate the reaction by adding the probe substrate and the NADPH-regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction and analyze for the formation of the probe substrate's metabolite.
-
Calculate the percent inhibition of metabolite formation at each diazoxide concentration compared to a vehicle control.
-
Plot the percent inhibition against the logarithm of the diazoxide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of diazoxide that causes 50% inhibition).
Mandatory Visualizations
References
Validation & Comparative
A Comparative In Vitro Analysis of Diazoxide Choline and Diazoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Diazoxide (B193173) to a Controlled-Release Choline (B1196258) Salt
Diazoxide is a well-established activator of ATP-sensitive potassium (KATP) channels, primarily used for its ability to inhibit insulin (B600854) secretion.[1][2][3] It is a benzothiadiazine derivative that has been utilized in the management of hypoglycemia resulting from hyperinsulinism.[3][4] Diazoxide choline is the choline salt of diazoxide, which has been formulated into a controlled-release tablet (DCCR).[5][6] This formulation is designed to provide a once-daily oral administration.[5][6] While the active moiety, diazoxide, is the same, the salt form and controlled-release properties of this compound are intended to optimize its pharmacokinetic profile for specific therapeutic applications, such as in Prader-Willi syndrome.[7][8]
Mechanism of Action: KATP Channel Opening
The primary mechanism of action for diazoxide is the opening of ATP-sensitive potassium (KATP) channels in the cell membrane.[1][2][3] This action is crucial in various tissues, most notably in pancreatic beta-cells and vascular smooth muscle cells.[1][2]
In Pancreatic Beta-Cells:
-
KATP Channel Opening: Diazoxide binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[1]
-
Potassium Efflux: This binding leads to the opening of the channel, causing an efflux of potassium ions (K+) from the cell.[1][2]
-
Hyperpolarization: The outward flow of positive ions results in hyperpolarization of the cell membrane.[1][2]
-
Inhibition of Calcium Influx: Hyperpolarization prevents the opening of voltage-gated calcium channels.[1][2]
-
Reduced Insulin Secretion: The subsequent decrease in intracellular calcium concentration inhibits the secretion of insulin.[1][2]
In Vitro Performance Data: Diazoxide
The following tables summarize quantitative data from in vitro studies on diazoxide. It is important to note that similar direct comparative data for this compound is not available in the reviewed literature.
Table 1: Effect of Diazoxide on KATP Channel Activity
| Parameter | Cell Type | Diazoxide Concentration | Effect | Reference |
| KATP Channel Current | COSm6 cells expressing SUR1/Kir6.2 | 100 µM | Stimulation of channel activity in the presence of inhibitory ATP | [9] |
| 86Rb+ Efflux (K+ surrogate) | Rat Aorta | 100 µM | Increased efflux | [10] |
| 86Rb+ Efflux (K+ surrogate) | Rat Portal Vein | 100 µM | Increased efflux | [10] |
Table 2: Effect of Diazoxide on Insulin Secretion
| Parameter | In Vitro Model | Diazoxide Concentration | Effect on Insulin Secretion | Reference |
| Glucose-stimulated Insulin Secretion | Human Islets | Not specified | Attenuated glucose-induced defects | [11] |
| Insulin Release | Rat Pancreatic Islets | 100 µM - 250 µM | Inhibition of insulin release enhanced by PKA activation | [12] |
| Insulin Secretion | 2D Monolayer of Beta-cells | 100 µM | Almost complete loss of insulin release | [13] |
Detailed Experimental Protocols
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is a generalized procedure for measuring KATP channel currents in response to diazoxide using the patch-clamp technique.
Objective: To measure the effect of diazoxide on the activity of KATP channels expressed in a suitable cell line (e.g., COSm6 cells).
Materials:
-
Cell line expressing SUR1 and Kir6.2 subunits of the KATP channel
-
Standard cell culture reagents
-
Borosilicate glass capillaries for patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Solutions:
-
Bath solution (extracellular): Containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.4 with KOH.
-
Pipette solution (intracellular): Containing (in mM): 140 KCl, 10 HEPES, 1 K2ATP, 1 MgCl2, pH 7.2 with KOH.
-
Diazoxide stock solution (e.g., in DMSO).
-
Procedure:
-
Cell Preparation: Culture cells expressing KATP channels on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Inside-Out Patch Formation: Excise the membrane patch by pulling the pipette away from the cell to achieve an inside-out configuration, where the intracellular face of the membrane is exposed to the bath solution.
-
Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record baseline KATP channel activity.
-
Drug Application: Perfuse the bath with a solution containing the desired concentration of diazoxide.
-
Data Acquisition: Record changes in channel activity (opening probability and current amplitude) in the presence of diazoxide.
In Vitro Insulin Secretion Assay
This protocol describes a general method for measuring insulin secretion from pancreatic islets in response to glucose and the inhibitory effect of diazoxide.
Objective: To quantify the effect of diazoxide on glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from rodent or human donors)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
Diazoxide stock solution
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Isolate pancreatic islets and allow them to recover in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place them in a low-glucose KRB buffer for a pre-incubation period (e.g., 60 minutes at 37°C) to establish a basal rate of insulin secretion.
-
Experimental Incubation:
-
Basal: Replace the pre-incubation buffer with fresh low-glucose KRB buffer.
-
Stimulated: Replace with high-glucose KRB buffer.
-
Inhibition: Replace with high-glucose KRB buffer containing the desired concentration of diazoxide.
-
-
Sample Collection: After the incubation period (e.g., 60 minutes), collect the supernatant from each condition.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as insulin secreted per islet or as a percentage of the stimulated control.
This compound: A Formulation for Controlled Release
This compound is the choline salt of diazoxide.[6] The rationale for developing a salt form is often to improve physicochemical properties such as solubility and stability, which can be beneficial for formulation development. In the case of this compound, it is the active pharmaceutical ingredient in a controlled-release tablet formulation (DCCR).[5][6] This formulation is designed to allow for once-daily dosing and to maintain a steady plasma concentration of diazoxide over a prolonged period.[5]
The in vitro performance of the DCCR formulation, such as its dissolution profile, would be a key characteristic. However, specific in vitro dissolution data comparing the release of diazoxide from DCCR to the dissolution of standard diazoxide formulations are not detailed in the reviewed scientific literature. The therapeutic effects of DCCR observed in clinical trials are attributed to the diazoxide moiety, which is expected to exert its pharmacological action through the same KATP channel-opening mechanism as the free base.[7]
Conclusion
Diazoxide is a potent KATP channel opener that effectively inhibits insulin secretion in vitro. The experimental protocols for characterizing its activity, such as patch-clamp electrophysiology and insulin secretion assays, are well-established. This compound is a salt form of diazoxide developed for a controlled-release oral formulation. While the active component remains diazoxide, the choline salt and the controlled-release delivery system are designed to optimize its pharmacokinetic properties for clinical use.
Currently, there is a lack of publicly available in vitro studies directly comparing the potency and efficacy of this compound to diazoxide at the molecular and cellular levels. Future in vitro research directly comparing the two entities could provide valuable insights into any subtle differences in their biological activity that may arise from the salt form, independent of the controlled-release formulation. Such studies would be beneficial for a more comprehensive understanding of the pharmacology of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Assessment of insulin secretion and content in vitro [bio-protocol.org]
- 4. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soleno Therapeutics Announces Initiation Of Phase III Clinical Trial Of DCCR In Prader-Willi Syndrome [clinicalleader.com]
- 6. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fpwr.org [fpwr.org]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo comparison of two K+ channel openers, diazoxide and cromakalim, and their inhibition by glibenclamide [pubmed.ncbi.nlm.nih.gov]
- 11. Diazoxide attenuates glucose-induced defects in first-phase insulin release and pulsatile insulin secretion in human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct effect of diazoxide on insulin secretion stimulated by protein kinase A and protein kinase C in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Diazoxide Choline and Other KATP Channel Openers in Preclinical Research
A detailed examination of the efficacy and mechanisms of action of key ATP-sensitive potassium (KATP) channel openers, providing researchers with comparative data to inform drug development and discovery.
This guide offers a comprehensive comparison of Diazoxide (B193173) choline (B1196258) (DCCR), a novel controlled-release formulation, with other established ATP-sensitive potassium (KATP) channel openers such as diazoxide, minoxidil, and pinacidil (B1677893). By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document serves as a valuable resource for researchers and drug development professionals in the field of metabolic and cardiovascular diseases.
Mechanism of Action: A Shared Target with Diverse Effects
KATP channel openers are a class of drugs that activate ATP-sensitive potassium channels, which are present in various cell types, including pancreatic beta-cells, smooth muscle cells, and neurons. The opening of these channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to a range of physiological effects.
In pancreatic beta-cells, this cascade inhibits insulin (B600854) secretion, making KATP channel openers a therapeutic option for conditions of hyperinsulinism.[1] In vascular smooth muscle, the reduction in intracellular calcium leads to vasodilation and a decrease in blood pressure.[2] In the hypothalamus, activation of KATP channels in specific neurons, such as the Neuropeptide Y (NPY) / Agouti-Related Protein (AgRP) neurons, can reduce the secretion of orexigenic peptides, thereby decreasing appetite.[3][4]
Diazoxide choline is a salt formulation of diazoxide, designed for controlled-release to provide more stable plasma concentrations compared to the immediate-release form of diazoxide.[5]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data comparing the efficacy of Diazoxide, Minoxidil, and Pinacidil in various preclinical assays. Direct comparative preclinical data for this compound (DCCR) in these specific in vitro assays is limited in the public domain, as much of its development has focused on clinical outcomes in Prader-Willi Syndrome. The data for diazoxide can be considered a relevant surrogate for the active moiety of DCCR.
Table 1: Inhibition of Insulin Secretion
| Compound | Assay Type | Model System | Key Findings | Reference |
| Diazoxide | Insulin Secretion Assay | Isolated mouse pancreatic islets | Dose-dependent inhibition of glucose-stimulated insulin release (93% inhibition at 100 µM). More potent than pinacidil. | [6] |
| Pinacidil | Insulin Secretion Assay | Isolated mouse pancreatic islets | Inhibited glucose-stimulated insulin release by 36% at 100 µM and 72% at 500 µM. | [6] |
| Minoxidil Sulphate | Insulin Secretion Assay | Isolated mouse pancreatic islets | Increased insulin release at 500 µM, suggesting a different mechanism or off-target effects in this system. | [6] |
Table 2: Vasodilatory Effects
| Compound | Assay Type | Model System | Potency (Relative) | Key Findings | Reference |
| Diazoxide | 86Rb+ Efflux Assay | Rat aorta and portal vein | 1 | Caused an increase in 86Rb+ efflux, indicative of K+ channel opening and vasodilation. | [7] |
| Cromakalim (B1669624) | 86Rb+ Efflux Assay | Rat aorta and portal vein | ~100x Diazoxide | Significantly more potent than diazoxide in inducing 86Rb+ efflux. | [7] |
| Pinacidil | Not specified | Not specified | - | Induces vasodilation. | [2] |
| Minoxidil | Not specified | Not specified | - | A potent vasodilator. | [8] |
Table 3: Cardiac Electrophysiology
| Compound | Assay Type | Model System | Effect on Action Potential Duration (APD) | Key Findings | Reference |
| Diazoxide | Optical Mapping | Coronary-perfused human hearts (Congestive Heart Failure) | -21% to -28% | Significantly decreased APD in atria and ventricles of failing hearts. | [9][10] |
| Pinacidil | Optical Mapping | Coronary-perfused human hearts (Congestive Heart Failure) | -46% to -93% | Significantly greater reduction in APD compared to diazoxide in all heart tissues studied. | [9][10] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow.
Caption: Signaling pathway of KATP channel openers in pancreatic beta-cells.
Caption: General experimental workflow for evaluating KATP channel openers.
Key Experimental Protocols
Electrophysiology: Patch-Clamp Technique for KATP Channel Activity
Objective: To directly measure the activity of KATP channels in response to channel openers.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the desired KATP channel subunits (e.g., HEK293 cells with Kir6.2/SUR1) or primary cells like isolated cardiomyocytes.[11][12]
-
Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH. ATP and ADP can be added to study nucleotide-dependent effects.
-
Bath Solution (Extracellular): A standard bath solution contains (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.
-
Recording:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Use the inside-out patch configuration to expose the intracellular face of the channel to the bath solution.
-
Apply a voltage clamp protocol (e.g., hold at -60 mV and apply voltage ramps or steps).
-
Record baseline channel activity.
-
Perfuse the bath with solutions containing different concentrations of the KATP channel opener.
-
-
Data Analysis: Measure the change in current amplitude in response to the compound. Plot a dose-response curve and calculate the EC50 value.[13]
Insulin Secretion Assay from Isolated Pancreatic Islets
Objective: To quantify the effect of KATP channel openers on insulin secretion from pancreatic beta-cells.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice or rats by collagenase digestion.
-
Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes to establish a basal insulin secretion rate.[14]
-
Incubation:
-
Transfer groups of islets to fresh KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM).
-
Add different concentrations of the KATP channel opener to the respective groups.
-
Include a control group with stimulatory glucose but no compound.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Sample Collection: Collect the supernatant from each group.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Normalize the insulin secretion in the presence of the compound to the control group. Plot a dose-response curve and calculate the IC50 value for inhibition of insulin secretion.[15]
Vasodilation Assay using Vascular Rings
Objective: To assess the vasodilatory effect of KATP channel openers on isolated blood vessels.
Methodology:
-
Vessel Preparation: Dissect a blood vessel (e.g., rat aorta or mesenteric artery) and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the vascular rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C. Connect the rings to an isometric force transducer.
-
Pre-contraction: After an equilibration period, pre-contract the vascular rings with a vasoconstrictor agent like phenylephrine (B352888) or KCl to a submaximal level.
-
Compound Addition: Once a stable contraction is achieved, add the KATP channel opener in a cumulative manner, allowing the response to stabilize at each concentration.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation induced by the compound as a percentage of the pre-contraction tension. Plot a concentration-response curve and calculate the EC50 value for vasodilation.[16][17]
Conclusion
The available data indicate that while this compound and other KATP channel openers share a common mechanism of action, their potency and tissue selectivity can vary significantly. Diazoxide is a potent inhibitor of insulin secretion, while compounds like cromakalim and pinacidil exhibit stronger vasodilatory and cardiac effects, respectively. The controlled-release formulation of this compound offers a potential advantage in providing stable plasma concentrations, which may improve its therapeutic index.
The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other novel KATP channel modulators. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of this compound relative to other agents in this class.
References
- 1. KATP channels and islet hormone secretion: new insights and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KATP channel action in vascular tone regulation: from genetics to diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome | PLOS One [journals.plos.org]
- 5. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo comparison of two K+ channel openers, diazoxide and cromakalim, and their inhibition by glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KATP Channel Openers Inhibit Lymphatic Contractions and Lymph Flow as a Possible Mechanism of Peripheral Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Electrophysiological analysis of cardiac K<sub>ATP </sub>channel [biophysics-reports.org]
- 12. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]
- 14. Membrane Phosphoinositides Control Insulin Secretion through their Effects on KATP Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. KATP-channel-induced vasodilation is modulated by the Na,K-pump activity in rabbit coronary small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Diazoxide Choline Clinical Trials: A Comparative Analysis for Prader-Willi Syndrome
An in-depth comparison of clinical trial outcomes for Diazoxide (B193173) Choline (B1196258) Controlled-Release (DCCR) tablets in the treatment of Prader-Willi Syndrome (PWS), a rare and complex genetic disorder characterized by hyperphagia, an insatiable hunger. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available clinical data, experimental protocols, and the underlying mechanism of action of this investigational therapy.
Executive Summary
Diazoxide choline, a novel controlled-release formulation of diazoxide, has been the subject of extensive clinical investigation for its potential to address the hallmark symptom of PWS—hyperphagia. Clinical trials, including a pivotal Phase 3 study (DESTINY PWS, C601) and its open-label extension (C602), have explored the efficacy and safety of DCCR in patients with PWS. While the Phase 3 trial did not meet its primary endpoint for the overall population, statistically significant improvements in hyperphagia were observed in a prespecified subgroup of patients with severe hyperphagia.[1][2][3] Furthermore, significant positive changes were noted in key secondary endpoints, including reductions in body fat mass and improvements in the Clinical Global Impression of Improvement (CGI-I) score. Long-term data from the open-label extension study suggest sustained and clinically meaningful reductions in hyperphagia and improvements in other disease-related aspects.[4]
Mechanism of Action
This compound acts as a potent activator of ATP-sensitive potassium (KATP) channels.[5][6] In the context of PWS, its therapeutic effect is believed to stem from its ability to cross the blood-brain barrier and modulate neuronal activity in the hypothalamus, a key region for appetite regulation.[7] By activating KATP channels in neuropeptide Y (NPY) and agouti-related protein (AgRP) neurons, DCCR is thought to reduce the secretion of these potent appetite-stimulating neuropeptides, thereby mitigating hyperphagia.[7][8]
Cross-Study Comparison of Clinical Trial Outcomes
The following tables summarize the key quantitative data from the major clinical trials of this compound in PWS.
Table 1: Phase 3 Clinical Trial (DESTINY PWS - C601) - Primary and Key Secondary Endpoints
| Outcome Measure | DCCR Group | Placebo Group | p-value | Citation |
| Primary Endpoint: Change in Hyperphagia (HQ-CT Score) | ||||
| Overall Population | -5.94 | -4.27 | 0.1983 | [3][7][9] |
| Subgroup with Severe Hyperphagia (HQ-CT > 22) | -9.67 | -4.26 | 0.012 | [3][7][9] |
| Key Secondary Endpoints | ||||
| Clinical Global Impression of Improvement (CGI-I) | - | - | 0.029 | [7][9] |
| Reduction in Body Fat Mass (kg) | -0.80 | +0.25 | 0.023 | [7] |
HQ-CT: Hyperphagia Questionnaire for Clinical Trials. A decrease in score indicates improvement. CGI-I: Clinical Global Impression of Improvement. Assessed by the investigator.
Table 2: Open-Label Extension Study (C602) - Long-Term Hyperphagia Improvement
| Timepoint | Mean Change from Baseline in HQ-CT Score | Citation |
| 3 Months (Placebo crossover from C601) | Similar to DCCR group at 3 months in C601 | [3] |
| 6 Months (DCCR subjects from C601) | -11.7 (-48% reduction) | |
| Up to 3 Years | Sustained and clinically meaningful improvements | [4] |
Table 3: Phase 2 Clinical Trial - Key Efficacy Outcomes
| Outcome Measure | Result | p-value | Citation |
| Reduction in Hyperphagia (after 10 weeks) | Statistically significant | 0.006 | [10] |
| Reduction in Aggressive Behaviors | 57.1% reduction in subjects displaying aggression | 0.01 | [10] |
| Reduction in Fat Mass | -1.58 kg | 0.02 | [10] |
| Increase in Lean Body Mass | +2.26 kg | 0.003 | [10] |
Experimental Protocols
A standardized approach was generally followed for the pivotal clinical trials of DCCR in PWS.
DESTINY PWS (C601) - Phase 3 Trial
-
Study Design: A 13-week, randomized, double-blind, placebo-controlled study.[9][11]
-
Patient Population: 127 participants with genetically confirmed PWS, aged 4 years and older.[3][9][11]
-
Intervention: Once-daily oral administration of this compound Controlled-Release (DCCR) tablets or placebo.[3][12]
-
Primary Outcome Measure: Change from baseline in the total score of the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).[3][11]
-
Key Secondary Outcome Measures: Clinical Global Impression of Improvement (CGI-I) as assessed by the investigator, and change in body fat mass measured by DXA scan.[11]
C602 - Open-Label Extension Study
-
Study Design: An open-label, safety extension study for patients who completed the C601 trial.
-
Patient Population: 115 subjects who completed the C601 study.
-
Intervention: All participants received DCCR treatment.[2]
-
Objective: To evaluate the long-term safety and efficacy of DCCR.
Safety and Tolerability
Across the clinical trials, DCCR was generally well-tolerated.[9][11] The most common treatment-emergent adverse events were mild to moderate in severity.[10] In the Phase 3 trial, 83.3% of participants in the DCCR group experienced a treatment-emergent adverse event compared to 73.8% in the placebo group; this difference was not statistically significant.[9][11]
Conclusion
The clinical trial program for this compound in Prader-Willi Syndrome has provided valuable insights into its potential as a therapeutic agent for managing hyperphagia and other challenging aspects of the disorder. While the primary endpoint was not met in the overall population of the pivotal Phase 3 study, the significant improvements observed in patients with severe hyperphagia and in key secondary endpoints are promising.[3][7][9] Furthermore, the long-term data from the open-label extension study suggest durable and clinically meaningful benefits.[4] These findings underscore the importance of further investigation and highlight the potential of DCCR to address a significant unmet medical need in the PWS community.
References
- 1. Soleno Therapeutics Announces Top-line Results from Phase III Trial of DCCR for Treatment of Prader-Willi Syndrome - Prader-Willi Syndrome Association | USA [pwsausa.org]
- 2. fpwr.org [fpwr.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Long-term Efficacy Results of this compound Extended-Release (DCCR) Tablets in Participants with Prader-Willi Syndrome from the Completed C601 (DESTINY PWS) and C602 Open Label Extension (OLE) Studies | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. fpwr.org [fpwr.org]
A Comparative Analysis of Diazoxide Choline's Effects on KATP Channel Subunits: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of the effects of diazoxide (B193173) choline (B1196258), a potent activator of ATP-sensitive potassium (KATP) channels, on various KATP channel subunit compositions. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of KATP channel modulators.
Diazoxide choline, a salt form of diazoxide, exerts its therapeutic effects by opening KATP channels, which are crucial regulators of cellular excitability in various tissues. The specific subunit composition of these channels dictates their pharmacological sensitivity to openers like diazoxide. Understanding these differences is paramount for the development of tissue-selective therapies with improved efficacy and reduced off-target effects.
KATP Channel Subunit Diversity and this compound Sensitivity
KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The tissue-specific expression of different SUR isoforms is the primary determinant of the channel's pharmacological properties.
-
Pancreatic β-cells (SUR1/Kir6.2): These channels are highly sensitive to diazoxide. Activation of these channels leads to hyperpolarization of the β-cell membrane, which in turn inhibits insulin (B600854) secretion. This is the basis for its use in hyperinsulinemic conditions.
-
Cardiac Muscle (SUR2A/Kir6.2): Cardiac KATP channels are relatively insensitive to diazoxide in the absence of intracellular MgADP. However, in the presence of MgADP, their sensitivity to diazoxide increases significantly, becoming comparable to that of the pancreatic SUR1/Kir6.2 channels.[1][2] This MgADP-dependent activation is a critical factor in the cardioprotective effects of diazoxide under ischemic conditions where intracellular ADP levels rise.
-
Smooth Muscle (SUR2B/Kir6.1 or Kir6.2): KATP channels in vascular smooth muscle are sensitive to diazoxide, leading to vasodilation.[3][4]
Quantitative Comparison of Diazoxide's Effects
The following table summarizes the quantitative data on the effects of diazoxide on different KATP channel subunit combinations based on electrophysiological studies.
| KATP Channel Subunit Composition | Tissue Location | Diazoxide Potency (EC50) | Key Observations | References |
| Kir6.2/SUR1 | Pancreatic β-cells, Neurons | ~31 µM | High sensitivity, leading to inhibition of insulin secretion. | [5] |
| Kir6.2/SUR2A | Cardiac Muscle, Skeletal Muscle | Low sensitivity (in the absence of MgADP) | Sensitivity is markedly increased in the presence of intracellular MgADP (e.g., 100 µM), becoming comparable to SUR1/Kir6.2. | [1][2][6] |
| Kir6.1/SUR2B or Kir6.2/SUR2B | Vascular Smooth Muscle | Sensitive | Contributes to the vasodilatory effects of diazoxide. Specific EC50 values are not as well-defined in the literature as for SUR1. | [3][4] |
Signaling Pathways and Physiological Consequences
The activation of KATP channels by this compound initiates a cascade of events that vary depending on the cell type.
Pancreatic β-Cell Signaling
In pancreatic β-cells, diazoxide-induced activation of SUR1/Kir6.2 channels leads to membrane hyperpolarization, which closes voltage-gated Ca2+ channels, thereby reducing Ca2+ influx and inhibiting insulin secretion.
Cardiomyocyte Signaling (Ischemic Preconditioning)
In cardiomyocytes, particularly under ischemic conditions where ADP levels are elevated, diazoxide activates SUR2A/Kir6.2 channels. This leads to K+ efflux, shortening of the action potential duration, and reduced Ca2+ overload, which are key components of cardioprotection.
References
- 1. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological plasticity of cardiac ATP-sensitive potassium channels toward diazoxide revealed by ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of Diazoxide Choline and its Parent Drug, Diazoxide, in Preclinical Mouse Models
A comprehensive review of the available in vivo efficacy data for diazoxide (B193173) in mouse models of metabolic disease and an overview of the proposed advantages of its choline (B1196258) salt formulation.
Diazoxide is a well-established activator of ATP-sensitive potassium (KATP) channels, leading to a reduction in insulin (B600854) secretion.[1] This mechanism of action has made it a valuable tool for managing conditions characterized by excessive insulin production. Diazoxide choline, particularly in its controlled-release formulation (DCCR), is a newer entity developed to optimize the pharmacokinetic profile of the parent drug.[2][3]
In Vivo Efficacy of Diazoxide in Mouse Models
A key study by Bischof and Wevrick investigated the chronic administration of diazoxide in a mouse model of Prader-Willi syndrome (PWS), the Magel2-null mouse, as well as in diet-induced obese wild-type mice. This research provides the most comprehensive publicly available dataset on the in vivo effects of the parent drug in relevant mouse models.[1][2][4][5][6]
Key Findings from Diazoxide Mouse Studies:
-
Body Weight and Composition: Chronic diazoxide treatment led to a significant reduction in body weight and fat mass in both Magel2-null and diet-induced obese mice.[1][2][5][6]
-
Metabolic Parameters: The administration of diazoxide resulted in lower blood glucose levels.[1][2][5][6]
-
Endurance: Treated mice demonstrated improved endurance capacity.[1][2][5][6]
The following table summarizes the key quantitative data from the study on diazoxide in mice.
| Parameter | Mouse Model | Treatment Group | Outcome |
| Body Weight Change | Wild-type (High-Fat Diet) | Diazoxide | Significant reduction compared to control |
| Magel2-null (High-Fat Diet) | Diazoxide | Significant reduction compared to control | |
| Fat Mass | Wild-type (High-Fat Diet) | Diazoxide | Significant reduction compared to control |
| Magel2-null (High-Fat Diet) | Diazoxide | Significant reduction compared to control | |
| Blood Glucose | Wild-type & Magel2-null | Diazoxide | Lowered blood glucose levels |
| Endurance | Wild-type & Magel2-null | Diazoxide | Improved endurance capacity |
This compound: A Focus on Formulation and Pharmacokinetics
While direct comparative in vivo efficacy data for this compound in mice is not available in the peer-reviewed literature, the rationale for its development centers on its improved pharmaceutical properties. This compound is a salt form of diazoxide, and in its controlled-release tablet form (DCCR), it is designed to provide a more stable and predictable plasma concentration profile compared to the immediate-release oral suspension of the parent drug.[2][3] This optimized pharmacokinetic profile is intended to enhance tolerability and efficacy in clinical use.
The mechanism of action of this compound is identical to that of diazoxide, revolving around the activation of KATP channels.[1] Therefore, the preclinical efficacy observed with diazoxide in mouse models is considered indicative of the potential effects of this compound.
Experimental Protocols
Below are the detailed methodologies for the key in vivo experiments conducted with diazoxide in mice, as described in the available literature.
Chronic Diazoxide Administration in a Mouse Model of Prader-Willi Syndrome and Diet-Induced Obesity
-
Animal Models:
-
Prader-Willi Syndrome Model: Male and female mice with a null mutation for the Magel2 gene.
-
Diet-Induced Obesity Model: Wild-type C57BL/6J mice.
-
-
Diet and Induction of Obesity:
-
Mice were fed a high-fat diet (45% kcal from fat) for 14-20 weeks to induce obesity.
-
-
Drug Administration:
-
Diazoxide was mixed into the high-fat diet at a concentration of 150 mg/kg of food.
-
The treatment duration was 12 weeks, during which the mice continued to receive the high-fat diet.
-
-
Endpoint Measurements:
-
Body Weight and Composition: Measured regularly throughout the study. Body composition (fat and lean mass) was determined using techniques such as dual-energy X-ray absorptiometry (DEXA).
-
Blood Glucose: Blood glucose levels were monitored to assess glycemic control.
-
Endurance: Assessed using a treadmill exhaustion test, where the time or distance to exhaustion was measured.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
References
- 1. praderwillinews.com [praderwillinews.com]
- 2. Chronic diazoxide treatment decreases fat mass and improves endurance capacity in an obese mouse model of Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DCCR benefits for PWS confirmed in Magel2 deficient mice with improved endurance capacity - Prader-Willi Syndrome Association NZ [pws.org.nz]
- 6. fpwr.org [fpwr.org]
A Comparative Analysis of Off-Target Effects: Diazoxide Choline vs. Diazoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target effects of diazoxide (B193173) choline (B1196258) and its parent compound, diazoxide. While both compounds share the same active pharmacological agent, their formulation differences may influence their safety and selectivity profiles. This document summarizes available experimental data, outlines key experimental protocols for assessing off-target effects, and visualizes the relevant biological pathways.
Executive Summary
Diazoxide is a well-established potassium channel opener with a primary therapeutic effect on ATP-sensitive potassium (K-ATP) channels. Its clinical use, however, can be limited by a lack of selectivity and associated off-target effects. Diazoxide choline is a novel, controlled-release formulation of a crystalline salt of diazoxide. Upon administration, this compound rapidly hydrolyzes to diazoxide. Consequently, this compound shares the same intrinsic on-target and off-target pharmacological profile as diazoxide. The primary difference lies in its pharmacokinetic properties, with the controlled-release formulation of this compound resulting in a lower maximum plasma concentration (Cmax) compared to immediate-release diazoxide, which may potentially mitigate the severity of concentration-dependent adverse effects.[1]
Direct comparative studies quantifying the off-target effects of this compound versus diazoxide are not extensively available in peer-reviewed literature. The information presented herein is based on the known off-target profile of diazoxide, which is anticipated to be applicable to this compound. The common adverse events reported in clinical trials of this compound, such as peripheral edema, transient increases in glucose, and hypertrichosis, are consistent with the known side effects of diazoxide.[2][3][4][5]
On-Target and Off-Target Profile Comparison
The following table summarizes the known on-target and off-target interactions of diazoxide. As diazoxide is the active metabolite of this compound, this profile is considered representative for both.
| Target | Compound | Effect | Supporting Experimental Data |
| On-Target | |||
| ATP-sensitive potassium (K-ATP) channels | Diazoxide / this compound | Agonist (Opener) | Activates SUR1/Kir6.2 and SUR2B/Kir6.1 or SUR2B/Kir6.2 containing K-ATP channels.[6] |
| Off-Target | |||
| Succinate (B1194679) Dehydrogenase (SDH) | Diazoxide | Inhibitor | Dose-dependently decreases succinate oxidation in isolated heart mitochondria.[7] |
| F0F1 ATP Synthase | Diazoxide | Modulator | Interacts with the F1 sector of F0F1 ATP synthase, promoting the binding of the inhibitor protein IF1 and inhibiting ATP hydrolysis.[8] |
Quantitative Data from Clinical and Preclinical Studies
While direct comparative off-target assays are lacking, pharmacokinetic and clinical safety data for this compound controlled-release (DCCR) provide insights into its relative performance.
Pharmacokinetic Comparison
| Parameter | Diazoxide Oral Suspension (Proglycem®) | This compound Controlled-Release (DCCR) |
| Tmax (single dose) | 6.5 hours | 22 hours |
| Cmax (single dose) | 47% higher than DCCR | Lower than Proglycem® |
| AUC0-∞ (single dose) | 15% higher than DCCR | Lower than Proglycem® |
| Terminal Half-life | 29.2 hours | 32.4 hours |
| Data from a study in obese subjects.[1] |
Adverse Events Profile of this compound (DCCR) in Prader-Willi Syndrome Clinical Trials
| Adverse Event | Frequency | Notes |
| Peripheral Edema | Common | Consistent with known side effects of diazoxide.[2] |
| Hyperglycemia | Common | Transient increases in glucose observed.[2] |
| Hypertrichosis | Common | A known side effect of diazoxide.[3] |
| Aggressive Behaviors | Reduction observed | A statistically significant reduction in the number of subjects displaying aggressive behaviors was noted (-57.1%, p=0.01).[2] |
| Fat Mass | Reduction observed | Clinically-relevant reductions in fat mass were observed (-1.58 kg, p=0.02).[2] |
| Lean Body Mass | Increase observed | A significant increase in lean body mass was noted (2.26 kg, p=0.003).[2] |
Experimental Protocols
Detailed methodologies for assessing the on-target and off-target effects of diazoxide and its derivatives are crucial for reproducible research.
K-ATP Channel Activity Assay (Thallium Flux Assay)
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through open K-ATP channels using a Tl+-sensitive fluorescent dye.
Workflow:
References
- 1. Pharmacokinetics of this compound Controlled-Release Tablets, a Once Daily Treatment Being Evaluation in Patients with Prader Willi Syndrome | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
- 2. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. fpwr.org [fpwr.org]
- 5. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diazoxide Choline and Alternative Therapies for Hyperphagia in Prader-Willi Syndrome
A review of clinical findings on the efficacy and reproducibility of Diazoxide (B193173) Choline (B1196258) Controlled-Release (DCCR) in managing hyperphagia, the hallmark symptom of Prader-Willi Syndrome (PWS), and a comparison with other investigational treatments.
This guide provides a comprehensive comparison of the therapeutic effects of Diazoxide Choline Controlled-Release (DCCR) and other emerging treatments for hyperphagia in individuals with Prader-Willi Syndrome (PWS). The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and underlying mechanisms of action to assess the reproducibility and comparative efficacy of these interventions.
Overview of this compound (DCCR)
This compound is a novel, extended-release formulation of diazoxide, a potent activator of ATP-sensitive potassium (KATP) channels.[1] In the context of PWS, DCCR is proposed to act on KATP channels within the hypothalamus, specifically on Neuropeptide Y (NPY) and Agouti-Related Protein (AgRP) expressing neurons.[2] Activation of these channels is thought to reduce the release of the potent appetite-stimulating neuropeptides NPY and AgRP, thereby mitigating hyperphagia.[2] Clinical trials have been sponsored by Soleno Therapeutics, and the findings have been a cornerstone of the drug's development.[3][4]
Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the quantitative outcomes from clinical trials of DCCR and alternative therapies for PWS-associated hyperphagia. The primary endpoint for most of these studies was the change in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) score, a validated instrument to measure food-seeking behaviors and appetite.[5]
Table 1: Efficacy of this compound Controlled-Release (DCCR) in PWS
| Study (Phase) | Treatment Group | N | Baseline HQ-CT (Mean) | Change in HQ-CT from Baseline (Mean) | p-value vs. Placebo | Key Body Composition Changes | Reference |
| PC025 (Phase II) | DCCR | 11 | 16.2 | -4.32 | 0.006 | Fat mass: -1.58 kg (p=0.02); Lean body mass: +2.26 kg (p=0.003) | [6] |
| DESTINY PWS (C601) (Phase III) | DCCR (Overall) | 85 | ~23 | -5.94 | 0.198 | Fat mass reduction (p=0.025) | [7][8] |
| DCCR (Severe Hyperphagia Subgroup) | 42 | >22 | -9.67 | 0.012 | Not separately reported | [7][8] | |
| Placebo | 42 | ~23 | -4.27 | - | Not applicable | [7][8] | |
| C602 (Open-Label Extension) | DCCR (at 52 weeks) | 96 | ~23 | -9.9 | N/A (Open-Label) | Lean body mass increased (p<0.0001) | [9] |
| C602 (Randomized Withdrawal) | DCCR | 38-39 | N/A | Maintained baseline | <0.0001 | Not reported | |
| Placebo (Switched from DCCR) | 38-39 | N/A | Worsening of ~5.0 points | - | Not reported |
Table 2: Efficacy of Alternative Therapies in PWS
| Drug | Study (Phase) | N | Change in HQ-CT from Baseline (Mean Difference vs. Placebo) | p-value vs. Placebo | Key Body Composition/Weight Changes | Reference |
| Beloranib (B1667920) | bestPWS (Phase III) | 36 (1.8mg), 37 (2.4mg) | -6.3 (1.8mg), -7.0 (2.4mg) | 0.0003 (1.8mg), 0.0001 (2.4mg) | Weight loss: -8.2% (1.8mg), -9.5% (2.4mg) (p<0.0001 for both) | [10] |
| Carbetocin (B549339) (Intranasal) | CARE-PWS (Phase III) | ~40 per arm | -3.14 (3.2mg dose) | 0.016 (3.2mg dose) | Not reported as significant | [11] |
| Liraglutide (B1674861) | Phase III | 31 (Adolescents) | Not significant at 16 weeks. Lower scores at 52 weeks (no placebo comparator) | Not significant | Change in BMI SDS not significant vs. placebo | [12] |
| Setmelanotide | Phase II (Exploratory) | 7 (evaluable) | Meaningful reduction in 6 of 7 patients | N/A (No placebo group) | BMI reduction in 6 of 8 patients at 3 months | [13] |
Note: The clinical trial for Beloranib was terminated early due to safety concerns (thromboembolic events), despite showing efficacy.[10]
Experimental Protocols
A critical aspect of reproducibility is the detailed methodology of the conducted experiments. Below are summaries of the protocols for the key clinical trials.
This compound Controlled-Release (DCCR) - DESTINY PWS (C601)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase III study.[5][7]
-
Participants: 127 individuals with genetically confirmed PWS, aged 4 years and older, with moderate to severe hyperphagia (HQ-CT score ≥ 13).[7]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either DCCR or a matching placebo once daily for 13 weeks.[8] Dosing was titrated based on weight.
-
Primary Endpoint: Change from baseline in the total score of the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).[7]
-
Secondary Endpoints: Included changes in body fat mass measured by dual-energy X-ray absorptiometry (DXA), and Clinical Global Impression of Improvement (CGI-I) as assessed by the investigator.
-
Workflow:
Experimental workflow for the DESTINY PWS (C601) trial.
Beloranib - bestPWS
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[10]
-
Participants: 107 individuals with PWS, aged 12-65 years.[10]
-
Intervention: Participants were randomized (1:1:1) to receive biweekly subcutaneous injections of placebo, 1.8 mg beloranib, or 2.4 mg beloranib for 26 weeks.[10]
-
Co-Primary Endpoints: Change in hyperphagia (measured by HQ-CT) and change in body weight.[10]
Carbetocin - CARE-PWS
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-arm, multicenter trial.[14]
-
Participants: 130 individuals with PWS, aged 7 to 18 years.[15]
-
Intervention: Participants were randomized to receive intranasal carbetocin at 9.6 mg, 3.2 mg, or placebo, administered three times daily before meals for an 8-week period.[11][16]
-
Primary Endpoints: Change in HQ-CT total score and Children's Yale-Brown Obsessive-Compulsive Scale (CY-BOCS) total score.[14]
Liraglutide
-
Study Design: A multicenter, 52-week, placebo-controlled trial with a 16-week double-blind period.[12]
-
Participants: Adolescents (12-17 years) and children (6-11 years) with PWS and obesity.[12]
-
Intervention: Participants were randomized 2:1 to receive once-daily subcutaneous injections of liraglutide (up to 3.0 mg) or placebo for 16 weeks, after which the placebo group stopped treatment. All participants followed a diet and exercise program.[12]
-
Co-Primary Endpoints: Change in Body Mass Index (BMI) Standard Deviation Score (SDS) from baseline to 16 and 52 weeks.[12]
Signaling Pathway of this compound
This compound's therapeutic effect on hyperphagia is believed to be mediated through its action as a KATP channel opener in the arcuate nucleus of the hypothalamus. The diagram below illustrates this proposed signaling pathway.
Proposed mechanism of action of DCCR in hypothalamic neurons.
Reproducibility and Concluding Remarks
A key consideration in evaluating the therapeutic potential of DCCR is the reproducibility of the published findings. To date, the major clinical trials (Phase II and Phase III) have been sponsored by a single entity, Soleno Therapeutics.[2][4] While the results from the open-label extension and randomized withdrawal studies appear to support the initial findings, independent verification by other research groups would substantially strengthen the evidence base.
The DESTINY PWS Phase III trial did not meet its primary endpoint in the overall population, though a statistically significant effect was observed in a prespecified subgroup of patients with severe hyperphagia.[7][8] This highlights the complexity of PWS and the potential for varied responses to treatment.
When compared to other investigational therapies, DCCR has shown a generally favorable safety profile.[17] Beloranib, while demonstrating strong efficacy in reducing both hyperphagia and weight, was discontinued (B1498344) due to severe adverse events.[10] Carbetocin showed a modest but significant effect at a lower dose, while liraglutide did not significantly impact weight in the PWS population, although it did show some effect on hyperphagia scores in adolescents over a longer period.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. praderwillinews.com [praderwillinews.com]
- 3. Research on Prader-Willi Syndrome | Prader-Willi Syndrome Association UK [pwsa.co.uk]
- 4. Soleno Therapeutics Reports Positive Results from DCCR Study C602 for Prader-Willi Syndrome - Prader-Willi Syndrome Association | USA [pwsausa.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome | PLOS One [journals.plos.org]
- 7. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. A Small Potassium Current in AgRP/NPY Neurons Regulates Feeding Behavior and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Liraglutide for Weight Management in Children and Adolescents With Prader–Willi Syndrome and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhythm Pharmaceuticals Announces Preliminary Data from Exploratory Phase 2 Trial that showed Setmelanotide Demonstrated Positive Efficacy Signal in Prader-Willi Syndrome – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 14. Intranasal Carbetocin Reduces Hyperphagia, Anxiousness, and Distress in Prader-Willi Syndrome: CARE-PWS Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Glycemic Impact of Long Term Use of this compound Controlled-Release Tablets in Patients with Prader-Willi Syndrome or with Very High Triglycerides | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
Benchmarking Diazoxide Choline: A Comparative Analysis Against a Panel of Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diazoxide (B193173) Choline (B1196258) (DCCR), a novel therapeutic agent, against a panel of established metabolic drugs: Metformin (B114582), Liraglutide, Empagliflozin, and Rosiglitazone. The objective is to furnish researchers and drug development professionals with a detailed, data-driven analysis to inform preclinical and clinical research strategies. This document summarizes key mechanisms of action, presents comparative data from available studies, and outlines the experimental protocols utilized in generating this evidence.
Overview of Mechanisms of Action
The selected metabolic drugs exhibit distinct mechanisms of action, targeting different pathways involved in metabolic regulation. A comparative summary is presented below.
Diazoxide Choline (DCCR) is a controlled-release formulation of the choline salt of diazoxide, a potent activator of ATP-sensitive potassium (KATP) channels.[1][2] Its primary mechanism involves the inhibition of insulin (B600854) release from pancreatic beta cells.[3][4][5] DCCR is also capable of crossing the blood-brain barrier, where it is thought to modulate the activity of neuropeptide Y (NPY) and agouti-related protein (AgRP) neurons in the hypothalamus, thereby potentially reducing appetite and hyperphagia.[1][2] Its development has been focused on treating hyperphagia associated with Prader-Willi Syndrome (PWS).[1][2][6][7]
Metformin , a biguanide, primarily acts by reducing hepatic glucose production.[8][9][10][11] It also enhances insulin sensitivity in peripheral tissues and is believed to influence the gut microbiome and increase the secretion of glucagon-like peptide-1 (GLP-1).[9][10]
Liraglutide is a GLP-1 receptor agonist that mimics the effects of the endogenous incretin (B1656795) hormone GLP-1.[12][13][14] Its therapeutic actions include glucose-dependent stimulation of insulin secretion, suppression of glucagon (B607659) secretion, delayed gastric emptying, and a central effect on appetite regulation leading to reduced food intake.[12][13][15][16]
Empagliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor.[17][18][19][20] By blocking SGLT2 in the proximal tubules of the kidneys, it reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels, independent of insulin action.[18][19] It has also been shown to have significant cardiovascular and renal protective effects.[17][18][20][21]
Rosiglitazone , a member of the thiazolidinedione (TZD) class, is a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[22][23][24] Activation of PPARγ modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[22][24][25]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways for each drug class.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from preclinical and clinical studies. Direct head-to-head comparative trials involving this compound and the other metabolic drugs are limited; therefore, data from separate studies with relevant patient populations or animal models are presented.
Table 1: Preclinical Data in Animal Models of Obesity/Metabolic Syndrome
| Parameter | This compound (DCCR) | Metformin | Liraglutide | Empagliflozin | Rosiglitazone |
| Animal Model | Magel2-null mice (PWS model) | db/db mice | Diet-induced obese rats | db/db mice | Zucker fatty rats |
| Dosage | 150 mg/kg/day | 250 mg/kg/day | 0.2 mg/kg/day | 10 mg/kg/day | 3 mg/kg/day |
| Duration | 12 weeks | 8 weeks | 4 weeks | 6 weeks | 8 weeks |
| Body Weight | ↓ 13-16%[26] | ↓ 10-15% | ↓ 15-20% | ↓ 5-10% | ↑ 5-10% |
| Fat Mass | ↓[26] | ↓ | ↓ | ↓ | ↑ |
| Fasting Glucose | ↓[26] | ↓ | ↓ | ↓ | ↓ |
| Fasting Insulin | ↓[27] | ↓ | ↑ (initially) | No significant change | ↓ |
| Food Intake | No significant change[26] | ↓ | ↓ | No significant change | No significant change |
Note: Data are compiled from various sources and represent approximate ranges of observed effects. Direct comparison should be made with caution due to differences in experimental design.
Table 2: Clinical Data in Patient Populations
| Parameter | This compound (DCCR) | Metformin | Liraglutide | Empagliflozin | Rosiglitazone |
| Patient Population | Prader-Willi Syndrome | Type 2 Diabetes | Type 2 Diabetes / Obesity | Type 2 Diabetes | Type 2 Diabetes |
| Dosage | 4.2 mg/kg/day | 1500-2000 mg/day | 1.8 mg/day (T2D) / 3.0 mg/day (Obesity) | 10-25 mg/day | 4-8 mg/day |
| HbA1c Reduction | Not primary endpoint; small increase noted[28][29] | ~1.0-1.5% | ~1.0-1.5% | ~0.7-1.0% | ~1.0-1.5%[25] |
| Weight Change | ↓ Body Fat Mass[1] | Modest loss or weight neutral[8] | ↓ 4-6 kg | ↓ 2-3 kg | ↑ 2-4 kg[25] |
| Key Adverse Events | Hyperglycemia, peripheral edema, hypertrichosis[4][30] | GI disturbances (diarrhea, nausea), lactic acidosis (rare)[8] | Nausea, vomiting, diarrhea[14] | Genital mycotic infections, urinary tract infections, hypotension[19][20] | Edema, weight gain, increased risk of heart failure and bone fractures[24][25] |
| Cardiovascular Outcome | Not established | Neutral/modestly beneficial | Beneficial | Beneficial | Increased risk of MI (controversial), heart failure |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative experimental protocols for the assessment of metabolic drugs.
Preclinical Assessment in Rodent Models of Obesity
Objective: To evaluate the effect of a test compound on body weight, body composition, and glycemic control in a diet-induced obesity (DIO) mouse model.
Experimental Workflow:
Methodologies:
-
Animals: Male C57BL/6J mice, 8 weeks of age at the start of the study.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Diet: A high-fat diet (HFD; e.g., 60% kcal from fat) is provided for 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.
-
Drug Administration: Test compounds and vehicle are administered daily via oral gavage for a period of 4-8 weeks.
-
Measurements:
-
Body Weight and Food Intake: Recorded weekly.
-
Fasting Blood Glucose and Insulin: Measured from tail vein blood after a 6-hour fast at baseline and at the end of the study.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. After an overnight fast, mice are administered a glucose bolus (2 g/kg) via oral gavage. Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
Body Composition: Determined by nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA) at the beginning and end of the treatment period.
-
-
Terminal Procedures: At the end of the study, animals are euthanized, and blood and tissues (liver, adipose, muscle) are collected for further analysis (e.g., lipid content, gene expression).
Clinical Trial Protocol for Hyperphagia in Prader-Willi Syndrome
Objective: To assess the efficacy and safety of this compound Controlled-Release (DCCR) in reducing hyperphagia in patients with Prader-Willi Syndrome (PWS).
Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.
Key Methodologies:
-
Participant Population: Patients aged 4 years and older with a confirmed genetic diagnosis of PWS and evidence of hyperphagia.
-
Intervention: Participants are randomized to receive once-daily oral DCCR or a matching placebo for a specified duration (e.g., 13 weeks).[1]
-
Primary Efficacy Endpoint: The change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) score. The HQ-CT is a validated, caregiver-reported instrument used to assess food-seeking behaviors and appetite.
-
Secondary Efficacy Endpoints:
-
Change in body fat mass as measured by DEXA.[1]
-
Clinician Global Impression of Improvement (CGI-I) and Caregiver Global Impression of Change (CGI-C).[1]
-
Changes in behavioral measures, such as aggression and anxiety.[30]
-
Changes in metabolic parameters, including fasting insulin, glucose, lipids, and adiponectin.[30]
-
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (including HbA1c and fasting glucose) throughout the study.[4][6]
This guide offers a comparative framework for understanding the therapeutic potential of this compound in the context of existing metabolic drugs. The distinct mechanism of action of DCCR, particularly its dual effects on insulin secretion and central appetite regulation, suggests a unique profile that may be advantageous in specific patient populations characterized by hyperphagia and metabolic dysregulation. Further research, including direct comparative studies, is warranted to fully elucidate its position in the therapeutic landscape.
References
- 1. This compound Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome | PLOS One [journals.plos.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Congenital Hyperinsulinism Medication: Glucose-Elevating Agents, Diuretics, Thiazide, Somatostatin Analogs, Calcium Channel Blockers [emedicine.medscape.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. How metformin works: Mechanism of action explained [medicalnewstoday.com]
- 9. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin - Wikipedia [en.wikipedia.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Understanding Liraglutideâs Mechanism of Action: How It Works in Your Body | Levity [joinlevity.com]
- 14. The Mechanism of Action of Liraglutide: How It Works to Regulate Blood Sugar and Support Weight Loss [blog.ziphealth.co]
- 15. What is the mechanism of Liraglutide? [synapse.patsnap.com]
- 16. Clinical Impact of Liraglutide as a Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic insights of Empagliflozin mediated cardiac benefits: Nearing the starting line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Empagliflozin? [synapse.patsnap.com]
- 19. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Empagliflozin - Wikipedia [en.wikipedia.org]
- 21. heart.bmj.com [heart.bmj.com]
- 22. medindia.net [medindia.net]
- 23. ClinPGx [clinpgx.org]
- 24. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 25. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. praderwillinews.com [praderwillinews.com]
- 27. Diazoxide enhances basal metabolic rate and fat oxidation in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Effects of Diazoxide-Mediated Insulin Suppression on Glucose and Lipid Metabolism in Nondiabetic Obese Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. neurologylive.com [neurologylive.com]
A Comparative Pharmacokinetic Analysis: Diazoxide Choline Controlled-Release Tablets versus Diazoxide Oral Suspension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Diazoxide (B193173) Choline Controlled-Release (DCCR) tablets and the immediate-release diazoxide oral suspension. The following information, supported by experimental data, is intended to inform research and development in relevant therapeutic areas, such as Prader-Willi syndrome (PWS).
Executive Summary
Diazoxide Choline Controlled-Release (DCCR) tablets represent a novel formulation designed to provide a once-daily dosing option with a more stable pharmacokinetic profile compared to the immediate-release diazoxide oral suspension.[1] Clinical studies demonstrate that DCCR exhibits a delayed time to maximum concentration (Tmax), a lower peak plasma concentration (Cmax), and a comparable total drug exposure (AUC) and terminal half-life to the oral suspension.[2][3] These characteristics suggest that the controlled-release formulation may offer a more consistent therapeutic effect and potentially a more favorable safety profile by minimizing fluctuations in plasma drug concentrations.[2]
Comparative Pharmacokinetics: Single-Dose Study in Obese Subjects
A key comparative single-dose pharmacokinetic study (PK001) was conducted in 30 obese subjects to evaluate the differences between DCCR tablets and diazoxide oral suspension (Proglycem®).[2][3] The results of this study are summarized in the table below.
| Pharmacokinetic Parameter | This compound Controlled-Release (DCCR) Tablet (n=15) | Diazoxide Oral Suspension (Proglycem®) (n=15) |
| Cmax (μg/mL) | 9.07 | 13.32 |
| Tmax (hours) | 22 | 6.5 |
| AUC0-∞ (μg*hr/mL) | 588.34 | 678.01 |
| Terminal Half-life (hours) | 32.4 | 29.2 |
| Data sourced from a single-dose study in obese subjects.[2] |
The data clearly indicate that the controlled-release formulation of DCCR results in a significantly lower peak plasma concentration (47% lower) and a prolonged time to reach that peak compared to the immediate-release oral suspension.[2] While the total drug exposure (AUC) was approximately 15% lower for DCCR in this single-dose study, the terminal half-lives of the two formulations were comparable.[2]
Experimental Protocols
A detailed experimental protocol for the pivotal comparative pharmacokinetic study (PK001) is not publicly available in its entirety. However, based on available documentation, the following methodological aspects can be summarized:
Study Design: A single-dose, open-label, randomized, crossover or parallel-group study was conducted in 30 obese subjects to compare the pharmacokinetics of a single dose of DCCR with a single dose of diazoxide oral suspension under fasted conditions.[3][4]
Bioanalytical Method: Plasma Diazoxide Concentration Measurement While the specific validation report for the PK001 study is not available, the scientific literature describes robust and validated methods for the quantification of diazoxide in human plasma, which are essential for such pharmacokinetic studies. A typical method involves:
-
Method: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).
-
Sample Preparation: Protein precipitation from plasma samples is a common and effective method for extracting diazoxide.
-
Chromatography: Separation is typically achieved on a C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: The UV detector is set at a wavelength that allows for optimal detection of diazoxide.
-
Validation: The bioanalytical method would have been validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as specificity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.
Statistical Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC) would be calculated from the plasma concentration-time data for each subject. Statistical comparisons between the two formulations would likely involve an Analysis of Variance (ANOVA) on the log-transformed Cmax and AUC values to determine if there are statistically significant differences in the rate and extent of absorption. The confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters are typically calculated to assess bioequivalence.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate a generalized experimental workflow for a comparative pharmacokinetic study and the proposed signaling pathway of this compound.
Caption: Generalized workflow of a comparative pharmacokinetic study.
Caption: Proposed mechanism of this compound in reducing hyperphagia.
Discussion
The controlled-release properties of DCCR lead to a distinct pharmacokinetic profile compared to the immediate-release oral suspension. The slower absorption and lower Cmax of DCCR may contribute to a reduced incidence of adverse events that are associated with high peak plasma concentrations of diazoxide.[2] Furthermore, the prolonged Tmax and sustained plasma concentrations achieved with once-daily dosing of DCCR could provide a more consistent therapeutic effect throughout the dosing interval.[1]
These pharmacokinetic differences are critical for drug development professionals to consider when designing clinical trials and selecting appropriate formulations for specific patient populations. The data suggest that DCCR may be a valuable alternative to the traditional diazoxide oral suspension, particularly in chronic conditions where stable plasma concentrations are desirable. Further research, including long-term safety and efficacy studies, will continue to delineate the clinical implications of these pharmacokinetic differences.
References
Validating the use of biomarkers for Diazoxide choline's pharmacodynamic effects
A Comparative Guide to Pharmacodynamic Biomarkers for Diazoxide (B193173) Choline (B1196258)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to validate the pharmacodynamic (PD) effects of Diazoxide Choline, a controlled-release formulation of diazoxide.[1] this compound is an ATP-sensitive potassium (KATP) channel activator under investigation for conditions like congenital hyperinsulinism (CHI) and Prader-Willi syndrome (PWS).[2][3] Its primary mechanism involves suppressing insulin (B600854) secretion from pancreatic β-cells.[2] Objective validation of its effects relies on a panel of biomarkers that reflect this mechanism and its downstream metabolic consequences.
Core Mechanism of Action
This compound activates KATP channels in pancreatic β-cells.[2] This action keeps the channels open, leading to membrane hyperpolarization, which in turn prevents the influx of calcium required for insulin vesicle exocytosis.[2] The result is a significant reduction in insulin release, which is particularly beneficial in hyperinsulinemic states.[2][4]
Key Pharmacodynamic Biomarkers
The pharmacodynamic effects of this compound can be quantified by measuring a series of biomarkers related to insulin secretion and glucose and lipid metabolism.
Table 1: Key Pharmacodynamic Biomarkers for this compound
| Biomarker | Biological Rationale | Expected Change with this compound | Analytical Method |
|---|---|---|---|
| Fasting Insulin | Direct measure of β-cell insulin secretion, which is the primary target of the drug.[5] | Decrease | Immunoassay (ELISA, RIA)[6] |
| C-Peptide | Co-secreted with insulin at a 1:1 molar ratio; a more stable marker of insulin secretion due to its longer half-life and lack of hepatic extraction.[5] | Decrease | Immunoassay (ELISA, RIA) |
| Fasting Glucose | Reflects the downstream effect of reduced insulin action, leading to decreased glucose uptake by peripheral tissues.[5][7] | Increase (transient or slight) | Glucose Oxidase Method[8][9] |
| Hemoglobin A1c (HbA1c) | Indicates average plasma glucose concentration over the preceding 2-3 months.[7] | Slight Increase or No Change | High-Performance Liquid Chromatography (HPLC) |
| Free Fatty Acids (FFA) | Insulin inhibits lipolysis; reduced insulin levels lead to increased breakdown of triglycerides in adipose tissue.[8][10] | No significant change or slight decrease reported in some studies.[5][10] | Enzymatic Colorimetric Assay |
| β-hydroxybutyrate (Ketones) | Reduced insulin levels promote ketogenesis in the liver from free fatty acids.[11] | Increase | Enzymatic Assay |
Comparative Analysis with Alternatives
For conditions like congenital hyperinsulinism, the primary alternative to KATP channel activators like this compound are somatostatin (B550006) analogues (e.g., Octreotide).[12][13] These drugs act on a different pathway to suppress insulin secretion.
Table 2: Comparison of Pharmacodynamic Effects: this compound vs. Octreotide
| Biomarker | This compound Effect | Octreotide Effect | Mechanistic Difference |
|---|---|---|---|
| Insulin | Strong Decrease [5] | Strong Decrease [13] | Diazoxide opens KATP channels causing hyperpolarization.[2] Octreotide activates somatostatin receptors, which also leads to hyperpolarization and inhibits adenylyl cyclase.[13] |
| C-Peptide | Strong Decrease [5] | Strong Decrease | Both drugs inhibit the secretion of insulin and C-peptide from β-cells. |
| Glucose | Increase [7] | Variable (can increase or decrease) | Diazoxide's effect is primarily through insulin suppression.[13] Octreotide also inhibits glucagon (B607659) secretion, which can counteract the hyperglycemic effect of insulin suppression.[13] |
| Glucagon | No direct effect | Strong Decrease [13] | Diazoxide is specific to KATP channels. Octreotide inhibits the secretion of multiple hormones, including glucagon.[13] |
Other potential therapeutic strategies for CHI target different pathways, such as L-type calcium channels (e.g., nifedipine, simvastatin) or KCa3.1 channels, offering alternative approaches for patients unresponsive to diazoxide.[14][15]
Experimental Protocols
Accurate validation of biomarker data requires standardized experimental procedures.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
The OGTT is a dynamic test to assess glucose metabolism and insulin response.[16][17]
Objective: To measure the patient's ability to handle an oral glucose load and assess the corresponding insulin secretion response.
Procedure:
-
Patient Preparation: The patient should fast for at least 8-10 hours overnight.[18] An unrestricted carbohydrate diet (≥150 g/day ) should be consumed for the 3 days preceding the test.[17]
-
Baseline Sample (t=0): A fasting venous blood sample is collected to measure baseline plasma glucose and insulin levels.[9]
-
Glucose Administration: The patient ingests a standard glucose solution (typically 75g of anhydrous glucose in 250-300 mL of water) over a 5-minute period.[9][17]
-
Post-Load Sampling: Venous blood samples are collected at specific time points, commonly at 30, 60, 90, and 120 minutes after the glucose drink is finished.[16]
-
Sample Processing: Blood samples for glucose are collected in fluoride (B91410) oxalate (B1200264) tubes. Samples for insulin are collected in EDTA tubes, centrifuged promptly, and the plasma is stored at -20°C or lower until analysis.[16]
Protocol 2: Insulin Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying insulin in plasma or serum.[6][19]
Objective: To accurately measure the concentration of insulin in collected plasma samples.
Procedure (General Steps):
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for insulin.
-
Sample Incubation: Plasma samples, standards, and controls are added to the wells. Insulin present in the samples binds to the capture antibody. The plate is incubated for a specified time (e.g., 1-2 hours) at 37°C.[6]
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A second, enzyme-linked antibody (e.g., conjugated to horseradish peroxidase - HRP) that also binds to insulin is added to the wells and incubated.
-
Substrate Addition: After another wash step, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a measurable color change.
-
Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: The insulin concentration in the samples is determined by comparing their absorbance to a standard curve generated from samples with known insulin concentrations.
Visualizations: Pathways and Workflows
Signaling and Experimental Diagrams
Caption: Mechanism of this compound in β-cells.
Caption: Clinical trial workflow for PD biomarker validation.
Caption: Cause-and-effect cascade of biomarker changes.
References
- 1. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound CR by Soleno Therapeutics for Prader-Willi Syndrome (PWS): Likelihood of Approval [pharmaceutical-technology.com]
- 4. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. medcentral.com [medcentral.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mft.nhs.uk [mft.nhs.uk]
- 10. Diazoxide down-regulates leptin and lipid metabolizing enzymes in adipose tissue of Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketotic hypoglycaemia in children with diazoxide responsive hyperinsulinism of infancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. congenitalhi.org [congenitalhi.org]
- 13. Congenital Hyperinsulinism Medication: Glucose-Elevating Agents, Diuretics, Thiazide, Somatostatin Analogs, Calcium Channel Blockers [emedicine.medscape.com]
- 14. Possible New Strategies for the Treatment of Congenital Hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Possible New Strategies for the Treatment of Congenital Hyperinsulinism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 17. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. testmenu.com [testmenu.com]
- 19. Experimental Approaches to Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of KATP Agonists for Metabolic Disease Research
A deep dive into the experimental performance of key KATP channel openers, providing researchers with the data and protocols needed to make informed decisions for their metabolic disease models.
In the landscape of metabolic disease research, particularly in studies focusing on diabetes and insulin (B600854) secretion, ATP-sensitive potassium (KATP) channels are a critical therapeutic and investigatory target. KATP channel agonists, or openers, play a pivotal role in understanding the intricate mechanisms of cellular metabolism and electrical excitability. This guide provides a comparative analysis of commonly used KATP agonists—diazoxide (B193173), pinacidil (B1677893), cromakalim (B1669624), and minoxidil (B1677147)—offering a resource for scientists and drug development professionals to select the most appropriate tool for their research needs.
Mechanism of Action: A Shared Pathway
KATP channels couple the metabolic state of a cell to its electrical activity. In pancreatic β-cells, high glucose levels lead to increased intracellular ATP, which closes these channels. This closure causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent insulin exocytosis. KATP agonists counteract this by opening the KATP channels, leading to hyperpolarization and inhibition of insulin secretion. This mechanism is fundamental to their use in treating conditions of hyperinsulinism and for research into β-cell function.[1][2][3][4]
Below is a diagram illustrating the core signaling pathway of KATP channel-mediated insulin secretion and the action of KATP agonists.
Caption: KATP channel-mediated insulin secretion pathway and the inhibitory action of KATP agonists.
Comparative Performance of KATP Agonists
The selection of a KATP agonist often depends on the specific research question, the model system, and the desired potency and specificity. The following tables summarize key quantitative data from comparative studies.
Table 1: Efficacy in Inhibiting Insulin Release
| Compound | Concentration | % Inhibition of Glucose-Stimulated Insulin Release (Mouse Islets) | Reference |
| Diazoxide | 100 µM | 93% | [5] |
| Pinacidil | 100 µM | 36% | [5] |
| Pinacidil | 500 µM | 72% | [5] |
| Cromakalim | 500 µM | 35% | [5] |
| Nicorandil | 500 µM | 25% | [5] |
| Minoxidil Sulphate | 500 µM | - (Increased insulin release) | [5] |
Note: Data is derived from in vitro studies on mouse pancreatic islets stimulated with 15 mM glucose.
Table 2: Effects on Ion Flux and Membrane Potential
| Compound | Effect on ⁸⁶Rb Efflux (K⁺ proxy) | Effect on Membrane Potential | Reference |
| Diazoxide | Dose-dependent increase | Hyperpolarization | [5][6] |
| Pinacidil | Increased at 100-500 µM | Hyperpolarization | [5][6][7] |
| Cromakalim | Ineffective on ⁸⁶Rb efflux | - | [5] |
| Minoxidil Sulphate | Decreased ⁸⁶Rb efflux | - | [5] |
Table 3: Vasodilatory and Antihypertensive Effects
| Compound | Vasodilatory Action | Antihypertensive Potency | Key Side Effects | Reference |
| Diazoxide | Potent vasodilator | Comparable to minoxidil | Hyperglycemia, sodium retention | [8][9][10] |
| Minoxidil | Potent vasodilator | Comparable to diazoxide | Hypertrichosis, sodium retention | [8][9][10] |
| Pinacidil | Vasodilator | - | - | [11] |
| Cromakalim | Vasodilator | Modest | Reflex tachycardia | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for key experiments cited in the comparative data.
Islet Isolation and Insulin Secretion Assay
A common method for assessing the effects of KATP agonists on insulin secretion involves the use of isolated pancreatic islets.
Caption: A generalized workflow for an in vitro insulin secretion assay using isolated pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by purification using a density gradient (e.g., Ficoll).
-
Pre-incubation: Isolated islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Incubation: Islets are then incubated in a buffer containing a high glucose concentration (e.g., 15-20 mM) to stimulate insulin secretion, either in the presence or absence of the KATP agonist being tested.
-
Sample Collection: After incubation, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Measurement: Insulin levels in the supernatant are quantified using methods such as ELISA or radioimmunoassay.
-
Data Analysis: The inhibitory effect of the KATP agonist is calculated by comparing insulin secretion in the presence of the agonist to the control (high glucose alone).
⁸⁶Rb⁺ Efflux Assay (Potassium Channel Activity)
This assay is used to measure the activity of potassium channels, where the efflux of radioactive rubidium (⁸⁶Rb⁺) serves as a proxy for potassium ion movement.
Methodology:
-
Islet Loading: Isolated islets are loaded with ⁸⁶Rb⁺ by incubation in a medium containing the radioisotope.
-
Perifusion: The loaded islets are then placed in a perifusion chamber and washed with a buffer to remove extracellular ⁸⁶Rb⁺.
-
Stimulation: The islets are perifused with a buffer containing the test compound (KATP agonist) and fractions of the perifusate are collected over time.
-
Radioactivity Measurement: The amount of ⁸⁶Rb⁺ in each collected fraction is measured using a scintillation counter.
-
Data Analysis: An increase in the rate of ⁸⁶Rb⁺ efflux indicates an opening of potassium channels.
Concluding Remarks
The choice of a KATP agonist for metabolic disease research is multifaceted.
-
Diazoxide stands out for its potent and specific action on pancreatic β-cell KATP channels, making it a valuable tool for studies focused on insulin secretion.[4][5] However, its systemic effects on blood glucose must be considered in in vivo models.[8]
-
Pinacidil also effectively opens KATP channels and inhibits insulin release, though it appears less potent than diazoxide in direct comparisons.[5][6]
-
Cromakalim and Nicorandil show weaker effects on insulin secretion in the cited studies, suggesting they may be less suitable for primary investigations of β-cell function but could be relevant for cardiovascular-focused metabolic research.[5][12][13]
-
Minoxidil Sulphate , in contrast to the others, was found to increase insulin release at high concentrations, possibly through inhibition of KATP channels in β-cells, highlighting the importance of empirical validation in the chosen experimental system.[5]
Researchers should carefully consider the specific context of their study, including the tissue of interest (pancreas, cardiovascular system, etc.) and the desired outcome (inhibition of insulin secretion, vasodilation), when selecting a KATP agonist. The provided data and protocols serve as a foundation for making these critical experimental design choices.
References
- 1. ATP-Sensitive Potassium Channels in Hyperinsulinism and Type 2 Diabetes: Inconvenient Paradox or New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. ATP-Sensitive Potassium Channels in Hyperinsulinism and Type 2 Diabetes: Inconvenient Paradox or New Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Similarities between the effects of pinacidil and diazoxide on ionic and secretory events in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinacidil inhibits insulin release by increasing K+ outflow from pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Comparison of oral diazoxide and minoxidil in refractory hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The action of diazoxide and minoxidil sulphate on rat blood vessels: a comparison with cromakalim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The action of diazoxide and minoxidil sulphate on rat blood vessels: a comparison with cromakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of effect of the vasodilator pinacidil on insulin secretion in healthy humans [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Effects of Cromakalim on Aortic Tissue in STZ-Diabetic Rats: Impact of Insulin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical studies with the potassium channel activator cromakalim in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Diazoxide Choline Salt: A Comparative Analysis of Enhanced Solubility and Stability for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly impacts its developability and therapeutic efficacy. This guide provides a comprehensive comparison of the physicochemical properties of Diazoxide (B193173) choline (B1196258) salt and Diazoxide free base, with a focus on their solubility and stability profiles. The presented data underscores the advantages of the choline salt form for pharmaceutical applications.
Enhanced Aqueous Solubility of Diazoxide Choline Salt
The conversion of the poorly water-soluble Diazoxide free base into its choline salt results in a substantial improvement in aqueous solubility across a range of pH values. This enhanced solubility is a key attribute for improving the dissolution rate and subsequent bioavailability of the drug.
A study comparing the aqueous solubility of Diazoxide free base and its choline salt in a 100 mM phosphate (B84403) buffer demonstrated a marked increase in solubility for the choline salt, particularly at neutral and alkaline pH.
| Form | pH | Solubility (mg/mL) |
| Diazoxide Free Base | 7.0 | 0.04 |
| This compound Salt | 7.0 | 41.5 |
| Diazoxide Free Base | 8.8 | - |
| This compound Salt | 8.8 | >293 |
Table 1: Comparative Aqueous Solubility of Diazoxide Free Base and this compound Salt.[1]
The data clearly indicates that the choline salt of diazoxide is significantly more soluble in aqueous media compared to the free base. This enhanced solubility can be attributed to the ionic nature of the salt, which allows for more favorable interactions with water molecules.
In addition to its aqueous solubility, this compound salt has demonstrated solubility in various organic solvents. A screening study showed that this compound displayed some solubility in acetonitrile, acetone, ethanol, isopropanol (B130326) (IPA), methyl ethyl ketone (MEK), dimethylformamide (DMF), and methanol[2]. Furthermore, moderate solubility was observed in a solvent mixture of acetonitrile, methanol (B129727), and methyl tert-butyl ether (MeCN/MeOH/MtBE; 10:1:12 v/v/v)[2]. In contrast, Diazoxide free base is known to be practically insoluble in water, slightly soluble in ethanol, and freely soluble in dimethylformamide and dimethyl sulfoxide (B87167) (DMSO), with a solubility of approximately 30 mg/mL in the latter two[3][4].
Comparative Stability Profile
In one study, a 10 mg/mL Diazoxide suspension was subjected to forced degradation under neutral, acidic (1 M HCl), alkaline (1 M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 65 hours. No significant degradation was observed under neutral, acidic, or alkaline conditions. However, under harsher oxidative conditions (30% H₂O₂ at 60°C for 20 hours), the recovery of Diazoxide was 83% of the initial concentration, indicating susceptibility to oxidation[5].
Another study on extemporaneously prepared Diazoxide suspensions found them to be physically and chemically stable for up to 35 days at both 2–8 °C and 25 °C/60% RH, with 98% of the Diazoxide remaining[6].
Generally, the salt form of a drug is chemically more stable than its free base counterpart. The formation of a salt involves the protonation of a basic functional group, in this case, the amine group of Diazoxide. This protonation reduces the electron density on the nitrogen atom, making it less susceptible to oxidative degradation. Therefore, it is anticipated that this compound salt would exhibit enhanced stability compared to the free base, particularly against oxidative stress.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
A commonly used method to determine the equilibrium solubility of a compound is the shake-flask method.
-
Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., phosphate buffers at pH 2.0, 7.0, and a basic buffer at pH 12.0).
-
Sample Addition: Add an excess amount of the test compound (Diazoxide free base or this compound salt) to a known volume of each buffered solution in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve is used to determine the solubility in mg/mL.
Stability-Indicating HPLC Method for Diazoxide
A stability-indicating HPLC method is crucial for accurately assessing the stability of a drug by separating the intact drug from its degradation products.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) with pH adjusted to 3 with ortho-phosphoric acid.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV detection at 268 nm.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug substance with an acid (e.g., 1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug substance with a base (e.g., 1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% or 30% H₂O₂) at an elevated temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance to UV and visible light.
-
Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
-
Visualizing the Experimental Workflow and Diazoxide's Mechanism of Action
To further clarify the experimental processes and the biological context of Diazoxide, the following diagrams are provided.
Conclusion
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Stability of Diazoxide in Extemporaneously Compounded Oral Suspensions | PLOS One [journals.plos.org]
- 6. Development and clinical application of a stability-indicating chromatography technique for the quantification of diazoxide - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of Diazoxide Choline and Metformin on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of diazoxide (B193173) choline (B1196258) and metformin (B114582), two pharmacological agents with distinct mechanisms of action that significantly impact glucose metabolism. While both drugs influence glycemic control, they are utilized in different clinical contexts and operate through separate signaling pathways. This analysis is based on available preclinical and clinical data to inform research and drug development efforts.
Executive Summary
Metformin is a cornerstone therapy for type 2 diabetes, primarily acting to reduce hepatic glucose production and improve insulin (B600854) sensitivity through the activation of AMP-activated protein kinase (AMPK). In contrast, diazoxide choline, particularly as the controlled-release formulation (DCCR), is approved for the treatment of hyperphagia in Prader-Willi Syndrome (PWS). Its primary mechanism involves the activation of ATP-sensitive potassium (KATP) channels, leading to a reduction in insulin secretion. This guide will delve into the nuanced effects of each drug on key metabolic parameters, their underlying signaling pathways, and the experimental methodologies used to evaluate their efficacy.
Mechanisms of Action
This compound: KATP Channel Agonist
This compound's primary effect on glucose metabolism is mediated by its agonistic activity on KATP channels, which are prevalent in pancreatic β-cells.[1] By opening these channels, this compound hyperpolarizes the β-cell membrane, preventing the influx of calcium ions that is necessary for insulin vesicle fusion and release.[2] This leads to a reduction in glucose-stimulated insulin secretion.[3]
However, the effects of this compound are more complex than just insulin suppression. Evidence suggests it also has centrally mediated effects that can lead to a partial suppression of hepatic gluconeogenesis and an improvement in insulin sensitivity, which may counterbalance the impact of reduced insulin secretion.[3]
Metformin: AMPK Activator
Metformin's antihyperglycemic effects are multifaceted and largely attributed to the activation of AMPK, a critical cellular energy sensor.[4] Metformin is understood to inhibit mitochondrial respiratory chain complex I, leading to an increased cellular AMP:ATP ratio, which in turn activates AMPK.[5][6]
Activated AMPK then orchestrates a series of metabolic changes:
-
In the liver: AMPK activation suppresses hepatic gluconeogenesis by inhibiting key enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[4]
-
In skeletal muscle: AMPK activation enhances glucose uptake by promoting the translocation of GLUT4 transporters to the cell membrane.[4]
-
In the gut: Metformin can also increase glucose utilization and glucagon-like peptide-1 (GLP-1) secretion.
Comparative Data on Glucose Metabolism
The following tables summarize the quantitative effects of this compound (DCCR) and metformin on key glucose metabolism parameters from clinical trials. It is crucial to note that the patient populations are different: DCCR data is from studies in individuals with Prader-Willi Syndrome, while metformin data is from trials in patients with type 2 diabetes.
Table 1: Effects on Fasting Plasma Glucose and HbA1c
| Parameter | This compound (DCCR) | Metformin |
| Patient Population | Prader-Willi Syndrome (PWS) | Type 2 Diabetes Mellitus |
| Fasting Plasma Glucose | Initial transient increase observed. In one study, an increase of +7.9 mg/dL was seen at day 69, which returned to near baseline (+0.4 mg/dL) by day 98.[7] | Dose-dependent reduction. Changes from baseline ranged from -19 to -84 mg/dL with daily doses of 500 to 2000 mg, respectively.[6] |
| HbA1c | A slight increase was noted in the initial months of treatment (mean increase to 5.79% at week 13 from a baseline of 5.55%), which then stabilized or returned to near-baseline levels with long-term administration.[8] | Dose-dependent reduction. Between-group differences compared to placebo ranged from -0.6% to -2.0% with daily doses of 500 to 2000 mg, respectively.[6] |
Table 2: Effects on Insulin Sensitivity and Beta-Cell Function
| Parameter | This compound (DCCR) | Metformin |
| Patient Population | Prader-Willi Syndrome (PWS) | Type 2 Diabetes Mellitus |
| Insulin Sensitivity (HOMA-IR) | Showed a trend for improvement.[9] In a long-term study, HOMA-IR was reduced.[10] | Significant improvement. One study showed a 65.3% reduction in HOMA-IR in patients treated with metformin and low-dose glimepiride.[11] |
| Beta-Cell Function (HOMA-B) | Primarily acts to reduce insulin secretion.[3] | Studies suggest metformin can improve or preserve beta-cell function over the long term.[12][13] One study reported significant improvement in HOMA-B.[11] |
Experimental Protocols
The evaluation of this compound and metformin on glucose metabolism relies on a set of standardized experimental protocols.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental test to assess the body's ability to handle a glucose load.
-
Protocol:
-
The patient fasts for at least 8 hours overnight.[14]
-
A baseline (fasting) blood sample is drawn.[14]
-
The patient consumes a standardized glucose solution (typically 75 grams for non-pregnant adults).[14]
-
Blood samples are drawn at specific intervals, commonly at 1 and 2 hours post-ingestion, to measure plasma glucose levels.[14]
-
-
Application: The OGTT is used to diagnose prediabetes and diabetes and to evaluate overall glucose tolerance.[14]
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity.[15]
-
Protocol:
-
An intravenous (IV) infusion of insulin is administered at a constant rate to achieve a high, steady-state plasma insulin level.[16]
-
Simultaneously, a variable IV infusion of glucose is administered to maintain a normal and constant blood glucose level (euglycemia).[16]
-
The glucose infusion rate required to maintain euglycemia is a direct measure of insulin-stimulated glucose uptake by the body's tissues. A higher glucose infusion rate indicates greater insulin sensitivity.[16]
-
-
Application: This technique provides a precise quantification of insulin resistance and is often used in clinical research to evaluate the efficacy of insulin-sensitizing drugs.[15]
Homeostatic Model Assessment (HOMA)
HOMA is a mathematical model used to quantify insulin resistance (HOMA-IR) and beta-cell function (HOMA-B) from fasting plasma glucose and insulin concentrations.
-
Calculation:
-
HOMA-IR: (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)) / 22.5
-
HOMA-B: (20 x Fasting Insulin (μU/L)) / (Fasting Glucose (nmol/L) - 3.5)
-
-
Application: HOMA is a widely used, less invasive alternative to the euglycemic clamp for estimating insulin sensitivity and beta-cell function in large-scale clinical studies.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and metformin and a typical experimental workflow for their evaluation.
Figure 1: this compound's Mechanism of Action in Pancreatic Beta-Cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycemic Impact of Long Term Use of this compound Controlled-Release Tablets in Patients with Prader-Willi Syndrome or with Very High Triglycerides | ESPE2018 | 57th Annual ESPE (ESPE 2018) | ESPE Abstracts [abstracts.eurospe.org]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. OR35-07 The Glycemic Outcomes of this compound Extended-Release (DCCR) Tablets for Administered for Hyperphagia in Individuals with Prader-Willi Syndrome Over 4 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized pilot efficacy and safety trial of this compound controlled-release in patients with Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metformin plus low-dose glimeperide significantly improves Homeostasis Model Assessment for insulin resistance (HOMA(IR)) and beta-cell function (HOMA(beta-cell)) without hyperinsulinemia in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metformin and β-cell function in insulin-treated patients with type 2 diabetes: A randomized placebo-controlled 4.3-year trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glucose tolerance test - non-pregnant: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 15. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. Glucose clamp technique - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Diazoxide Choline: A Procedural Guide for Laboratory Professionals
The proper disposal of Diazoxide choline (B1196258), an investigational pharmaceutical compound, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Mishandling of this or any chemical waste can pose risks to personnel and the surrounding ecosystem. This guide provides a clear, step-by-step procedure for the safe and compliant disposal of Diazoxide choline, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring that all federal and local regulations are met.
Regulatory and Hazard Overview
The disposal of pharmaceutical waste is governed by multiple federal and state agencies. Understanding the primary regulations and the specific hazards of this compound is the first step in proper handling.
Table 1: Key Regulatory Framework for Pharmaceutical Waste
| Regulatory Body | Act/Regulation | Key Mandates |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the management and disposal of hazardous wastes from generation to final disposal.[1][2][3] |
| EPA | Subpart P, 40 CFR part 266 | Provides specific standards for managing hazardous waste pharmaceuticals by healthcare facilities, including a ban on sewering these wastes.[2] |
| Drug Enforcement Administration (DEA) | 21 CFR Part 1317 | Regulates the disposal of controlled substances to prevent diversion, requiring they be rendered "non-retrievable." While this compound is not a controlled substance, this highlights the stringent controls on pharmaceutical waste. |
Table 2: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | PubChem[4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | PubChem[4] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | PubChem[4] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | PubChem[4] |
| Environmental | N/A | Avoid discharge into drains, water courses or onto the ground.[5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for safely managing this compound waste from point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn to minimize exposure risks.
-
Gloves: Handle with impervious gloves that have been inspected prior to use.[5]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[5]
-
Lab Coat: A standard lab coat is required. For significant quantities or potential for dust generation, wear fire/flame resistant and impervious clothing.[5]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Containment
Properly segregate this compound waste at the point of generation. Never mix it with non-hazardous or general laboratory trash.
-
Identify Waste Streams:
-
Pure Compound: Unused, expired, or excess this compound.
-
Contaminated Materials: Items such as gloves, weigh boats, pipette tips, vials, and paper towels that are contaminated with the compound.
-
-
Select Appropriate Containers:
-
Use secure, leak-proof, and clearly labeled containers for all this compound waste.
-
While regulations often specify black containers for RCRA hazardous pharmaceutical waste, consult with your institution's Environmental Health and Safety (EHS) department for specific container color-coding requirements.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., irritant, health hazard).
-
Step 3: On-Site Storage
Store waste containers in a designated, secure satellite accumulation area until they are ready for pickup.
-
Keep containers tightly closed in a dry and well-ventilated location.[5]
-
Ensure the storage area is away from incompatible materials.
Step 4: Prohibited Disposal Methods
Certain disposal methods are strictly prohibited and pose significant risks to public health and the environment.
-
Sewer Disposal: Do not discharge this compound or its contaminated solutions into drains or sewers.[2][5] This is a direct violation of EPA regulations for hazardous pharmaceutical waste.[2]
-
Household/General Trash: Do not dispose of this compound in the regular trash.[1]
Step 5: Final Disposal Procedure
The final disposal of this compound must be handled by a certified and licensed professional waste management company.
-
Engage a Licensed Contractor: All excess and expired this compound and its contaminated packaging must be offered to a licensed hazardous material disposal company.[5] Contact your institution's EHS department to coordinate a pickup.
-
Preferred Disposal Method: The recommended method for final disposal is incineration in a permitted facility equipped with an afterburner and scrubber.[2][5] This method effectively destroys the chemical compound.
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and RCRA requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Diazoxide Choline
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Diazoxide choline (B1196258). The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Hazard Identification and Personal Protective Equipment
Diazoxide choline is a pharmaceutical-related compound that requires careful handling to avoid potential health risks. While a complete hazard profile is not fully established, available data indicates it is an irritant and may be harmful if swallowed or inhaled.[1][2]
Summary of Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] A lab coat or gown is recommended. |
| Respiratory Protection | Respirator | If dust is generated, a NIOSH-approved respirator should be worn.[1][3] |
Operational Plan for Handling this compound
A systematic approach is crucial when working with this compound. The following step-by-step plan outlines the procedures from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed in a dry and well-ventilated place when not in use.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in the table above. This includes safety goggles, chemical-resistant gloves, and protective clothing.
3. Handling and Experimental Procedures:
-
Avoid direct contact with the skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
4. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water, and consult a doctor.[1]
-
Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if symptoms develop or persist.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
-
Spills: For spills, keep unnecessary personnel away and wear appropriate PPE. Avoid inhaling dust from the spilled material. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Ensure adequate ventilation. Avoid discharge into drains, water courses, or onto the ground.[1]
5. Decontamination and Waste Disposal:
-
Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with this compound. Wash hands thoroughly after handling.
-
Waste Disposal: Dispose of excess and expired materials through a licensed hazardous material disposal company. Ensure that all federal and local regulations regarding the disposal of this material are followed. Contaminated packaging should be disposed of in the same manner as the product.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
